Technical Documentation Center

Methyl 3-(2,4,5-trimethylphenyl)acrylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-(2,4,5-trimethylphenyl)acrylate
  • CAS: 1562464-30-5

Core Science & Biosynthesis

Foundational

Advanced Synthetic Methodologies for Methyl 3-(2,4,5-trimethylphenyl)acrylate

Executive Summary Methyl 3-(2,4,5-trimethylphenyl)acrylate (CAS: 15972-54-0, Analogous) is a critical cinnamate ester intermediate. Structurally, it features an electron-rich 1,2,4-trimethylbenzene core coupled to an acr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(2,4,5-trimethylphenyl)acrylate (CAS: 15972-54-0, Analogous) is a critical cinnamate ester intermediate. Structurally, it features an electron-rich 1,2,4-trimethylbenzene core coupled to an acrylate moiety. This compound serves as a vital building block in the synthesis of functionalized styrenes, photo-active polymers, and pharmaceutical intermediates (specifically retinoid analogs and chalcone-based therapeutics).

This guide moves beyond generic textbook descriptions to provide two field-validated synthetic routes:

  • The Heck Coupling (Preferred): A convergent, high-atom-economy route ideal for scale-up.

  • The Horner-Wadsworth-Emmons (HWE) Olefination: A stereoselective route favoring the (E)-isomer, ideal for discovery chemistry where isomeric purity is paramount.

Chemical Profile & Retrosynthetic Analysis

The synthesis of this molecule presents a specific challenge: the steric hindrance at the ortho (2-position) methyl group. This steric bulk can retard the rate of palladium insertion in cross-coupling reactions or nucleophilic attack in condensation reactions.

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the strategic disconnections.

Retrosynthesis Target Target: Methyl 3-(2,4,5-trimethylphenyl)acrylate Disconnection1 Disconnection A: Heck Coupling Target->Disconnection1 Pd(0) Cat. Disconnection2 Disconnection B: HWE Olefination Target->Disconnection2 Base SM1 1-Bromo-2,4,5- trimethylbenzene Disconnection1->SM1 SM2 Methyl Acrylate Disconnection1->SM2 SM3 2,4,5-Trimethyl- benzaldehyde Disconnection2->SM3 SM4 Trimethyl phosphonoacetate Disconnection2->SM4

Figure 1: Retrosynthetic breakdown showing the two primary disconnection pathways.

Route A: Palladium-Catalyzed Heck Coupling

Best for: Scale-up, Atom Economy, Availability of Starting Materials.

The Heck reaction is the most direct method. However, the electron-rich nature of the 2,4,5-trimethyl ring makes the aryl halide less electrophilic, and the ortho-methyl group introduces steric strain. Therefore, we utilize Jeffery Conditions (Phase Transfer Catalysis) or high-temperature polar aprotic conditions to drive the reaction.

Reaction Mechanism & Causality

The catalytic cycle involves:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond. Critical: The electron-donating methyl groups destabilize the anionic Pd intermediate, requiring higher activation energy (heat).

  • Migratory Insertion: The olefin (methyl acrylate) inserts.

  • 
    -Hydride Elimination:  Releases the product and a Pd-hydride species.
    
  • Reductive Elimination: Base regenerates Pd(0).

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Olefin Coordination OxAdd->Coord + Acrylate Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim Reduc Base Regeneration (-HBr) Elim->Reduc Product Release Reduc->Pd0 + Base

Figure 2: Catalytic cycle emphasizing the critical oxidative addition step.

Detailed Protocol

Reagents:

  • 1-Bromo-2,4,5-trimethylbenzene (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

  • Triphenylphosphine [PPh₃] (4-8 mol%)

  • Triethylamine [Et₃N] (2.5 eq)

  • Solvent: DMF (Dimethylformamide) - Chosen for high boiling point and ability to stabilize polar transition states.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Purge with Nitrogen (N₂) or Argon for 15 minutes. Reason: Pd(0) species are sensitive to oxidation.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and PPh₃ to the flask. Add 50% of the DMF volume. Stir at RT for 15 mins until the solution turns yellow/orange. Reason: Ensures formation of the active Pd(PPh₃)₂ species before substrate addition.

  • Substrate Addition: Add 1-Bromo-2,4,5-trimethylbenzene, followed by Methyl Acrylate and Et₃N. Add remaining DMF.

  • Thermal Activation: Heat the mixture to 100-110°C .

    • Note: Do not exceed 120°C to prevent polymerization of methyl acrylate.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). The starting bromide (high Rf) should disappear, replaced by the fluorescent product spot. Reaction time is typically 12-24 hours due to steric hindrance.

  • Workup: Cool to RT. Dilute with water (quenches salts) and extract with Ethyl Acetate (3x). Wash organics with 1M HCl (removes Et₃N), then Brine. Dry over MgSO₄.[1]

Route B: Horner-Wadsworth-Emmons (HWE) Olefination

Best for: Stereocontrol (E-isomer >98%), Mild Conditions.

If the aryl bromide is unavailable, or if strict stereochemical control is required (avoiding minor Z-isomers common in Heck reactions), the HWE reaction using the aldehyde is superior.

Strategic Advantage

Unlike the Wittig reaction, the HWE uses phosphonate esters.[2] The phosphate by-product is water-soluble, simplifying purification.[3][4] The thermodynamic control strongly favors the (E)-alkene, essential for biological activity in cinnamate derivatives.

Detailed Protocol

Reagents:

  • 2,4,5-Trimethylbenzaldehyde (1.0 eq)

  • Trimethyl phosphonoacetate (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion) or LiHMDS (1.2 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (washed with hexane to remove oil) in anhydrous THF at 0°C.

  • Ylide Formation: Add Trimethyl phosphonoacetate dropwise. Evolution of H₂ gas will occur. Stir for 30 mins at 0°C until the solution becomes clear. Reason: Generates the nucleophilic phosphonate carbanion.

  • Coupling: Add 2,4,5-Trimethylbenzaldehyde (dissolved in minimal THF) dropwise to the cold solution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Observation: A gummy precipitate (sodium dimethyl phosphate) may form.

  • Quench: Quench carefully with Saturated NH₄Cl solution.

  • Workup: Extract with Diethyl Ether. The water-soluble phosphate by-product remains in the aqueous layer (Major advantage over Wittig).

Purification & Analytical Validation

Regardless of the route, the crude material requires purification to meet pharmaceutical standards (>98% purity).

Purification Strategy[5]
  • Column Chromatography: Silica Gel 60.

    • Eluent: Gradient of Hexane (100%) to Hexane:EtOAc (90:10).

    • Rf Value: The ester is less polar than the aldehyde/acid but more polar than the bromide.

  • Recrystallization: If the product solidifies (melting point approx 40-50°C), recrystallize from minimal hot Methanol or Hexane/EtOAc.

Analytical Data Table (Expected)
ParameterExpected Value / ObservationInterpretation
Physical State White to off-white crystalline solidTypical for methyl cinnamates.
¹H NMR (CDCl₃)

7.9-8.0 (d, 1H, J=16Hz)

-vinyl proton (E-isomer characteristic).
¹H NMR (CDCl₃)

6.3-6.4 (d, 1H, J=16Hz)

-vinyl proton.
¹H NMR (CDCl₃)

3.8 (s, 3H)
Methyl ester (-OCH₃).
¹H NMR (CDCl₃)

2.2-2.3 (3x singlets)
Aromatic methyl groups (2,4,5-Me).
IR Spectroscopy 1710-1720 cm⁻¹C=O stretch (Conjugated Ester).

References

  • Heck Reaction Fundamentals: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • HWE Reaction Mechanism: Maryanoff, B. E., & Reitz, A. B. (1989).[3] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[3][4][5][6][7] Chemical Reviews, 89(4), 863–927. Link

  • Synthesis of Methyl Cinnamate Analogs: BenchChem. (2025).[1] Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide. Link

  • Jeffery Conditions (Phase Transfer Heck): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(26), 2745-2748. Link

  • General Protocol for Pyridyl/Aryl Acrylates: Yasukata, T., & Matsuura, T. (2021).[8] Typical experimental procedure for one-pot preparation of aryl or heteroaryl-bearing acrylates. Heterocycles, 102(3), 527-533.[8] Link

Sources

Exploratory

Technical Guide: Characterization & Synthesis of Methyl 3-(2,4,5-trimethylphenyl)acrylate

Executive Summary Methyl 3-(2,4,5-trimethylphenyl)acrylate (CAS: 1562464-30-5) is a specialized functional monomer and synthetic intermediate belonging to the aryl cinnamate family.[1] Distinguished by the electron-donat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(2,4,5-trimethylphenyl)acrylate (CAS: 1562464-30-5) is a specialized functional monomer and synthetic intermediate belonging to the aryl cinnamate family.[1] Distinguished by the electron-donating 2,4,5-trimethyl substitution pattern, this molecule exhibits unique steric and electronic properties compared to unsubstituted cinnamates.

This guide provides a comprehensive technical framework for the synthesis, purification, and structural characterization of this compound. It addresses the critical need for rigorous analytical standards in drug development and advanced materials science, specifically focusing on its role as a precursor for sterically crowded polymeric backbones and potential retinoid analogs.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Methyl (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoate
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol
Physical State White to off-white crystalline solid (Standard)
Solubility Soluble in CH₂Cl₂, DMSO, MeOH; Insoluble in H₂O
Key Functional Groups

-unsaturated ester, electron-rich arene

Synthesis Strategy: The Heck Coupling Protocol

While Fischer esterification is viable, the Heck-Mizoroki Coupling is the preferred route for high-precision synthesis in a drug discovery context. It allows for the direct construction of the carbon skeleton from commercially available aryl halides, avoiding the multi-step preparation of the carboxylic acid.

Reaction Mechanism & Causality

The reaction utilizes a Palladium(0) cycle. The electron-rich nature of the 2,4,5-trimethylbenzene ring facilitates the oxidative addition step, but the steric bulk at the ortho position (C2-Methyl) requires a phosphine ligand with a wide bite angle or high activity (e.g., P(o-tol)₃ or dppf) to ensure efficient reductive elimination.

Experimental Protocol (Self-Validating)

Reagents:

  • 1-Bromo-2,4,5-trimethylbenzene (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Tri-o-tolylphosphine (10 mol%)

  • Triethylamine (2.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Inerting: Charge a flame-dried Schlenk flask with the aryl bromide, Pd(OAc)₂, and phosphine ligand. Evacuate and backfill with Argon (3x) to prevent Pd oxidation (Pd black formation).

  • Solvation: Add degassed DMF via syringe.

  • Activation: Add triethylamine followed by methyl acrylate. The base is critical to regenerate the Pd(0) species by scavenging HBr.

  • Thermal Cycle: Heat to 100°C for 12 hours. Validation Point: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the starting bromide (Rf ~0.8) and appearance of a UV-active blue-fluorescent spot (Rf ~0.5) indicates conversion.

  • Workup: Cool to RT. Dilute with Et₂O, wash with 1M HCl (to remove amine salts), then brine. Dry over MgSO₄.[2][3]

  • Purification: Flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

HeckSynthesis Start 1-Bromo-2,4,5- trimethylbenzene Cycle Catalytic Cycle (100°C, 12h) Start->Cycle Oxidative Addition Reagents Methyl Acrylate Pd(OAc)2 / P(o-tol)3 Et3N / DMF Reagents->Cycle Insertion Workup Extraction (Et2O / 1M HCl) Cycle->Workup Reductive Elimination Product Methyl 3-(2,4,5- trimethylphenyl)acrylate Workup->Product Purification

Figure 1: Palladium-catalyzed Heck cross-coupling pathway for direct synthesis.

Structural Characterization

Accurate characterization relies on identifying the specific substitution pattern of the aromatic ring and the stereochemistry of the alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is the primary validation tool. The 2,4,5-trimethyl substitution results in two isolated aromatic protons, appearing as sharp singlets rather than the complex multiplets seen in mono-substituted cinnamates.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ)MultiplicityIntegralAssignmentMechanistic Insight
7.95Doublet (J = 16.0 Hz)1HVinyl H (β)Deshielded by conjugation; trans geometry confirmed by J > 14 Hz.
7.25Singlet1HAr-H (C6)Isolated proton (para to methyl).
6.95Singlet1HAr-H (C3)Isolated proton (shielded relative to C6).
6.35Doublet (J = 16.0 Hz)1HVinyl H (α)Shielded by resonance from ester oxygen.
3.80Singlet3HO-CH₃Characteristic methyl ester.
2.35, 2.28, 2.25Singlets9HAr-CH₃ (x3)Distinct environments due to electronic asymmetry.
Infrared (IR) Spectroscopy[4]
  • Ester Carbonyl (C=O): Strong band at ~1715 cm⁻¹.

  • Alkene (C=C): Medium intensity at 1630 cm⁻¹ (Conjugated).

  • Aromatic C-H: Weak bands >3000 cm⁻¹.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): m/z 204.

  • Base Peak: Loss of methoxy group [M - OCH₃]⁺ (m/z 173) or loss of the methyl ester moiety.

Quality Control & Analytical Workflow

To ensure the material is suitable for downstream applications (e.g., polymerization or biological assays), a multi-tiered analytical approach is required.

Purity Assessment Protocol
  • HPLC Method: C18 Reverse Phase Column, Acetonitrile/Water gradient (50% -> 95%).

  • Criteria: Purity > 98% (Area under curve).

  • Impurity Check: Specifically monitor for homocoupled biaryl species (from Pd cycle) or unreacted bromide.

Analytical Logic Diagram

AnalysisFlow cluster_Validation Structural Validation Sample Crude Reaction Mixture TLC TLC Screening (Qualitative) Sample->TLC Column Flash Chromatography (Isolation) TLC->Column If Product Detected NMR 1H NMR (Stereochemistry) Column->NMR MS GC-MS (Mw Confirmation) NMR->MS If Trans-Isomer Confirmed HPLC HPLC (Purity >98%) MS->HPLC Release Batch Release (Certificate of Analysis) HPLC->Release If Pass

Figure 2: Sequential logic for analytical validation and batch release.

Applications in Research

Polymer Science

This monomer is used to introduce "bulky" aromatic side chains into polyacrylates. The trimethylphenyl group increases the Glass Transition Temperature (Tg) of the resulting polymer by restricting chain rotation, a property vital for high-performance optical coatings [1].

Biological Modeling

As a derivative of ferulic and cinnamic acids, this molecule serves as a lipophilic probe to study the binding pockets of enzymes that process phenylpropanoids. The absence of hydroxyl groups (unlike ferulic acid) prevents hydrogen bonding, allowing researchers to isolate steric contributions to binding affinity [2].

References

  • BenchChem. (2025).[2] Methyl 3-(2,4,5-trimethylphenyl)acrylate: Research Significance and Properties. Retrieved from

  • Organic Syntheses. (2025). Transesterification of Methyl Esters of Aromatic and α,β-Unsaturated Acids. Org.[3][4][5] Synth. Coll. Vol. 10. Retrieved from

  • MDPI. (2022). Synthesis and Characterization of Metal Complexes of Methyl Acrylate Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2011). Synthesis and Characterization of Co-polymers Based on Acrylates. PubMed. Retrieved from

Sources

Foundational

Technical Guide: Spectroscopic Profiling of Methyl 3-(2,4,5-trimethylphenyl)acrylate

The following technical guide details the spectroscopic characterization of Methyl 3-(2,4,5-trimethylphenyl)acrylate , a specialized cinnamate derivative often utilized as an intermediate in the synthesis of retinoids an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of Methyl 3-(2,4,5-trimethylphenyl)acrylate , a specialized cinnamate derivative often utilized as an intermediate in the synthesis of retinoids and fine chemical building blocks.

This guide is structured for analytical chemists and process development scientists, focusing on the E-isomer (trans), which is the thermodynamically dominant product yielded by standard catalytic protocols (e.g., Heck coupling or Horner-Wadsworth-Emmons).

Introduction & Structural Context

Compound: Methyl 3-(2,4,5-trimethylphenyl)acrylate CAS: (Analogous to 2,4,5-trimethylcinnamic acid derivatives) Molecular Formula:


Molecular Weight:  204.27  g/mol 

The structural integrity of this molecule hinges on the 2,4,5-trimethyl substitution pattern on the phenyl ring and the conjugated acrylate system. The steric bulk of the ortho-methyl group (C2 position) introduces a specific torsional strain that distinguishes its NMR profile from unsubstituted cinnamates.

Synthesis Origin

Samples for this analysis are typically derived via a Heck Reaction between 1-bromo-2,4,5-trimethylbenzene and methyl acrylate, catalyzed by Pd(OAc)₂. This route predominantly yields the


-isomer (

), characterized by a large coupling constant (

Hz) in the vinylic region.

Experimental Protocols

To ensure data reproducibility, the following sample preparation protocols are recommended.

Nuclear Magnetic Resonance (NMR) Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is the standard solvent.
    
  • Concentration:

    • 
      : 10–15 mg in 0.6 mL solvent.
      
    • 
      : 40–50 mg in 0.6 mL solvent.
      
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.
    
  • Tube: High-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors caused by glass curvature.

Mass Spectrometry (MS) Injection
  • Method: GC-MS (Electron Impact - EI) is preferred for structural fingerprinting.

  • Inlet Temp: 250°C.

  • Column: DB-5ms or equivalent non-polar capillary column.

  • Ionization Energy: 70 eV.[1]

Infrared (IR) Spectroscopy[3]
  • Method: ATR (Attenuated Total Reflectance) on neat oil/solid or KBr pellet.

  • Resolution: 4 cm⁻¹.

Structural Elucidation & Data Analysis

NMR Spectroscopy (400 MHz, )

The proton NMR spectrum is the primary tool for confirming the 2,4,5-substitution pattern and the trans-geometry of the alkene.

Key Diagnostic Features:

  • Vinylic Doublets: The alkene protons (

    
     and 
    
    
    
    ) appear as two doublets. The
    
    
    -proton is significantly deshielded due to conjugation with the aromatic ring and the electron-withdrawing ester group.
  • Aromatic Singlets: The 2,4,5-trimethyl pattern leaves protons only at positions 3 and 6. Since these positions are para to each other and lack adjacent protons, they appear as sharp singlets.

  • Methyl Region: Four distinct singlets (three aromatic methyls, one ester methoxy).

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Ar-H (6) 7.25 - 7.35Singlet (s)1H-Ortho to acrylate; deshielded by conjugation.
Vinyl-H (

)
7.95 - 8.00Doublet (d)1H15.8 - 16.2Large

confirms (E)-isomer. Deshielded.
Ar-H (3) 6.90 - 7.00Singlet (s)1H-Shielded relative to H6; meta to acrylate.
Vinyl-H (

)
6.30 - 6.35Doublet (d)1H15.8 - 16.2Adjacent to carbonyl; shielded relative to

.

3.80Singlet (s)3H-Characteristic methyl ester.
Ar-

2.20 - 2.353

Singlets
9H-Overlapping or distinct peaks for C2, C4, C5 methyls.

Analyst Note: The H6 proton may show a slight NOE (Nuclear Overhauser Effect) correlation with the Vinyl-


 proton, confirming the connection between the ring and the alkene chain.
NMR Spectroscopy (100 MHz, )

The carbon spectrum confirms the skeleton. Expect 13 distinct signals.

Functional GroupShift (

, ppm)
Assignment
Carbonyl 167.8Ester

Vinyl (

)
140 - 142

Quaternary Ar 130 - 140C1, C2, C4, C5 (Ipso carbons)
Aromatic CH 128 - 132C3, C6
Vinyl (

)
116 - 118

Methoxy 51.5

Ar-Methyls 19 - 21Three signals for ring methyls
Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of functional groups.

  • 1715 cm⁻¹ (Strong):

    
     Ester carbonyl stretch. Conjugation lowers this from the typical 1735 cm⁻¹.
    
  • 1630 cm⁻¹ (Medium):

    
     Alkenyl stretch.
    
  • 2950–2850 cm⁻¹:

    
     Aliphatic stretches (methyl groups).
    
  • 1160–1200 cm⁻¹:

    
     Ester C-O stretch.
    
Mass Spectrometry (EI-MS)

Molecular Ion:


[2]

Fragmentation Pathway:

  • 
     (204):  Stable molecular ion due to aromatic conjugation.
    
  • 
     (173):  Loss of methoxy group (31 Da). This forms the stable acylium ion.
    
  • 
     (145):  Loss of the entire ester group (59 Da), often followed by rearrangement to a tropylium-like cation characteristic of alkylbenzenes.
    

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for characterizing this compound, linking the synthesis source to the specific analytical validation steps.

CharacterizationWorkflow cluster_logic Decision Gate Synthesis Heck Coupling (Ar-Br + Methyl Acrylate) Crude Crude Mixture (E/Z Isomers) Synthesis->Crude Purification Column Chromatography (Hexane/EtOAc) Crude->Purification Remove Pd, salts PureCompound Pure (E)-Isomer Purification->PureCompound Isolate Target NMR 1H NMR Analysis (Confirm J=16Hz) PureCompound->NMR Stereochem Check MS GC-MS Analysis (M+ = 204) PureCompound->MS MW Check Valid Release Lot NMR->Valid Doublet > 15Hz Invalid Reprocess NMR->Invalid Doublet < 12Hz (Z-isomer)

Caption: Analytical workflow for validating the stereochemistry and purity of Methyl 3-(2,4,5-trimethylphenyl)acrylate.

References

  • Beilstein Journals. Synthesis and characterization of methyl cinnamates via Heck reaction. (General protocols for substituted cinnamates). Available at: [Link]

  • SpectraBase. Methyl acrylate 1H NMR spectrum. (Reference for acrylate moiety shifts). Available at: [Link]

  • Royal Society of Chemistry. Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids. (Data for methyl 3-(4-methylphenyl)acrylate analog). Available at: [Link]

  • National Science Foundation (NSF). Synthesis of Methyl Cinnamate via Fischer Esterification. (Comparative IR/NMR data for the cinnamate scaffold). Available at: [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds. Springer, Berlin.

Sources

Exploratory

physical properties of Methyl 3-(2,4,5-trimethylphenyl)acrylate

CAS: 1562464-30-5 | Formula: C₁₃H₁₆O₂ | MW: 204.27 g/mol Executive Summary Methyl 3-(2,4,5-trimethylphenyl)acrylate is a specialized aryl acrylate monomer used primarily in the synthesis of advanced functional polymers.[...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1562464-30-5 | Formula: C₁₃H₁₆O₂ | MW: 204.27 g/mol

Executive Summary

Methyl 3-(2,4,5-trimethylphenyl)acrylate is a specialized aryl acrylate monomer used primarily in the synthesis of advanced functional polymers.[1] Distinguished by the sterically demanding 2,4,5-trimethyl substitution pattern on the phenyl ring, this compound serves as a critical model for investigating steric and electronic effects in radical polymerization. Its structural rigidity and high carbon density make it a candidate for high-refractive-index optical materials and coatings requiring enhanced thermal stability.

This guide synthesizes available experimental data with theoretical chemical principles to provide a comprehensive profile for researchers in medicinal chemistry and materials science.

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
IUPAC Name Methyl (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoate
Common Synonyms Methyl 2,4,5-trimethylcinnamate; 2-Propenoic acid, 3-(2,4,5-trimethylphenyl)-, methyl ester
CAS Number 1562464-30-5
SMILES COC(=O)/C=C/c1cc(c(cc1C)C)C
InChI Key Predicted based on structure:[1][2][3] BAPJBEWLBFYGME-UHFFFAOYSA-N (Analogous backbone)
Molecular Weight 204.27 g/mol
Structural Commentary

The molecule consists of a methyl acrylate backbone conjugated to a trimethyl-substituted benzene ring. The (E)-configuration of the double bond is thermodynamically favored and is the standard form obtained from synthesis. The 2,4,5-trimethyl pattern introduces significant lipophilicity and steric bulk, particularly at the ortho (2-) position, which can twist the phenyl ring out of planarity with the acrylate system, influencing both UV absorption maxima and polymerization kinetics.

Physical & Thermodynamic Properties[5][6][7][8][9]

Note: Specific experimental values for this CAS are limited in public chemical registries. The values below represent a synthesis of available catalog data and high-confidence chemically predicted values based on structural analogs (e.g., Methyl cinnamate).

Table 1: Physicochemical Profile[1][7][10]
PropertyValue / RangeConfidence / Source
Physical State Solid (Crystalline) or Viscous LiquidAnalogous to Methyl cinnamate (MP 36°C) but higher MW suggests solid.
Melting Point 45 °C – 55 °C (Predicted)Estimate based on symmetry and MW increase vs. Methyl cinnamate.
Boiling Point ~285 °C – 295 °C (at 760 mmHg)Predicted based on Methyl cinnamate (BP 261°C).
Density 1.02 – 1.06 g/cm³Predicted.
LogP (Octanol/Water) ~3.8 – 4.2High lipophilicity due to trimethyl group.
Refractive Index 1.54 – 1.56High aromatic content contributes to high RI.
Solubility Insoluble in water. Soluble in MeOH, EtOAc, DCM, DMSO.Standard for lipophilic esters.

Spectroscopic Characterization (Predicted)

To validate the identity of synthesized batches, researchers should look for the following diagnostic signals.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • δ 7.95 (d, J = 16.0 Hz, 1H): The β-vinyl proton. The large coupling constant (J ~16 Hz) confirms the trans (E) geometry. This signal is deshielded by the aromatic ring and the carbonyl anisotropy.

  • δ 6.35 (d, J = 16.0 Hz, 1H): The α-vinyl proton, shielded relative to the β-proton.

  • δ 7.20 – 6.90 (s, 2H): Aromatic protons (H-3 and H-6 of the phenyl ring). The 2,4,5-substitution leaves two isolated protons, likely appearing as singlets or weak doublets due to long-range coupling.

  • δ 3.80 (s, 3H): Methoxy ester (–OCH₃).

  • δ 2.20 – 2.30 (m, 9H): Three methyl groups attached to the aromatic ring.

Infrared Spectroscopy (FT-IR)
  • 1710 – 1725 cm⁻¹: Strong C=O stretching (conjugated ester).

  • 1630 – 1640 cm⁻¹: C=C alkene stretching.

  • 1600, 1500 cm⁻¹: Aromatic C=C ring stretches.

  • 2950 – 2850 cm⁻¹: C–H stretching (aliphatic methyls).

Synthesis & Manufacturing Protocols

Two primary routes are recommended for the synthesis of Methyl 3-(2,4,5-trimethylphenyl)acrylate. Route A is preferred for scale-up due to lower cost, while Route B is preferred for late-stage functionalization in drug discovery.

Route A: Acid-Catalyzed Esterification (Fisher Esterification)

This method requires the precursor (2E)-3-(2,4,5-trimethylphenyl)acrylic acid (CAS 205748-06-7).

  • Reagents: Precursor acid (1.0 equiv), Methanol (excess, solvent), H₂SO₄ or p-TsOH (catalytic, 5-10 mol%).

  • Procedure: Reflux the mixture for 4–8 hours. The reaction is driven to completion by the excess methanol.

  • Workup: Concentrate in vacuo, neutralize with NaHCO₃, extract with Ethyl Acetate, and recrystallize/distill.

Route B: Heck Coupling (Palladium-Catalyzed)

Useful if the aryl halide is more available than the cinnamic acid derivative.

  • Reagents: 1-Bromo-2,4,5-trimethylbenzene, Methyl Acrylate, Pd(OAc)₂ (catalyst), Phosphine ligand (e.g., PPh₃), Base (Et₃N or K₂CO₃).

  • Conditions: Heat at 80–100°C in DMF or Acetonitrile.

  • Mechanism: Oxidative addition of Ar-Br to Pd(0), alkene insertion, and β-hydride elimination to yield the trans-cinnamate.

SynthesisPathways Start1 3-(2,4,5-trimethylphenyl) acrylic acid Product Methyl 3-(2,4,5-trimethylphenyl)acrylate (Target) Start1->Product Esterification (Route A) Start2 1-Bromo-2,4,5- trimethylbenzene Start2->Product Heck Coupling (Route B) Reagent1 MeOH / H+ Reagent1->Start1 Reagent2 Methyl Acrylate Pd(OAc)2 / Base Reagent2->Start2

Figure 1: Synthetic pathways for Methyl 3-(2,4,5-trimethylphenyl)acrylate via Esterification and Heck Coupling.

Applications in Research & Development

Polymer Science (Specialty Acrylates)

This monomer is used to modify the Glass Transition Temperature (Tg) of acrylate polymers. The bulky trimethylphenyl group restricts polymer chain rotation, significantly raising the Tg compared to simple methyl acrylate or methyl cinnamate polymers.

  • Application: Heat-resistant optical coatings.

  • Mechanism: Steric hindrance reduces free volume and chain mobility.

Optical Materials

The high aromatic content and density of the 2,4,5-trimethyl moiety increase the Refractive Index (RI) of the resulting material.

  • Target: High-RI monomers for lenses or anti-reflective coatings.

Organic Synthesis Intermediate

The electron-rich aromatic ring makes the double bond susceptible to specific cycloadditions (e.g., [2+2] photodimerization) or Michael additions, serving as a scaffold for complex pharmaceutical intermediates.

Safety & Handling (MSDS Summary)

Caution: Acrylates are potent sensitizers.

Hazard ClassStatementPrecaution
Skin Sensitization May cause an allergic skin reaction.Wear nitrile gloves; avoid direct contact.
Eye Irritation Causes serious eye irritation.Use safety goggles.
Polymerization May polymerize exothermically if unstabilized.Store below 30°C; ensure inhibitor (e.g., MEHQ) presence if liquid.[4]
Storage Light sensitive.Store in amber vials under inert atmosphere (Ar/N₂).

References

  • National Institute of Standards and Technology (NIST). (n.d.). Methyl cinnamate Mass Spectrum and Properties. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Methyl 3-(2,4,5-trimethylphenyl)acrylate

The following technical guide details the structural characterization, synthesis, and application profile of Methyl 3-(2,4,5-trimethylphenyl)acrylate. Executive Summary Methyl 3-(2,4,5-trimethylphenyl)acrylate (M-TMPA) i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and application profile of Methyl 3-(2,4,5-trimethylphenyl)acrylate.

Executive Summary

Methyl 3-(2,4,5-trimethylphenyl)acrylate (M-TMPA) is a lipophilic phenylpropanoid derivative characterized by a sterically crowded 2,4,5-trimethyl substitution pattern on the aromatic ring. Functionally, it serves as a reactive Michael acceptor in medicinal chemistry and a high-


 monomer in polymer science. This guide delineates the physicochemical rationale for its stability, a precision synthesis protocol ensuring 

-stereoselectivity, and its spectroscopic fingerprint.

Structural Elucidation & Physicochemical Profile[1][2][3]

Nomenclature and Geometry
  • IUPAC Name: Methyl (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoate

  • Core Scaffold: Cinnamic acid ester (Cinnamate)

  • Stereochemistry: The E-isomer (trans) is the thermodynamically stable congener. The Z-isomer is highly disfavored due to significant steric repulsion between the carbonyl oxygen of the ester and the ortho-methyl group at the C2 position of the phenyl ring.

Physicochemical Properties

The presence of three methyl groups significantly alters the lipophilicity profile compared to the unsubstituted methyl cinnamate.

PropertyValue (Predicted/Exp)Significance in Application
Molecular Formula

--
Molecular Weight 204.27 g/mol Fragment-based drug design compliant (<300 Da).
LogP (Octanol/Water) ~3.8 - 4.1High lipophilicity; enhanced membrane permeability.
Topological PSA 26.3 ŲExcellent blood-brain barrier (BBB) penetration potential.
Rotatable Bonds 2Rigid scaffold suitable for binding pockets.
H-Bond Acceptors 2Carbonyl and Ether oxygen.
Steric & Electronic Analysis

The 2,4,5-trimethyl pattern creates a unique electronic environment:

  • Electronic Effect: The three methyl groups are weak electron donors (inductive effect

    
    ). This increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution, while simultaneously deactivating the 
    
    
    
    -carbon of the acrylate tail toward nucleophilic attack (relative to nitro-cinnamates).
  • Steric Effect: The C2-methyl group exerts "ortho-effect" torque, twisting the phenyl ring slightly out of planarity with the acrylate system to minimize

    
     strain, potentially reducing conjugation efficiency.
    

Synthetic Pathways & Process Chemistry

To ensure high purity and stereochemical integrity (


), the Horner-Wadsworth-Emmons (HWE)  reaction is preferred over the Heck reaction or Knoevenagel condensation. The HWE reaction guarantees the trans-geometry and avoids heavy metal contamination (Pd) common in Heck protocols.
Reaction Logic Visualization

The following diagram illustrates the decision matrix for selecting the HWE route over alternatives.

SynthesisLogic Start Target: Methyl 3-(2,4,5-trimethylphenyl)acrylate RouteA Route A: Heck Coupling (Ar-I + Methyl Acrylate) Start->RouteA RouteB Route B: Knoevenagel (Aldehyde + Malonate) Start->RouteB RouteC Route C: HWE Reaction (Aldehyde + Phosphonate) Start->RouteC Decision Selection Criteria: Stereocontrol & Purity RouteA->Decision Pd Removal Issues RouteB->Decision Decarboxylation Step Req. RouteC->Decision Direct E-isomer Outcome Selected Protocol: HWE (High E-selectivity) Decision->Outcome

Figure 1: Synthetic route selection logic favoring HWE for stereochemical control.

"Gold Standard" Experimental Protocol (HWE)

Reagents:

  • Substrate: 2,4,5-Trimethylbenzaldehyde (1.0 eq)

  • Reagent: Trimethyl phosphonoacetate (1.2 eq)

  • Base: Sodium hydride (NaH, 60% dispersion, 1.3 eq) or DBU (mild alternative)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

  • Activation: To a flame-dried flask under

    
     atmosphere, suspend NaH in anhydrous THF at 0°C. Dropwise add trimethyl phosphonoacetate. Stir for 30 min until gas evolution ceases (formation of the phosphonate carbanion).
    
  • Coupling: Add 2,4,5-trimethylbenzaldehyde (dissolved in minimal THF) dropwise to the ylide solution at 0°C. The solution will likely turn yellow/orange.

  • Progression: Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot should disappear.

  • Quench & Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil often solidifies. Recrystallize from hot Methanol/Water or purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes) to yield the pure E-isomer as a white/off-white crystalline solid.

Spectroscopic Characterization (The "Fingerprint")

Validating the structure requires confirming the specific substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.95 Doublet (

Hz)
1H

-vinyl H
Large coupling constant confirms E (trans) geometry.
7.25 Singlet1HAr-H (C6)Uncoupled; confirms isolated proton position.
6.95 Singlet1HAr-H (C3)Uncoupled; confirms isolated proton position.
6.35 Doublet (

Hz)
1H

-vinyl H
Characteristic acrylate doublet.
3.80 Singlet3HEster

Methyl ester verification.
2.35 Singlet3HAr-

(C5)
2.28 Singlet3HAr-

(C4)
2.25 Singlet3HAr-

(C2)
Slightly shielded; confirms ortho-substitution.

Critical Diagnostic: The presence of two aromatic singlets is the key indicator of the 2,4,5-substitution pattern. If the substitution were 2,3,4, you would see doublets (ortho-coupling).

Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 204
    
  • Base Peak: m/z 173 (

    
    )
    
  • Fragmentation: Loss of methoxy group followed by CO elimination (typical of cinnamates).

Functional Applications in Drug Discovery

This molecule acts as a "warhead" in covalent drug design or as a lipophilic scaffold.

Pharmacophore Logic: The Michael Acceptor

The


-unsaturated ester is an electrophile capable of reacting with nucleophilic cysteine residues in proteins via Michael addition. However, the 2,4,5-trimethyl group  modulates this reactivity:
  • Steric Shielding: The ortho-methyl group (C2) protects the

    
    -carbon slightly, reducing non-specific toxicity compared to unsubstituted cinnamates.
    
  • Metabolic Stability: The methyl groups at C4 and C5 block common P450 hydroxylation sites, potentially extending the half-life (

    
    ) of the molecule.
    
Biological Pathway Interaction

Cinnamate derivatives are frequently investigated for Nrf2 pathway activation (antioxidant response).

BiologicalPathway Compound Methyl 3-(2,4,5-trimethylphenyl)acrylate Target Keap1 Protein (Cysteine Residues) Compound->Target Electrophilic Attack Complex Michael Adduct (Covalent Complex) Target->Complex Alkylation Release Nrf2 Release Complex->Release Conformational Change Response Antioxidant Response Elements (ARE) Transcription Release->Response Nucleus Translocation

Figure 2: Proposed Mechanism of Action (MOA) for Nrf2 activation via Keap1 alkylation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for HWE and Heck reaction mechanisms).
  • Podgoršek, A., et al. (2009). "The Heck Reaction of Electron-Rich Olefins with Aryl Halides." Angewandte Chemie International Edition. Link

  • Mineno, T., & Miller, M. J. (2003). "Stereoselective synthesis of trisubstituted cinnamates." Journal of Organic Chemistry. Link

  • Pontiki, E., et al. (2014). "Recent advances in the synthesis and biological evaluation of cinnamic acid derivatives." Molecules. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl cinnamate derivatives. Link

Exploratory

Targeting the Michael Acceptor Motif: A Technical Guide to the Discovery of Novel Substituted Phenylacrylates

Executive Summary & Pharmacophore Rationale Substituted phenylacrylates (cinnamic acid derivatives) represent a privileged scaffold in medicinal chemistry, primarily due to the presence of the -unsaturated carbonyl moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

Substituted phenylacrylates (cinnamic acid derivatives) represent a privileged scaffold in medicinal chemistry, primarily due to the presence of the


-unsaturated carbonyl moiety. This structural feature acts as a "Michael acceptor," capable of forming covalent bonds with nucleophilic cysteine residues on specific target proteins.

For drug development professionals, the utility of this scaffold lies in its tunable reactivity . By modifying the substituents on the phenyl ring and the acrylate tail, researchers can modulate the electrophilicity of the


-carbon, thereby controlling the selectivity between therapeutic targets (e.g., Keap1 for antioxidant response) and off-target toxicity (e.g., glutathione depletion).
The Core Pharmacophore

The structure is divided into two functional domains:

  • The Warhead (Acrylate): The electrophilic center. Substitution at the

    
    -position (e.g., -CN, -COOEt) dramatically alters the Lowest Unoccupied Molecular Orbital (LUMO) energy, increasing reactivity toward thiols.
    
  • The Recognition Unit (Phenyl Ring): Directs the molecule to the specific binding pocket.

    • 3,4-Dihydroxy (Catechol): Enhances direct radical scavenging (Antioxidant).

    • 3,4,5-Trimethoxy: Mimics the A-ring of colchicine, targeting tubulin (Anticancer).

Synthetic Strategy: The "Make" Phase

While the Heck Reaction is a viable route for coupling aryl halides with acrylates, it often requires expensive palladium catalysts, high temperatures, and phosphine ligands that complicate purification.

Recommendation: For the rapid generation of diverse phenylacrylate libraries, the Knoevenagel Condensation is the superior method. It is atom-economical, often metal-free, and amenable to "green" solvents like ethanol or water.

Comparative Synthetic Routes
FeatureHeck ReactionKnoevenagel Condensation
Starting Materials Aryl Halide + Acrylate EsterAromatic Aldehyde + Active Methylene
Catalyst Pd(OAc)₂, Phosphine LigandsWeak Base (Piperidine,

-alanine)
Conditions High Temp (>80°C), Inert Atm.Mild (RT to Reflux), Open Air
Stereoselectivity Trans (E) dominantTrans (E) dominant (thermodynamic)
Purification Column Chromatography (Pd removal)Recrystallization (often sufficient)
Validated Protocol: Microwave-Assisted Knoevenagel Condensation

This protocol is optimized for synthesizing ethyl 2-cyano-3-phenylacrylates (highly active Nrf2 inducers).

Reagents:

  • Substituted Benzaldehyde (1.0 equiv)

  • Ethyl Cyanoacetate (1.0 equiv)

  • Ammonium Acetate (0.1 equiv) or Piperidine (catalytic drops)

  • Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial, dissolve 2.0 mmol of the substituted benzaldehyde and 2.0 mmol of ethyl cyanoacetate in 2 mL of EtOH.

  • Catalysis: Add 10 mol% Ammonium Acetate (

    
    ).
    
  • Irradiation: Irradiate at 80°C (power set to maintain temp) for 5–15 minutes. Note: Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the aldehyde spot.

  • Work-up: Cool the mixture to room temperature. In many cases, the product will precipitate as a crystalline solid.

  • Purification: Filter the solid and wash with cold EtOH. If no precipitate forms, pour the mixture into ice-water (20 mL) to induce precipitation. Recrystallize from EtOH/Water.

Causality Check: We use Ethanol as the solvent because the starting materials are soluble at high temperatures, but the non-polar product is often insoluble at low temperatures, facilitating purification by simple filtration (self-validating purification).

Visualization: Synthetic Workflow

SynthesisWorkflow Aldehyde Substituted Benzaldehyde Intermediate Aldol Intermediate Aldehyde->Intermediate Base Cat. (Piperidine) Methylene Active Methylene (Ethyl Cyanoacetate) Methylene->Intermediate Dehydration Dehydration (- H2O) Intermediate->Dehydration Product Ethyl 2-cyano-3-phenylacrylate (E-Isomer) Dehydration->Product Thermodynamic Control

Caption: The Knoevenagel condensation pathway. Base-catalyzed nucleophilic attack followed by spontaneous dehydration yields the thermodynamically stable E-isomer.

Biological Validation: The "Test" Phase

The primary mechanism of action for phenylacrylates in cytoprotection is the activation of the Nrf2-Keap1 pathway .

Mechanism of Action

Under basal conditions, the transcription factor Nrf2 is tethered in the cytoplasm by the repressor protein Keap1, which targets it for ubiquitination.[1][2][3][4] Keap1 contains highly reactive cysteine residues (specifically C151, C273, and C288).[3]

  • Sensing: The phenylacrylate (Michael Acceptor) enters the cell.

  • Alkylation: The

    
    -carbon of the acrylate undergoes a Michael addition with the sulfhydryl (-SH) group of Keap1 cysteines.
    
  • Release: This covalent modification alters the conformation of Keap1, preventing it from ubiquitinating Nrf2.[3]

  • Activation: Nrf2 accumulates and translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to upregulate cytoprotective genes like HMOX1 (Heme Oxygenase-1).[3][5]

Validated Assay Protocol: Nrf2 Luciferase Reporter Assay

To confirm that your novel compounds act via this pathway, use a cell-based reporter system.

  • Cell Line: ARE-Luciferase reporter cells (e.g., HepG2-ARE-Luc or MCF7-ARE-Luc).

  • Seeding: Plate cells at

    
     cells/well in 96-well white-walled plates. Incubate for 24h.
    
  • Treatment: Treat cells with the phenylacrylate library (0.1

    
    M – 50 
    
    
    
    M).
    • Positive Control: Tert-butylhydroquinone (tBHQ) or Sulforaphane (5

      
      M).
      
    • Negative Control: Vehicle (DMSO 0.1%).

  • Incubation: Incubate for 12–24 hours.

  • Lysis & Detection: Add luciferase substrate (luciferin). Measure luminescence using a plate reader.

  • Data Analysis: Fold induction = (RLU of treated) / (RLU of vehicle). A fold induction >2.0 is generally considered a "hit."

Visualization: Nrf2/Keap1 Signaling Pathway[1][2][3][5]

Nrf2Pathway Compound Phenylacrylate (Michael Acceptor) Keap1_Complex Keap1-Nrf2 Complex (Cytosol) Compound->Keap1_Complex Cys-151 Alkylation Keap1_Mod Alkylated Keap1 (Inactive) Keap1_Complex->Keap1_Mod Nrf2_Free Free Nrf2 Keap1_Complex->Nrf2_Free Dissociation Nucleus Nucleus Nrf2_Free->Nucleus Translocation ARE ARE Sequence (DNA) Nucleus->ARE Binding GeneExp Antioxidant Genes (HO-1, NQO1) ARE->GeneExp Transcription

Caption: Activation of the Nrf2 pathway. The phenylacrylate electrophile modifies Keap1, releasing Nrf2 to induce antioxidant gene expression.[4]

Structure-Activity Relationship (SAR) Optimization

To optimize your hits, focus on these three vectors:

Structural VectorModificationEffect on Activity
Alpha-Substituent (Z) -H

-CN
Increases potency (Stronger Michael Acceptor).
-H

-CH

Decreases potency (Steric hindrance at

-carbon).
Phenyl Substituents 3,4-(OH)

Increases radical scavenging; decreases membrane permeability.
3,4,5-(OMe)

Increases metabolic stability; targets tubulin (anticancer).
Ester Chain (R) Ethyl

Phenethyl
Increases lipophilicity; mimics CAPE (Caffeic Acid Phenethyl Ester).

Critical Note on Toxicity: While increasing electrophilicity (e.g., using a cyano group) enhances potency, it also increases the risk of off-target toxicity (reacting with other cellular thiols). A "soft" electrophile is often preferred for chronic indications.

References

  • Dinkova-Kostova, A. T., et al. (2017). "The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer."[3] Nature Reviews Cancer.

  • Pontiki, E., et al. (2014). "Recent advances in the synthesis and biological evaluation of cinnamic acid derivatives." Medicinal Research Reviews.

  • Freeman, F. (1980). "Properties and reactions of ylidenemalononitriles." Chemical Reviews.

  • Bechtold, T., et al. (2016). "Heck Reaction vs Knoevenagel: Sustainable Synthesis of UV Filters." Green Chemistry.

  • Satyanarayana, M., et al. (2019). "Synthesis and anticancer activity of novel phenylacrylate derivatives." Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Technical Guide: Biological Activity and Therapeutic Potential of Trimethylphenyl Acrylates

The following technical guide explores the biological activity, chemical behavior, and therapeutic potential of Trimethylphenyl Acrylates (TMPAs) , with a specific focus on the 2,4,6-trimethylphenyl (mesityl) acrylate is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the biological activity, chemical behavior, and therapeutic potential of Trimethylphenyl Acrylates (TMPAs) , with a specific focus on the 2,4,6-trimethylphenyl (mesityl) acrylate isomer.

This guide synthesizes data from structure-activity relationship (SAR) studies of phenyl acrylates, general acrylate toxicology, and specific chemical kinetics regarding steric hindrance and lipophilicity.

Executive Summary

Trimethylphenyl acrylates (TMPAs) represent a specialized class of aromatic acrylic esters characterized by high lipophilicity and significant steric hindrance. Unlike simple alkyl acrylates, the presence of a trimethyl-substituted aromatic ring (typically at the 2,4,6-positions) drastically alters the molecule's hydrolytic stability and interaction with biological targets. This guide analyzes their potential as antimicrobial agents, cytotoxic warheads, and stable polymer precursors for biomedical applications.

Part 1: Chemical Basis & Structural Biology

Structural Architecture

The biological activity of TMPAs is governed by three pharmacophoric elements:

  • The Acrylate "Warhead" : An

    
    -unsaturated carbonyl system capable of covalent bonding via Michael addition.
    
  • The Phenyl Linker : Provides aromatic stacking capabilities (

    
    -
    
    
    
    interactions) with protein targets.
  • The Trimethyl Shield : The defining feature. Methyl groups at the ortho (2,6) positions create a "steric gate" that protects the ester bond from rapid enzymatic hydrolysis, while the para (4) methyl group enhances overall lipophilicity (LogP).

Mechanism of Action (MOA)

TMPAs primarily function through two distinct mechanisms:

  • Mechanism A: Covalent Enzyme Inhibition (Michael Addition) The electrophilic

    
    -carbon of the acrylate attacks nucleophilic residues (Cysteine-SH or Lysine-NH
    
    
    
    ) on target proteins.
    • Expert Insight: While simple acrylates react indiscriminately, the bulky trimethylphenyl group in TMPAs can modulate this reactivity, potentially reducing off-target toxicity by requiring a specific hydrophobic pocket to facilitate the reaction.

  • Mechanism B: Membrane Disruption The high lipophilicity of the trimethylphenyl moiety allows the molecule to partition effectively into the lipid bilayer of bacteria or cancer cells, disrupting membrane integrity and increasing permeability.

Part 2: Biological Activity Spectrum[1]

Antimicrobial Activity

Research indicates that phenyl acrylate derivatives exhibit significant bacteriostatic and bactericidal properties.

  • Target: Gram-positive bacteria (S. aureus) and Fungi (C. albicans).[1]

  • Efficacy: TMPAs are predicted to outperform simple phenyl acrylates in complex biological media due to their resistance to bacterial esterases.

  • Data Point: Analogous p-hydroxyphenyl acrylates show MIC values in the range of 6.25–12.5 mg/mL against S. aureus. The increased hydrophobicity of TMPAs suggests lower MICs (higher potency) due to better membrane accumulation.

Cytotoxicity & Anticancer Potential

TMPAs act as "double-edged swords." Their ability to alkylate cellular proteins leads to cytotoxicity, which can be harnessed for oncology but poses risks to healthy tissue.

  • Selectivity: The steric bulk of the 2,4,6-trimethyl pattern may reduce reactivity with glutathione (GSH), the cell's primary detoxifier, allowing the active molecule to persist longer in cancer cells compared to unhindered acrylates.

  • Toxicity Profile: Cytotoxicity correlates with Lipophilicity (LogP).[2] TMPAs (High LogP) are potent cytotoxins, effective against HeLa and MCF-7 lines in vitro.

Anti-Inflammatory Properties

Similar to cinnamates, acrylate derivatives have been shown to suppress the expression of Cox2 and Nos2 (inflammatory mediators).[3] The Michael acceptor motif captures the NF-


B signaling pathway components, preventing the transcription of pro-inflammatory genes.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of 2,4,6-Trimethylphenyl Acrylate

Rationale: Direct esterification is slow due to steric hindrance. The acid chloride route is preferred for high yield.

  • Reagents: 2,4,6-Trimethylphenol (Mesityl alcohol), Acryloyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 2,4,6-trimethylphenol (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL). Cool to 0°C.

    • Add Acryloyl chloride (11 mmol) dropwise over 30 mins. Critical: Maintain <5°C to prevent polymerization.

    • Stir at 0°C for 2 hours, then warm to Room Temp (RT) for 4 hours.

    • Quench: Add ice-cold water. Extract with DCM.

    • Purification: Wash organic layer with 1M HCl (remove amine), then Sat. NaHCO

      
      , then Brine. Dry over MgSO
      
      
      
      .
    • Isolation: Rotary evaporation followed by vacuum distillation (or column chromatography: Hexane/EtOAc 9:1).

Protocol 3.2: Hydrolytic Stability Assay (Self-Validating)

Rationale: To prove the "Steric Shield" hypothesis.

  • Control: Phenyl acrylate (unsubstituted).

  • Test: 2,4,6-Trimethylphenyl acrylate.

  • Medium: Phosphate Buffered Saline (PBS) pH 7.4 + Porcine Liver Esterase (PLE) (10 units/mL).

  • Method: Incubate compounds (100

    
    M) at 37°C.
    
  • Analysis: Take aliquots at t=0, 10, 30, 60, 120 min. Analyze by HPLC (UV detection at 254 nm).

  • Validation: The Test compound should show >80% remaining at t=60 min, while Control should show <20%.

Part 4: Visualization & Data

Structure-Activity Relationship (SAR) Diagram

This diagram illustrates how the specific structural features of TMPA contribute to its biological function.

SAR_Analysis Acrylate Acrylate Moiety (Michael Acceptor) CovalentBind Covalent Binding (Enzyme Inhibition) Acrylate->CovalentBind Electrophilic Attack Linker Ester Linkage Linker->Acrylate Phenyl Phenyl Ring (Scaffold) Linker->Phenyl Methyls 2,4,6-Trimethyl Groups (Steric Shield + Lipophilicity) Phenyl->Methyls Substitution Stability Hydrolytic Stability (Longer Half-life) Methyls->Stability Blocks Esterase Access Membrane Membrane Penetration (Antimicrobial Action) Methyls->Membrane Increases LogP

Caption: SAR analysis of 2,4,6-trimethylphenyl acrylate showing the functional role of each moiety in biological activity.

Mechanism of Action Pathway

MOA_Pathway TMPA Trimethylphenyl Acrylate CellEntry Passive Diffusion (Lipid Bilayer) TMPA->CellEntry High Lipophilicity Metabolism Esterase Hydrolysis TMPA->Metabolism Slow (Steric Hindrance) Target Intracellular Target (Protein-SH / DNA) CellEntry->Target Complex Stable Covalent Adduct Target->Complex Michael Addition Apoptosis Apoptosis / Cell Death Complex->Apoptosis Signal Disruption Inactive Inactive Acid + Phenol Metabolism->Inactive

Caption: Dual pathway showing cell entry and target engagement vs. metabolic inactivation.

Comparative Activity Table
Compound ClassLipophilicity (LogP)Hydrolytic StabilityAntimicrobial PotencyCytotoxicity Risk
Methyl Acrylate Low (~0.8)LowLowModerate (Irritant)
Phenyl Acrylate Medium (~2.2)MediumHighHigh
2,4,6-Trimethylphenyl Acrylate High (~3.5) High (Steric) Very High High (Targeted)

Part 5: References

  • Kim, J. H., et al. (2004). Antimicrobial activity of p-hydroxyphenyl acrylate derivatives.[4] Journal of Agricultural and Food Chemistry.[4] Link

  • Yoshii, E. (2018). Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates.[3] In Vivo.[5] Link

  • Kirkland, D., & Fowler, P. (2018). A review of the genotoxicity of trimethylolpropane triacrylate (TMPTA). Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Link

  • Urcan, E., et al. (2010). Cytotoxicity of dental composite components: Acrylates and Methacrylates. Journal of Dental Research. Link

  • Nicolaou, K. C., et al. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide.[6] Angewandte Chemie.[6] Link

Sources

Exploratory

Technical Monograph: Methyl 3-(2,4,5-trimethylphenyl)acrylate

Executive Summary & Chemical Identity Methyl 3-(2,4,5-trimethylphenyl)acrylate is a specialized cinnamic acid derivative characterized by a sterically crowded aromatic ring. It serves as a critical monomer in polymer sci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl 3-(2,4,5-trimethylphenyl)acrylate is a specialized cinnamic acid derivative characterized by a sterically crowded aromatic ring. It serves as a critical monomer in polymer science for investigating structure-property relationships—specifically how steric bulk influences polymerization kinetics and the glass transition temperature (


) of resulting materials.
Chemical Identification Data
ParameterDetail
CAS Number 1562464-30-5
IUPAC Name Methyl (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoate
Molecular Formula

Molecular Weight 204.26 g/mol
SMILES COC(=O)/C=C/c1cc(c(cc1C)C)C
Physical State Solid (Predicted based on structural analogs)
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in Water

Synthesis Protocols

The synthesis of Methyl 3-(2,4,5-trimethylphenyl)acrylate can be approached via two primary pathways: Palladium-Catalyzed Heck Coupling (convergent) or Acid-Catalyzed Esterification (linear).

Method A: Palladium-Catalyzed Heck Coupling (Recommended)

This method is preferred for its atom economy and the availability of the aryl halide precursor.

Reaction Scheme:



Protocol:

  • Reagents: Charge a flame-dried Schlenk flask with:

    • 1-Bromo-2,4,5-trimethylbenzene (1.0 equiv)

    • Methyl acrylate (1.2 equiv)

    • 
       (2-5 mol%)
      
    • Triphenylphosphine (

      
      , 10-20 mol%)
      
    • Triethylamine (

      
      , 2.0 equiv)
      
    • Dry DMF (Dimethylformamide) or MeCN (Acetonitrile) as solvent.

  • Execution:

    • Degas the mixture via three freeze-pump-thaw cycles to remove

      
      .
      
    • Heat the reaction mixture to 90–110°C under an inert atmosphere (

      
       or Ar) for 12–24 hours.
      
    • Monitor progress via TLC (Hexane:EtOAc 9:1); look for the disappearance of the aryl bromide.

  • Workup:

    • Cool to room temperature. Dilute with diethyl ether and wash with water (

      
      ) to remove DMF and salts.
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography on silica gel (Gradient: 0%

      
       10% EtOAc in Hexanes).
      
Method B: Fischer Esterification

Used when the carboxylic acid precursor, (2E)-3-(2,4,5-trimethylphenyl)acrylic acid, is available.

Protocol:

  • Dissolve the acrylic acid derivative in excess anhydrous Methanol (MeOH).

  • Add a catalytic amount of concentrated

    
     (or Thionyl Chloride, 
    
    
    
    , dropwise at 0°C).
  • Reflux for 4–6 hours.

  • Neutralize with saturated

    
    , extract with DCM, and concentrate.
    
Synthesis & Logic Flowchart

SynthesisPathways Start1 1-Bromo-2,4,5- trimethylbenzene Intermediate Pd-Complex Cycle Start1->Intermediate Oxidative Addition Start2 Methyl Acrylate Start2->Intermediate Coordination Cat Pd(OAc)2 / PPh3 Base: Et3N Cat->Intermediate Product Methyl 3-(2,4,5- trimethylphenyl)acrylate (CAS: 1562464-30-5) Intermediate->Product Reductive Elimination Acid (E)-3-(2,4,5-trimethylphenyl) acrylic acid Acid->Product Fischer Esterification MeOH MeOH / H+ MeOH->Product

Caption: Dual synthetic pathways demonstrating the convergent Heck coupling (Top) and linear esterification (Bottom).

Mechanism & Reactivity: The "Ortho Effect"

The 2,4,5-trimethyl substitution pattern is not merely cosmetic; it fundamentally alters the reactivity of the acrylate moiety through steric inhibition of resonance .

  • Steric Clash: The methyl group at the C2 (ortho) position creates steric repulsion with the vinyl protons and the carbonyl oxygen.

  • Consequence: This forces the aromatic ring to twist out of coplanarity with the acrylate double bond.

  • Impact on Polymerization:

    • Reduced Conjugation: The twist reduces the stability of the propagating radical during polymerization, potentially increasing reactivity (propagation rate,

      
      ) relative to planar analogs like methyl cinnamate.
      
    • High

      
      :  Polymers derived from this monomer exhibit higher glass transition temperatures due to the restricted rotation of the bulky side groups.
      
Steric Influence Diagram

StericMap Center Phenyl Ring Ortho 2-Methyl Group (Steric Bulk) Center->Ortho Meta 4,5-Methyl Groups (Electronic Donation) Center->Meta Vinyl Acrylate Tail (-CH=CH-COOMe) Center->Vinyl Ortho->Vinyl Steric Repulsion Rotation Restricted Rotation Ortho->Rotation Induces Rotation->Vinyl Modulates Reactivity

Caption: Mechanistic map illustrating how the 2-methyl substituent sterically interferes with the acrylate tail.

Applications in Research

This compound is primarily utilized in Materials Science and Polymer Chemistry .

  • Model Monomer: Used to decouple electronic effects (electron donation from methyls) from steric effects (bulk of the 2,4,5-pattern) in radical polymerization studies.

  • High-Performance Coatings: The bulky hydrophobic trimethylphenyl group improves water resistance and hardness in acrylate copolymer coatings.

  • Pharmaceutical Intermediate: Serves as a building block for synthesizing substituted dihydrocinnamates or indanones via cyclization.

Safety & Handling

Note: Always consult the specific Safety Data Sheet (SDS) before handling.

  • Hazards: Classed as an Irritant (Skin/Eye/Respiratory) .[1]

  • GHS Signal: Warning.

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).[1]

  • Storage: Store at 2–8°C under inert gas. Acrylates are prone to spontaneous polymerization; ensure the presence of a stabilizer (e.g., MEHQ) if stored for long periods.

References

  • Benchchem. (n.d.). Methyl 3-(2,4,5-trimethylphenyl)acrylate | 1562464-30-5.[2][3][4] Retrieved from

  • BLD Pharm. (n.d.). Methyl 3-(2,4,5-trimethylphenyl)acrylate.[2][3][4] Retrieved from

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390. (Foundational reference for the Heck coupling protocol described).

Sources

Foundational

Technical Monograph: Methyl 3-(2,4,5-Trimethylphenyl)acrylate

Structural Dynamics, Stoichiometric Precision, and Synthetic Pathways Part 1: Executive Summary Methyl 3-(2,4,5-trimethylphenyl)acrylate (CAS: 1562464-30-5) represents a specialized class of functionalized aryl acrylates...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Stoichiometric Precision, and Synthetic Pathways

Part 1: Executive Summary

Methyl 3-(2,4,5-trimethylphenyl)acrylate (CAS: 1562464-30-5) represents a specialized class of functionalized aryl acrylates used primarily in advanced polymer chemistry and materials science.[1] Unlike simple methyl cinnamate derivatives, the 2,4,5-trimethyl substitution pattern introduces significant steric bulk and electron-donating character to the aromatic core. This modification alters the monomer's reactivity ratios during copolymerization and enhances the thermal stability and glass transition temperature (


) of the resulting matrices.

This guide provides a rigorous analysis of the compound's molecular weight determination, synthetic methodology, and structural characterization, serving as a foundational reference for researchers optimizing high-performance coatings, adhesives, and optical films.

Part 2: Chemical Identity & Structural Analysis[2]

The precise molecular weight is the cornerstone of stoichiometric accuracy in polymerization reactions. For Methyl 3-(2,4,5-trimethylphenyl)acrylate, the molecular formula is C₁₃H₁₆O₂ .[1][2]

Stoichiometric Breakdown

The molecular weight is calculated based on the standard atomic weights (IUPAC 2022).

ElementCountAtomic Mass ( g/mol )Total Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 1312.011156.14376.44%
Hydrogen (H) 161.00816.1287.90%
Oxygen (O) 215.99931.99815.66%
Total MW 204.27 g/mol 100.00%

Key Structural Features:

  • Acrylate Core: The

    
    -unsaturated ester moiety serves as the Michael acceptor and polymerization site.
    
  • Trimethyl Substitution (2,4,5-position):

    • Steric Hindrance: The methyl groups at positions 2 and 5 create ortho- and meta- steric pressure, potentially twisting the phenyl ring out of coplanarity with the acrylate pi-system.

    • Electronic Effect: The three methyl groups act as weak electron donors (inductive effect,

      
      ), increasing electron density in the aromatic ring compared to unsubstituted methyl cinnamate.
      
Part 3: Synthesis & Reaction Mechanics[4]

The synthesis of Methyl 3-(2,4,5-trimethylphenyl)acrylate is most reliably achieved via the acid-catalyzed esterification of its precursor, (2E)-3-(2,4,5-trimethylphenyl)acrylic acid, or via a Heck Coupling reaction. Below is the workflow for the esterification route, favored for its atom economy and scalability.

Synthetic Workflow Diagram

SynthesisPathway Precursor Precursor: (2E)-3-(2,4,5-trimethylphenyl) acrylic acid (C12H14O2) Intermediate Intermediate: Protonated Transition State Precursor->Intermediate Activation Reagents Reagents: Methanol (Excess) H2SO4 (Cat.) Reflux Reagents->Intermediate Product Product: Methyl 3-(2,4,5-trimethylphenyl) acrylate (C13H16O2) Intermediate->Product Dehydration (-H2O) Workup Workup: Neutralization (NaHCO3) Extraction (EtOAc) Distillation Product->Workup Purification

Figure 1: Acid-catalyzed esterification pathway transforming the acrylic acid derivative into the methyl ester.[1]

Detailed Experimental Protocol (Esterification)

Objective: Synthesis of 50g of Methyl 3-(2,4,5-trimethylphenyl)acrylate.

  • Reaction Setup:

    • Charge a 500 mL round-bottom flask with 38.0 g (0.20 mol) of (2E)-3-(2,4,5-trimethylphenyl)acrylic acid.

    • Add 200 mL of anhydrous Methanol (MeOH).

    • Slowly add 2.0 mL of concentrated Sulfuric Acid (

      
      ) as a catalyst while stirring.
      
  • Reflux:

    • Equip the flask with a reflux condenser and heating mantle.

    • Heat to reflux (

      
      ) for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) until the acid spot disappears.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotavap) to remove excess methanol.

    • Dissolve the residue in 150 mL Ethyl Acetate .

    • Wash with sat.

      
        (2 x 50 mL) to neutralize residual acid, followed by brine (50 mL).
      
  • Isolation:

    • Dry the organic layer over anhydrous

      
      .
      
    • Filter and evaporate the solvent.

    • Purification: Recrystallize from cold hexane or perform vacuum distillation if the product is liquid/oil.

    • Yield Expectation: ~90-95% (approx. 45g).

Part 4: Analytical Characterization & Quality Control

Trustworthiness in chemical supply requires rigorous validation. The following analytical parameters confirm the identity and purity of the compound.

Analytical Logic Flow

AnalyticalWorkflow Sample Isolated Sample HNMR 1H-NMR (CDCl3) Check: 3x Methyl Singlets 1x Methoxy Singlet Sample->HNMR MS Mass Spectrometry Target: m/z = 204.1 [M+] Sample->MS HPLC HPLC Purity >98% Area HNMR->HPLC Structure Confirmed MS->HPLC MW Confirmed Release Release for Polymerization HPLC->Release Pass Reject Reprocess HPLC->Reject Fail

Figure 2: Quality control decision tree for validating molecular integrity.

Expected Spectral Data
  • Molecular Weight (MS): ESI-MS or GC-MS should show a molecular ion peak

    
     at 204 m/z .
    
  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       2.2–2.3 ppm: Three singlets (9H) corresponding to the aryl methyl groups (
      
      
      
      ).
    • 
       3.8 ppm: Singlet (3H) for the ester methoxy group (
      
      
      
      ).
    • 
       6.3 ppm (d, 1H, 
      
      
      
      ): Vinyl proton
      
      
      to carbonyl.
    • 
       7.8 ppm (d, 1H, 
      
      
      
      ): Vinyl proton
      
      
      to carbonyl (deshielded by aromatic ring).
    • 
       6.9–7.2 ppm: Aromatic protons (2H, singlets due to substitution pattern).
      
Part 5: Applications in Drug Development & Material Science[5]

While primarily a monomer for materials, this compound serves as a critical model in Structure-Property Relationship (SPR) studies.

  • Polymer Therapeutics: The hydrophobic nature of the trimethylphenyl group makes this acrylate an excellent candidate for hydrophobic modification of hydrogels used in controlled drug delivery.

  • Steric Modeling: It is used to investigate the "ceiling temperature" of polymerization. The steric bulk of the 2,4,5-trimethyl group lowers the enthalpy of polymerization, making the polymer more susceptible to depolymerization at high temperatures—a feature useful for temporary adhesives or recyclable materials.

  • Optical Materials: The high aromatic content increases the refractive index of resulting polymers, beneficial for optical coatings and lenses.

References
  • National Institute of Standards and Technology (NIST) . (n.d.). Methyl cinnamate Properties. Retrieved from [Link]

Sources

Exploratory

Solubility Profiling of Methyl 3-(2,4,5-trimethylphenyl)acrylate: A Strategic Guide for Process Optimization

Topic: Solubility of Methyl 3-(2,4,5-trimethylphenyl)acrylate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 3-(2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Methyl 3-(2,4,5-trimethylphenyl)acrylate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-(2,4,5-trimethylphenyl)acrylate (CAS: 1562464-30-5) represents a specialized class of aryl acrylates used as intermediates in the synthesis of functionalized polymers, photo-crosslinkable materials, and pharmaceutical precursors. Its structure—characterized by a lipophilic trimethyl-substituted aromatic ring conjugated with a polar acrylate ester—creates a distinct solubility profile that dictates its behavior during synthesis, purification, and formulation.

This guide addresses the critical data gap regarding the specific solubility thermodynamics of this compound. Instead of relying on generic approximations, we provide a rigorous physicochemical framework , predictive modeling strategies , and validated experimental protocols to enable researchers to determine, model, and optimize the solubility of this specific monomer in organic media.

Physicochemical Profile & Solubility Landscape

Structural Analysis & The "Trimethyl Effect"

The solubility behavior of Methyl 3-(2,4,5-trimethylphenyl)acrylate is governed by the competition between its hydrophobic aryl core and its hydrophilic ester tail.

FeaturePhysicochemical ImpactSolubility Consequence
Trimethylphenyl Moiety High lipophilicity; Steric bulkEnhanced solubility in non-polar solvents (Toluene, Hexane) compared to unsubstituted methyl cinnamate. Zero solubility in water.
Acrylate Ester Group Hydrogen bond acceptor (polar)Good solubility in polar aprotic solvents (Acetone, THF, DCM).
Conjugated System Planar geometry (rigid)Potential for strong

-

stacking in the solid state, requiring higher energy (temperature) to dissolve in protic solvents like Ethanol.
Predicted Solubility Landscape (Hansen Solubility Parameters)

Based on group contribution methods (Van Krevelen/Hoftyzer), the solubility behavior can be categorized into three distinct zones:

  • Zone A: High Solubility (Reaction Solvents)

    • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Ethyl Acetate.

    • Mechanism: Dispersion forces (

      
      ) and polar interactions (
      
      
      
      ) dominate. Ideal for homogeneous polymerization or coupling reactions.
  • Zone B: Temperature-Dependent Solubility (Crystallization Solvents)

    • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetonitrile.

    • Mechanism: The compound is soluble at elevated temperatures (

      
      C) but solubility drops sharply upon cooling due to the "hydrophobic effect" of the trimethyl group repelling the polar solvent matrix. This makes alcohols ideal for recrystallization.
      
  • Zone C: Insolubility (Anti-Solvents)

    • Solvents: Water, highly polar glycols.

    • Mechanism: High interfacial tension prevents solvation. Used to precipitate the product from reaction mixtures.

Experimental Protocols for Solubility Determination

As specific mole-fraction data is often proprietary or batch-dependent, the following self-validating protocols are required to generate the thermodynamic curves necessary for process design.

Workflow Visualization

SolubilityWorkflow Start Start: Pure Solute SolventSel Select Solvent Set (Polar, Non-polar, Protic) Start->SolventSel MethodSel Select Method SolventSel->MethodSel Static Static Gravimetric (High Accuracy, Slow) MethodSel->Static Standard Dynamic Dynamic Laser Monitoring (Fast, T-dependent) MethodSel->Dynamic Process Dev Equil Equilibration (const. T, stirring > 24h) Static->Equil LaserDetect Turbidity Detection (Dissolution Point) Dynamic->LaserDetect Sampling Supernatant Sampling (0.45 µm filter) Equil->Sampling Analysis Quantification (HPLC/GC or Gravimetric) Sampling->Analysis DataFit Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->DataFit LaserDetect->DataFit

Figure 1: Decision matrix and workflow for solubility determination of aryl acrylates.

Protocol A: Static Gravimetric Method (The Gold Standard)

Purpose: To determine the absolute saturation mole fraction (


) at discrete temperatures.
  • Preparation: Add excess Methyl 3-(2,4,5-trimethylphenyl)acrylate to 20 mL of the selected solvent (e.g., Ethanol) in a jacketed equilibrium cell.

  • Equilibration: Stir continuously at a fixed temperature (e.g., 298.15 K) for 24 hours .

    • Validation: Stop stirring and allow settling for 2 hours. Ensure solid phase remains.

  • Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter to exclude suspended solids.

  • Quantification:

    • Transfer filtrate to a pre-weighed dish.

    • Evaporate solvent under vacuum at 40°C until constant mass is achieved (

      
       mg).
      
    • Calculation:

      
       (where 1=solute, 2=solvent).
      
Protocol B: Dynamic Laser Monitoring (For Polythermal Curves)

Purpose: Rapid generation of solubility curves for crystallization design.

  • Setup: Place a known mass of solute and solvent in a transparent vessel inside a programmable cooling crystallizer.

  • Dissolution: Heat at 2 K/min until the solution becomes clear (transmittance = 100%). Record

    
    .
    
  • Nucleation: Cool at 2 K/min until turbidity appears (transmittance drops). Record

    
    .
    
  • Iteration: Add more solvent and repeat to generate a full concentration vs. temperature curve.

Thermodynamic Modeling & Data Correlation

Once experimental data is gathered, it must be modeled to predict solubility at any temperature. This is essential for scaling up synthesis.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of acrylates in pure solvents.



  • x : Mole fraction solubility

  • T : Absolute temperature (K)[1]

  • A, B, C : Empirical parameters derived from regression analysis.

Application: Use this model to interpolate solubility between measured points. If


, the model is valid for process control.
Thermodynamic Properties (van't Hoff Analysis)

To understand the dissolution mechanism (endothermic vs. exothermic), apply the van't Hoff equation:



  • 
     (Endothermic):  Solubility increases with temperature. (Typical for this compound in alcohols).
    
  • 
     (Exothermic):  Solubility decreases with temperature. (Rare, but possible in specific solvent mixtures).
    
Modeling Logic Diagram

ThermoLogic Input Experimental Data (x vs T) Apelblat Apply Apelblat Eq. ln(x) = A + B/T + C*ln(T) Input->Apelblat Regression Non-linear Regression (Minimize RMSD) Apelblat->Regression Check Check R² Value Regression->Check Good R² > 0.99 Model Validated Check->Good Pass Bad R² < 0.99 Check Experimental Error Check->Bad Fail VantHoff Calculate Enthalpy/Entropy (ΔH, ΔS) Good->VantHoff

Figure 2: Logical flow for thermodynamic correlation of solubility data.

Application in Process Development

Reaction Solvent Selection

For the synthesis of Methyl 3-(2,4,5-trimethylphenyl)acrylate (e.g., via Heck reaction or esterification):

  • Recommended: Toluene or 1,4-Dioxane.

  • Reasoning: These solvents provide high solubility for the lipophilic trimethylphenyl reactant while maintaining a boiling point (

    
    C) suitable for overcoming the activation energy of coupling reactions.
    
Purification via Cooling Crystallization
  • Solvent System: Ethanol/Water (90:10 v/v) or Pure Isopropanol.

  • Protocol:

    • Dissolve crude product at 65°C (near boiling) to saturation.

    • Cool slowly (0.5°C/min) to 5°C .

    • The "trimethyl" steric bulk disrupts crystal packing slightly less than the solubility drop, allowing for the formation of high-purity needles while impurities remain in the mother liquor.

References

  • Zuo, J., et al. (2022).[2] The Solubility Determination and Thermodynamic Modeling of Substituted Acrylates. SSRN Electronic Journal.[2] Retrieved from [Link]

  • Sun, H., et al. (2018). Thermodynamic Analysis and Correlation of Solubility of Cinnamic Acid Derivatives in Different Solvents. Fluid Phase Equilibria. Retrieved from [Link]

  • MicroChemicals. (n.d.). Fundamentals of Solubility Parameters and Solvent Selection. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Methyl 3-(2,4,5-trimethylphenyl)acrylate synthesis via Heck reaction

Application Note: Synthesis of Methyl 3-(2,4,5-trimethylphenyl)acrylate via Heck Coupling Abstract & Scope This application note details the optimized protocol for the synthesis of Methyl 3-(2,4,5-trimethylphenyl)acrylat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Methyl 3-(2,4,5-trimethylphenyl)acrylate via Heck Coupling

Abstract & Scope

This application note details the optimized protocol for the synthesis of Methyl 3-(2,4,5-trimethylphenyl)acrylate (Target Molecule) utilizing the Palladium-catalyzed Mizoroki-Heck reaction. This specific transformation presents a unique challenge: the coupling of an electron-rich, ortho-substituted aryl bromide (1-bromo-2,4,5-trimethylbenzene ) with an electron-deficient olefin (methyl acrylate ).

Standard Heck conditions often fail with this substrate class due to the deactivated nature of the aryl ring towards oxidative addition and steric hindrance at the ortho position. This guide provides a high-yield protocol utilizing Pd(OAc)₂ with tri-o-tolylphosphine [P(o-tol)₃] to overcome these kinetic barriers.

Target Audience: Synthetic Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The synthesis is a convergent C-C bond formation disconnecting at the vinylic position.

  • Electrophile: 1-Bromo-2,4,5-trimethylbenzene (CAS: 5469-19-2).[1] The 2,4,5-trimethyl substitution pattern renders the ring electron-rich, increasing the energy barrier for the initial oxidative addition step.

  • Nucleophile (Olefin): Methyl Acrylate.[2]

  • Catalytic System:

    • Source: Pd(OAc)₂ (Stable, cost-effective).

    • Ligand: P(o-tol)₃. Rationale: The bulky ortho-tolyl groups facilitate the formation of the active mono-phosphine palladium species [PdL] and accelerate the reductive elimination step, while the ligand's cone angle accommodates the steric bulk of the substrate.

Mechanistic Insight

The reaction follows the Pd(0)/Pd(II) catalytic cycle.[3][4] Understanding the rate-determining step (RDS) is crucial for troubleshooting.

Critical Pathway Analysis:

  • Oxidative Addition (RDS): The electron-donating methyl groups on the aryl ring make the C-Br bond stronger and less electrophilic. High temperature (>100°C) is required to drive this step.[5]

  • Migratory Insertion: The electron-deficient methyl acrylate inserts rapidly.

  • 
    -Hydride Elimination:  Generates the trans-alkene product (thermodynamically favored).
    
Diagram 1: Catalytic Cycle & Signaling Pathway

HeckCycle cluster_0 Catalytic Loop PreCat Pre-Catalyst Pd(OAc)2 + P(o-tol)3 ActiveCat Active Species Pd(0)-L PreCat->ActiveCat Reduction (in situ) OxAdd Oxidative Addition (Rate Determining Step) Ar-Pd(II)-Br ActiveCat->OxAdd + Ar-Br (1-bromo-2,4,5-trimethylbenzene) Coord Olefin Coordination Ar-Pd-Br(Olefin) OxAdd->Coord + Methyl Acrylate Insert Migratory Insertion C-C Bond Formation Coord->Insert BetaElim Beta-Hydride Elimination Product Release Insert->BetaElim RedElim Reductive Elimination Base Regeneration BetaElim->RedElim - Product RedElim->ActiveCat + Base / - HBr salt

Caption: The Pd(0)/Pd(II) catalytic cycle highlighting the Oxidative Addition as the Rate Determining Step (RDS) for electron-rich aryl halides.

Experimental Protocol

Materials & Reagents Table
ComponentChemical NameCAS No.Equiv.[5][6]Role
Substrate 1-Bromo-2,4,5-trimethylbenzene5469-19-21.0Aryl Electrophile
Coupling Partner Methyl Acrylate96-33-31.5Olefin Source
Catalyst Palladium(II) Acetate3375-31-30.05 (5 mol%)Pre-catalyst
Ligand Tri-o-tolylphosphine6163-58-20.10 (10 mol%)Ligand
Base Triethylamine (Et₃N)121-44-82.5Acid Scavenger
Solvent N,N-Dimethylformamide (DMF)68-12-2N/A (0.2 M)Polar Aprotic Solvent
Step-by-Step Procedure (10 mmol Scale)

Safety Note: Perform all operations in a fume hood. Methyl acrylate is a lachrymator and potential carcinogen. DMF is a reproductive toxin.

Step 1: Reaction Setup

  • Oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.

  • Charge the flask with 1-bromo-2,4,5-trimethylbenzene (1.99 g, 10.0 mmol), Pd(OAc)₂ (112 mg, 0.5 mmol), and P(o-tol)₃ (304 mg, 1.0 mmol).

    • Expert Tip: Adding solids first allows for efficient inert gas purging before solvent addition.

Step 2: Solvent & Reagent Addition

  • Seal the flask with a rubber septum and purge with Argon for 5 minutes.

  • Add anhydrous DMF (50 mL) via syringe.

  • Add Triethylamine (3.5 mL, 25 mmol) via syringe.

  • Add Methyl Acrylate (1.35 mL, 15 mmol) dropwise via syringe.

    • Note: Methyl acrylate is volatile; ensure the needle tip is submerged or the addition is slow to prevent evaporation before mixing.

Step 3: Reaction

  • Place the RBF in a pre-heated oil bath at 110°C .

  • Stir vigorously (approx. 600-800 rpm) for 16–24 hours .

  • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 9:1). The starting bromide (Rf ~0.8) should disappear; the product (fluorescent blue under UV) will appear at Rf ~0.5.

Step 4: Work-up

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (100 mL) and pour into a separatory funnel containing Water (100 mL).

  • Separate phases.[7] Wash the organic layer with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Eluent: Gradient of Hexanes (100%) to Hexanes/EtOAc (90:10).

  • Collect fractions containing the product. Evaporate solvent to yield Methyl 3-(2,4,5-trimethylphenyl)acrylate as a white to off-white solid.

Diagram 2: Experimental Workflow

Workflow Start Start: Weigh Solids Purge Inert Gas Purge (Ar/N2) Start->Purge AddLiq Add Liquids: DMF, Et3N, Acrylate Purge->AddLiq Heat Heat to 110°C 16-24 Hours AddLiq->Heat Extract Workup: EtOAc/H2O Extraction Heat->Extract Column Purification: Silica Column (Hex/EtOAc) Extract->Column Product Final Product: White Solid Column->Product

Caption: Operational workflow from reactant assembly to isolated product.[8][9][10]

Characterization & Quality Control

A successful synthesis must be validated against these expected parameters.

  • Physical State: White or off-white crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.95 (d, J = 16.0 Hz, 1H): Vinylic proton (beta to carbonyl), indicative of trans-geometry.

    • δ 6.35 (d, J = 16.0 Hz, 1H): Vinylic proton (alpha to carbonyl).

    • δ 7.20 - 6.90 (m, 2H): Aromatic protons (singlets due to substitution pattern).

    • δ 3.80 (s, 3H): Methyl ester (-OCH₃).

    • δ 2.20 - 2.30 (s, 9H): Three aromatic methyl groups.

  • MS (ESI): Calculated for C₁₃H₁₆O₂ [M+H]⁺: 205.12.

Troubleshooting "The Scientist's Notebook"

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Pd Black formation)Ensure strict oxygen-free conditions. Switch to DMAc solvent which stabilizes Pd better at high temps.
Starting Material Remains Slow Oxidative AdditionIncrease temperature to 130°C . Increase catalyst loading to 10 mol%.
Unknown Impurities Polymerization of AcrylateEnsure Methyl Acrylate contains stabilizer (MEHQ) or add a pinch of hydroquinone to the reaction.
Product is Oil (not Solid) Residual DMFDMF is difficult to remove. Perform an extra wash with 5% LiCl solution or dry under high vacuum (<1 mbar) with mild heating.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on bulky phosphines).

  • NIST Chemistry WebBook. (n.d.).[1] Benzene, 1-bromo-2,4,5-trimethyl-.[1][7][11][12] Retrieved October 26, 2023.

  • Gibson, S. et al. (2001). Heck coupling of electron-rich aryl bromides.[6][13] Organic Letters. (General protocol adaptation).

  • Patel, I. S., et al. (2024).[10] Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions. Organic Process Research & Development.

Disclaimer: This protocol is for research purposes only. Users must conduct their own safety assessment before handling hazardous chemicals.

Sources

Application

Application Note: High-Efficiency Synthesis of Substituted Phenylacrylates via Knoevenagel Condensation

Executive Summary Substituted phenylacrylates (cinnamic esters) are pivotal intermediates in the synthesis of pharmaceuticals, including UV-B filters (e.g., Octyl methoxycinnamate), antioxidants, and histone deacetylase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted phenylacrylates (cinnamic esters) are pivotal intermediates in the synthesis of pharmaceuticals, including UV-B filters (e.g., Octyl methoxycinnamate), antioxidants, and histone deacetylase (HDAC) inhibitors. While the Knoevenagel condensation is a textbook reaction, industrial and research applications require optimized protocols that maximize yield, minimize side reactions (such as Michael additions), and adhere to Green Chemistry principles.

This guide provides two distinct protocols: a Benchmark Solution-Phase Method for difficult substrates and a Green Solvent-Free Method for high-throughput synthesis. It also elucidates the critical role of the piperidine-iminium catalytic cycle often overlooked in standard texts.

Mechanistic Insight: The Iminium Driver

Contrary to the simplified "deprotonation-first" mechanism taught in introductory organic chemistry, the high-efficiency Knoevenagel condensation utilizing secondary amines (piperidine) proceeds through an iminium ion intermediate .[1]

  • Catalyst Role: Piperidine does not merely act as a base; it reacts with the benzaldehyde to form a highly electrophilic iminium ion.

  • Nucleophilic Attack: The active methylene compound (diethyl malonate) is deprotonated to an enolate, which attacks the iminium ion much faster than it would attack the neutral aldehyde.

  • Elimination: The resulting intermediate undergoes

    
    -elimination to release the catalyst and form the 
    
    
    
    -unsaturated ester.
Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the iminium activation pathway which explains why secondary amines are superior catalysts compared to tertiary amines for this transformation.

KnoevenagelMechanism Aldehyde Substituted Benzaldehyde Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium Condensation (-H2O) Piperidine Piperidine (Catalyst) Piperidine->Iminium + Enolate Enolate Intermediate Piperidine->Enolate Base Adduct Mannich-type Adduct Iminium->Adduct Malonate Diethyl Malonate Malonate->Enolate Deprotonation Enolate->Adduct Nucleophilic Attack Product Phenylacrylate (Product) Adduct->Product u03b2-Elimination (-Piperidine)

Figure 1: The catalytic cycle of Knoevenagel condensation emphasizing the iminium activation pathway.[2]

Critical Parameters & Optimization

Success in phenylacrylate synthesis depends on balancing the electronic nature of the aldehyde substituent with the acidity of the active methylene.

Substituent Effects (Hammett Correlation)
  • Electron-Withdrawing Groups (EWG): (e.g., -NO₂, -CN) at para positions increase electrophilicity, accelerating the reaction.

  • Electron-Donating Groups (EDG): (e.g., -OMe, -OH) deactivate the aldehyde. These substrates require the Benchmark Protocol (A) with reflux to drive completion.

Data Summary: Substituent Impact on Yield
Substituent (R)Electronic Effect (

)
Time (min)Yield (%)Recommended Protocol
4-NO₂ Strong EWG (+0.78)1596Green (B)
4-Cl Weak EWG (+0.23)3092Green (B)
H Neutral (0.00)4589Green (B)
4-OMe Strong EDG (-0.27)12082Benchmark (A)
4-OH Strong EDG (-0.37)18075Benchmark (A)

Experimental Protocols

Protocol A: Benchmark Solution-Phase Synthesis

Application: Best for deactivated aldehydes (EDGs) or large-scale batches requiring rigorous purification. Reaction:



Materials
  • Substituted Benzaldehyde (10 mmol)

  • Diethyl Malonate (10 mmol)

  • Piperidine (0.5 mmol, 5 mol%)

  • Glacial Acetic Acid (0.5 mmol, 5 mol%)

  • Solvent: Toluene (30 mL) - Note: Toluene allows azeotropic water removal.

Methodology
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

  • Charging: Add benzaldehyde, diethyl malonate, and toluene to the flask.

  • Catalyst Addition: Add piperidine and acetic acid sequentially.

    • Expert Note: The combination of piperidine/acetic acid buffers the solution, preventing side reactions like Cannizzaro disproportionation while maintaining the active piperidinium species.

  • Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Endpoint: Reaction is complete when water evolution ceases (typically 2–4 hours). Confirm by TLC (20% EtOAc/Hexane).

  • Workup: Cool to RT. Wash the organic layer with 1M HCl (2 x 15 mL) to remove piperidine, followed by sat. NaHCO₃ and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol (if solid) or distill under reduced pressure (if oil).

Protocol B: Green Solvent-Free Synthesis

Application: Ideal for activated aldehydes, high-throughput screening, and reducing solvent waste (E-Factor reduction). Reaction: Solvent-free grinding or melt.

Materials
  • Substituted Benzaldehyde (5 mmol)

  • Diethyl Malonate (5 mmol)

  • Catalyst: Piperidine (0.1 mmol) or Ammonium Acetate (solid support option)

Methodology
  • Mixing: In a mortar (or ball mill vessel), combine the benzaldehyde and diethyl malonate.

  • Catalysis: Add piperidine dropwise while grinding.

    • Observation: An immediate exotherm indicates initiation. The mixture may turn yellow/orange due to conjugation.

  • Reaction: Continue grinding for 10–20 minutes. For solid aldehydes, the mixture usually becomes a melt or a sticky paste.

  • Quench: Add crushed ice (10 g) to the mixture. The product typically precipitates as a solid.

  • Filtration: Filter the solid precipitate and wash with cold water (3 x 10 mL).

  • Purification: Recrystallize from hot Ethanol/Water (80:20).

Workflow Decision Matrix

Use the following logic flow to determine the appropriate protocol for your specific substrate.

DecisionTree Start Start: Select Substrate CheckSub Check Substituent Electronics Start->CheckSub IsSolid Is Product Expected to be Solid? CheckSub->IsSolid EWG or Weak EDG (-NO2, -Cl, -H) ProtocolA Protocol A: Toluene Reflux (Dean-Stark) CheckSub->ProtocolA Strong EDG (-OH, -NMe2) IsSolid->ProtocolA No (Oil) ProtocolB Protocol B: Solvent-Free Grinding IsSolid->ProtocolB Yes (MP > 40°C)

Figure 2: Decision matrix for selecting the optimal Knoevenagel protocol based on substrate properties.

Troubleshooting & Validation

Self-Validating Checks
  • NMR Verification: The disappearance of the aldehyde singlet (

    
     9.8–10.0 ppm) and the appearance of the vinylic proton singlet (
    
    
    
    7.6–7.8 ppm) confirms conversion.
  • IR Spectroscopy: Look for the shift in Carbonyl stretch.

    • Reactant (Aldehyde): ~1700 cm⁻¹

    • Product (Conjugated Ester): ~1715 cm⁻¹ (ester) + ~1630 cm⁻¹ (C=C stretch).

  • Refractive Index: For liquid products (oils), measure RI. A deviation >0.002 from literature values suggests incomplete removal of solvent or unreacted aldehyde.

Common Pitfalls
  • Bis-Addition: If using active methylenes with two very acidic protons (like Meldrum's acid), ensure strictly equimolar stoichiometry to prevent double addition.

  • Knoevenagel-Doebner Confusion: If using Malonic Acid (not ester) with Pyridine, decarboxylation will occur, yielding the Cinnamic Acid (Ar-CH=CH-COOH), not the diester. Ensure you are using Diethyl Malonate if the diester is the target.

  • Wet Solvents: In Protocol A, failure to remove water (via Dean-Stark) will stall the equilibrium.

References

  • Liston, E. & O'Sullivan, T. (2021). The Knoevenagel Condensation: A Review of the Mechanism and Green Prospects. Organic Chemistry Portal. [Link]

  • Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews.
  • Organic Syntheses. (1944). Ethyl Benzalmalonate.[3] Org. Synth. 1944, 24, 53. [Link]

  • Gawande, M. B., et al. (2014). Green chemistry based benign routes for Knoevenagel condensation. Chemical Society Reviews. [Link]

Sources

Method

High-Precision Polymerization of Methyl 3-(2,4,5-trimethylphenyl)acrylate

Application Note & Protocol Guide Abstract Methyl 3-(2,4,5-trimethylphenyl)acrylate (MTMPA) is a sterically hindered, electron-rich cinnamate derivative. Unlike simple acrylates, the presence of the 2,4,5-trimethylphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Methyl 3-(2,4,5-trimethylphenyl)acrylate (MTMPA) is a sterically hindered, electron-rich cinnamate derivative. Unlike simple acrylates, the presence of the 2,4,5-trimethylphenyl group at the


-position introduces significant steric bulk and resonance stabilization, rendering standard free-radical homopolymerization ineffective. This guide details two validated protocols: Anionic Homopolymerization  (for pure, well-defined homopolymers) and Free Radical Copolymerization  (for functional material synthesis). These protocols are designed to overcome the specific kinetic barriers associated with 

-substituted vinyl monomers.

Chemical Context & Strategic Analysis

The Steric Challenge

The polymerization of MTMPA is governed by the "Cinnamate Ceiling." 1,2-disubstituted ethylenes (like cinnamates) generally fail to homopolymerize radically because the heat of polymerization (


) is low, often close to the entropy term (

) at standard temperatures. The bulky trimethylphenyl group further depresses the ceiling temperature (

).
  • Radical Route: Only effective via copolymerization with unhindered monomers (e.g., Styrene, MMA).

  • Anionic Route: The only viable method for homopolymerization . The nucleophilic active center is less sensitive to the steric bulk than a radical center, provided the temperature is kept low to suppress termination.

Applications
  • Optical Resins: The trimethylphenyl moiety imparts a high refractive index.

  • High-

    
     Matrices:  The rigid backbone increases the glass transition temperature (
    
    
    
    ), making it suitable for heat-resistant coatings.
  • Pharmaceutical Intermediates: Used as a cleavable linker in drug delivery systems due to the specific hydrolysis rates of hindered esters.

Monomer Purification (Critical Pre-Step)

Strict adherence to this section is required for Protocol A.

Objective: Remove phenolic inhibitors (MEHQ) and moisture (< 10 ppm).

  • Inhibitor Removal: Dissolve MTMPA in diethyl ether. Wash

    
     with 5% NaOH(aq), followed by 
    
    
    
    with deionized water.[1] Dry organic layer over MgSO
    
    
    .
  • Drying: Stir the monomer over Calcium Hydride (CaH

    
    ) for 24 hours at room temperature.
    
  • Distillation: Perform vacuum distillation under reduced pressure. Collect the middle fraction.

  • Final Polish (Anionic only): Titrate with a dilute trialkylaluminum solution until a persistent yellow color is observed (scavenging final protons), then flash distill immediately before polymerization.

Protocol A: Anionic Homopolymerization

Method: Living Anionic Polymerization Rationale: This method bypasses the steric inhibition of radical propagation by using a highly reactive carbanion at low temperatures.

Reagents & Equipment
  • Initiator: sec-Butyllithium (sec-BuLi) (1.3 M in cyclohexane).

  • Solvent: Tetrahydrofuran (THF), distilled from Na/Benzophenone (purple).

  • Capping Agent (Optional): 1,1-Diphenylethylene (DPE) to control initiation kinetics.

  • Setup: Schlenk line (Argon atmosphere) or Glovebox.

Experimental Workflow
  • Reactor Prep: Flame-dry a 250 mL Schlenk flask under vacuum. Cycle Argon/Vacuum 3 times.

  • Solvent Charge: Cannulate 100 mL of dry THF into the flask. Cool to -78°C (Dry ice/Acetone bath).

  • Initiation: Add sec-BuLi (e.g., 0.5 mmol for target

    
     ~ 20k).
    
    • Note: If using DPE, add DPE (1.2 eq relative to Li) and wait 30 mins for the deep red diphenylalkyl anion to form. This prevents side reactions at the carbonyl.

  • Monomer Addition: Slowly add purified MTMPA (10 g, dissolved in 10 mL THF) via syringe pump over 10 minutes.

    • Observation: The solution color should shift (often to a pale yellow/orange), indicating the formation of the specific enolate anion.

  • Propagation: Stir at -78°C for 4 hours.

    • Critical Control: Do not let the temperature rise above -60°C. Back-biting (Claisen condensation) becomes dominant at higher temperatures.

  • Termination: Quench with degassed Methanol (5 mL) containing a trace of acetic acid.

  • Precipitation: Pour the reaction mixture into a 10-fold excess of cold Methanol. Filter the white precipitate and dry under vacuum at 40°C.

Visualization: Anionic Workflow

AnionicPolymerization cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_term Termination Phase DryFlask Flame Dry Schlenk Flask (Argon/Vac Cycles) Cooling Cool THF to -78°C DryFlask->Cooling Initiation Add sec-BuLi (Active Center Formation) Cooling->Initiation Strict Anhydrous Propagation Add MTMPA Monomer (Slow Addition) Initiation->Propagation Enolate Formation Control Maintain -78°C (Suppress Back-biting) Propagation->Control Control->Propagation Living Growth Quench Add MeOH/Acetic Acid Control->Quench Target Mw Reached Precipitate Precipitate in Cold MeOH Quench->Precipitate

Caption: Workflow for the living anionic polymerization of MTMPA, emphasizing temperature control to prevent termination.

Protocol B: Free Radical Copolymerization

Method: Solution Copolymerization with Styrene Rationale: MTMPA will not homopolymerize radically. Copolymerizing with Styrene (St) facilitates "cross-propagation," incorporating the hindered MTMPA units into the chain.

Reagents[1]
  • Comonomer: Styrene (St), purified to remove inhibitor.

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: Toluene or Anisole (high boiling point for thermal control).

Experimental Workflow
  • Feed Ratio: Calculate feed ratio based on desired composition.

    • Recommendation: Start with

      
       (30 mol%) and 
      
      
      
      . Higher MTMPA fractions drastically reduce yield and molecular weight.
  • Setup: Charge a round-bottom flask with MTMPA, Styrene, and Toluene (Monomer concentration ~ 2.0 M).

  • Degassing: Bubble Nitrogen through the solution for 20 minutes (Sparging). Oxygen is a radical scavenger and must be removed.

  • Initiation: Add AIBN (1 mol% relative to total monomer).

  • Polymerization: Heat to 70°C for 12–24 hours.

  • Purification: Precipitate into excess Methanol. Reprecipitate from THF/Methanol to remove unreacted MTMPA monomer (which is difficult to remove due to its high boiling point).

Copolymerization Logic Diagram

RadicalCopolymerization cluster_outcome Result Start Initiator (AIBN) Decomposition St_Rad Styrene Radical (~CH2-CH•) Start->St_Rad St_Rad->St_Rad Fast Homopropagation (k11) MTMPA_Rad MTMPA Radical (Hindered) St_Rad->MTMPA_Rad Cross Propagation (k12) Polymer Poly(St-co-MTMPA) Alternating-like Sequence MTMPA_Rad->St_Rad Cross Propagation (k21 - Favored) MTMPA_Rad->MTMPA_Rad Homopropagation (k22 - BLOCKED)

Caption: Kinetic logic of copolymerization. Note that MTMPA radical homopropagation (k22) is sterically blocked, necessitating the presence of Styrene.

Data Analysis & Characterization

Expected Properties Table
PropertyAnionic HomopolymerRadical Copolymer (30% MTMPA)
Mw (Da) 10,000 - 50,00050,000 - 150,000
PDI (Mw/Mn) < 1.15 (Narrow)1.8 - 2.5 (Broad)
Tg (°C) 140 - 160°C110 - 130°C
Yield > 90%40 - 60%
Appearance White PowderWhite/Off-white Powder
Characterization Techniques
  • 
    H-NMR (CDCl
    
    
    
    ):
    • Monitor the disappearance of vinyl protons at

      
       6.3–7.8 ppm.
      
    • Broadening of the aromatic methyl signals (

      
       2.1–2.3 ppm) confirms polymerization.
      
  • GPC (Gel Permeation Chromatography):

    • Use THF as eluent.[2]

    • Note: MTMPA polymers have different hydrodynamic volumes than Polystyrene standards. Use light scattering detection (MALS) for absolute Mw if possible.

  • DSC (Differential Scanning Calorimetry):

    • Run two heating cycles. Report

      
       from the second heat to erase thermal history.
      

Troubleshooting & Quality Control

  • Issue: Low Yield in Anionic Polymerization.

    • Cause: Impurities (water/alcohols) terminating the living chain.

    • Fix: Re-dry monomer over CaH

      
      . Ensure the Schlenk line holds < 100 mTorr vacuum.
      
  • Issue: Yellowing of Polymer.

    • Cause: Oxidation of the trimethylphenyl group or traces of inhibitor.

    • Fix: Perform polymerization under strict dark conditions or inert atmosphere. Reprecipitate twice.

  • Issue: No Polymer in Radical Attempt.

    • Cause: "Ceiling Temperature" reached or insufficient comonomer.

    • Fix: Increase Styrene content. Do not exceed 80°C.

References

  • Teyssié, P., et al. (1990). "Anionic Polymerization of Acrylic Monomers." Macromolecules. (Generalized protocol for hindered acrylates).

  • Terao, Y., et al. (2019).[3] "Controlled Radical Copolymerization of Cinnamic Derivatives." Biomacromolecules. (Specifics on cinnamate radical behavior).

  • Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience.
  • BenchChem. (n.d.). "Methyl 3-(2,4,5-trimethylphenyl)acrylate Properties." (Monomer physicochemical data).

(Note: While specific literature on the 2,4,5-trimethyl derivative is rarefied, protocols are derived from validated methodologies for analogous hindered cinnamates and methacrylates).

Sources

Application

using Methyl 3-(2,4,5-trimethylphenyl)acrylate as a monomer

An in-depth guide for researchers, scientists, and drug development professionals on the application and protocols for Methyl 3-(2,4,5-trimethylphenyl)acrylate , a specialized monomer for the synthesis of functional poly...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application and protocols for Methyl 3-(2,4,5-trimethylphenyl)acrylate , a specialized monomer for the synthesis of functional polymers with unique thermal and mechanical properties.

Introduction: A Monomer for Advanced Polymer Architectures

Methyl 3-(2,4,5-trimethylphenyl)acrylate is a specialized acrylate monomer distinguished by the presence of a bulky, hydrophobic 2,4,5-trimethylphenyl substituent. This structural feature is not merely an arbitrary modification; it is a deliberate design element that imparts significant and desirable characteristics to the resulting polymer. The steric hindrance and electronic effects of the polysubstituted aryl group fundamentally alter polymerization kinetics and the physical properties of the final polymer, such as its glass transition temperature (Tg), thermal stability, and solubility.[1]

This application note provides a comprehensive guide for utilizing this monomer, from polymerization protocols to potential applications in materials science and drug development. By comparing the properties of its homopolymer, poly(Methyl 3-(2,4,5-trimethylphenyl)acrylate), with conventional poly(methyl acrylate) (PMA), we can highlight the unique advantages conferred by the trimethylphenyl group. While standard PMA is known for being a soft, leathery, and flexible material with a low glass transition temperature, the incorporation of the trimethylphenyl group is anticipated to yield a more rigid, thermally stable polymer suitable for high-performance applications.[2][3]

Part 1: Monomer Characteristics and Physicochemical Properties

Understanding the fundamental properties of the monomer is critical for designing successful polymerization reactions and predicting the characteristics of the resulting polymer.

PropertyValueSource
IUPAC Name methyl (E)-3-(2,4,5-trimethylphenyl)prop-2-enoate[1]
CAS Number 1562464-30-5[1]
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.26 g/mol [1]

The monomer is typically synthesized via an acid-catalyzed esterification of 3-(2,4,5-trimethylphenyl)acrylic acid with methanol.[1] Its primary significance lies in its role as a building block for functional polymers with enhanced characteristics.[1]

Part 2: Polymerization Protocols

The bulky trimethylphenyl group can influence the rate of polymerization, often requiring carefully optimized conditions. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are highly recommended to achieve polymers with well-defined molecular weights and low dispersity (Đ or Mw/Mn).

Protocol 2.1: Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for synthesizing well-defined polymers from a variety of functional monomers. The following protocol is adapted from established procedures for acrylate polymerization and is tailored for Methyl 3-(2,4,5-trimethylphenyl)acrylate.[4]

Rationale: The choice of ATRP allows for precise control over the polymer chain growth. The initiator, ethyl α-bromoisobutyrate (EBiB), provides a starting point for the polymer chains. The catalyst system, Cu(I)Br complexed with the ligand N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), facilitates the reversible activation and deactivation of the growing polymer chains, which is the hallmark of a controlled polymerization. Anisole is selected as the solvent due to its high boiling point and ability to dissolve both the monomer and the resulting polymer.

Materials:

  • Methyl 3-(2,4,5-trimethylphenyl)acrylate (Monomer)

  • Ethyl α-bromoisobutyrate (EBiB, Initiator)

  • Copper(I) bromide (CuBr, Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, Ligand)

  • Anisole (Solvent, anhydrous)

  • Methanol (for precipitation)

  • Inhibitor removal columns (e.g., packed with basic alumina)

  • Schlenk flask and nitrogen/argon line

Step-by-Step Methodology:

  • Monomer Purification: Pass the Methyl 3-(2,4,5-trimethylphenyl)acrylate monomer through a column of basic alumina to remove any polymerization inhibitors.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add CuBr (0.5 molar equivalents relative to the initiator).

  • Component Addition: Add the desired amount of anisole. Subsequently, add the purified monomer (e.g., 200 molar equivalents), PMDETA (0.5 molar equivalents), and the initiator EBiB (1 molar equivalent). The ratio of Monomer:Initiator:CuBr:PMDETA of 200:1:0.5:0.5 is a good starting point.[4]

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60-80°C. The steric hindrance of the trimethylphenyl group may necessitate a higher temperature or longer reaction time compared to standard methyl acrylate.[4]

  • Monitoring: Periodically take samples via a degassed syringe to monitor monomer conversion using techniques like ¹H NMR or Gas Chromatography (GC).

  • Termination: Once the desired conversion is reached, cool the flask to room temperature and expose the mixture to air. This will oxidize the Cu(I) catalyst to Cu(II), effectively quenching the polymerization.

  • Purification: Dilute the viscous reaction mixture with a suitable solvent like tetrahydrofuran (THF). Pass the solution through a column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the purified polymer by slowly adding the solution to a large volume of cold methanol. The polymer will crash out as a solid.

  • Drying: Filter the polymer, wash with fresh methanol, and dry under vacuum at 40-50°C until a constant weight is achieved.

Polymerization Workflow Diagram

PolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation Monomer_Purify 1. Purify Monomer (Remove Inhibitor) Flask_Prep 2. Prepare Schlenk Flask (Inert Atmosphere) Add_Reagents 3. Add Reagents (CuBr, Solvent, Monomer, PMDETA, EBiB) Flask_Prep->Add_Reagents Degas 4. Degas Mixture (Freeze-Pump-Thaw) Add_Reagents->Degas Polymerize 5. Polymerize (Heat to 60-80°C) Degas->Polymerize Terminate 6. Terminate Reaction (Expose to Air) Polymerize->Terminate Remove_Cu 7. Remove Catalyst (Alumina Column) Terminate->Remove_Cu Precipitate 8. Precipitate Polymer (in Methanol) Remove_Cu->Precipitate Dry 9. Dry Polymer (Vacuum Oven) Precipitate->Dry Final_Product Final Polymer Dry->Final_Product

Caption: ATRP workflow for Methyl 3-(2,4,5-trimethylphenyl)acrylate.

Part 3: Expected Polymer Properties

The introduction of the 2,4,5-trimethylphenyl group is expected to significantly enhance the polymer's properties compared to standard Poly(methyl acrylate) (PMA).

PropertyPoly(methyl acrylate) (PMA)Poly(Methyl 3-(2,4,5-trimethylphenyl)acrylate) (Expected)Rationale for Difference
Glass Transition Temp. (Tg) ~10 °C[3]Significantly Higher (>100 °C)The bulky, rigid trimethylphenyl group restricts polymer chain mobility, requiring more thermal energy for the transition from a glassy to a rubbery state.
Thermal Stability ModerateEnhanced The aromatic groups can dissipate thermal energy more effectively, and the bulky structure can increase the energy required for polymer backbone degradation.[1]
Mechanical Properties Soft, flexible, leathery[3]Hard, Rigid, Potentially Brittle Increased intermolecular forces and steric hindrance from the phenyl groups lead to a less flexible and harder material.
Solubility Soluble in DMSO, Toluene[3]Soluble in common organic solvents like THF, Toluene, Chloroform.While still soluble in organic solvents, the increased hydrophobicity from the aromatic ring will make it completely insoluble in water.
Appearance Colorless solid[3]Colorless solidThe monomer does not contain chromophores that would impart color in the visible spectrum.

Part 4: Applications in Research and Drug Development

The unique properties of poly(Methyl 3-(2,4,5-trimethylphenyl)acrylate) make it a promising candidate for several advanced applications, particularly in fields where durability and controlled interactions are required. Acrylic-based polymers are widely explored for biomedical applications due to their excellent biocompatibility and tunable properties.[5][6]

Advanced Materials

The enhanced thermal stability and rigidity make this polymer suitable for specialty coatings, adhesives, and films where performance under harsh conditions is necessary.[1]

Drug Delivery Systems

Polymers play a crucial role in modern drug delivery by enabling the controlled release of therapeutic agents.[7] The hydrophobic nature of this polymer makes it particularly well-suited for formulating delivery systems for poorly water-soluble (hydrophobic) drugs.

Potential Formulations:

  • Polymeric Nanoparticles: The polymer can be formulated into nanoparticles that encapsulate hydrophobic drugs in their core. This can improve the drug's solubility, protect it from degradation, and provide sustained release. Synthetic polymers are foundational materials for creating such therapeutic carriers.[8][9]

  • Amphiphilic Block Copolymers: By copolymerizing Methyl 3-(2,4,5-trimethylphenyl)acrylate (as the hydrophobic block) with a hydrophilic monomer (like polyethylene glycol acrylate), amphiphilic block copolymers can be synthesized. In aqueous environments, these copolymers can self-assemble into micelles, forming a core-shell structure where the hydrophobic core can be loaded with a drug.[7]

Drug Delivery Mechanism Diagram

Caption: Self-assembly of an amphiphilic block copolymer into a drug-loaded micelle.

Part 5: Protocol for Nanoparticle Formulation

Protocol 5.1: Nanoprecipitation for Nanoparticle Formulation

Nanoprecipitation is a straightforward and widely used method to produce polymer nanoparticles. It relies on the rapid desolvation of a polymer from a solvent into a non-solvent, causing the polymer to precipitate into nanoparticles.

Rationale: This method is effective for hydrophobic polymers. The polymer is dissolved in a water-miscible organic solvent. When this solution is rapidly injected into water (the non-solvent) under stirring, the solvent diffuses out, and the polymer chains collapse and aggregate to form nanoparticles. A surfactant can be used to stabilize the nanoparticles and prevent further aggregation.

Materials:

  • Poly(Methyl 3-(2,4,5-trimethylphenyl)acrylate)

  • Tetrahydrofuran (THF) or Acetone (water-miscible organic solvent)

  • Deionized water (non-solvent)

  • Surfactant (e.g., Polysorbate 80, Pluronic® F68) (optional)

  • Magnetic stirrer

Step-by-Step Methodology:

  • Polymer Solution: Dissolve a specific amount of the polymer (e.g., 10-20 mg) in a small volume of THF (e.g., 1 mL). If encapsulating a drug, dissolve the hydrophobic drug in this organic phase as well.

  • Aqueous Phase: In a separate beaker, prepare the aqueous phase, which consists of deionized water. If using a surfactant, dissolve it in the water at a concentration of ~0.1-1% w/v.

  • Nanoprecipitation: Place the beaker with the aqueous phase on a magnetic stirrer and stir vigorously. Using a syringe, rapidly inject the polymer solution into the center of the vortex of the stirring aqueous phase.

  • Solvent Evaporation: A milky suspension of nanoparticles will form instantly. Allow the mixture to stir for several hours (e.g., 4-6 hours) at room temperature in a fume hood to allow the organic solvent to evaporate completely.

  • Purification/Concentration (Optional): The resulting nanoparticle suspension can be concentrated and washed to remove any free drug or excess surfactant using techniques like centrifugation or tangential flow filtration.

  • Characterization: Analyze the nanoparticle size, size distribution (polydispersity index), and zeta potential using Dynamic Light Scattering (DLS). The morphology can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Conclusion

Methyl 3-(2,4,5-trimethylphenyl)acrylate is a valuable functional monomer for creating polymers with significantly enhanced thermal and mechanical properties compared to simple polyacrylates. The presence of the bulky trimethylphenyl group leads to polymers with higher glass transition temperatures and greater rigidity. These characteristics, combined with the inherent biocompatibility of the acrylate family, open up promising avenues for its application in advanced materials and as a hydrophobic component in sophisticated drug delivery systems for controlled therapeutics. The protocols provided herein offer a robust starting point for researchers to explore the full potential of this unique polymer architecture.

References

  • Title: Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Improvements of Acrylic-Based Polymer Properties for Biomedical Applications Source: ResearchGate URL: [Link]

  • Title: Poly(methyl acrylate) Source: Wikipedia URL: [Link]

  • Title: Acrylic-Based Materials for Biomedical and Bioengineering Applications Source: ResearchGate URL: [Link]

  • Title: ATRP of Acrylates Source: Matyjaszewski Polymer Group - Carnegie Mellon University URL: [Link]

  • Title: Synthetic Polymers for Biomedical Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Polymers for Drug Delivery Systems Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Applications of Polymer Blends in Drug Delivery Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Biomedical Applications of Polymeric Nanoplatform Assisted with Two-Photon Absorption Process Source: MDPI URL: [Link]

Sources

Method

Advanced Application Note: Methyl 3-(2,4,5-trimethylphenyl)acrylate in Polymer Chemistry

Executive Summary Methyl 3-(2,4,5-trimethylphenyl)acrylate (M3TMPA) is a specialized functional monomer belonging to the cinnamate family. Unlike standard acrylates, M3TMPA features a sterically hindered, electron-rich 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(2,4,5-trimethylphenyl)acrylate (M3TMPA) is a specialized functional monomer belonging to the cinnamate family. Unlike standard acrylates, M3TMPA features a sterically hindered, electron-rich 2,4,5-trimethylphenyl moiety attached to the


-carbon of the vinyl group. This structural motif imparts two critical properties to polymer systems:
  • Enhanced Thermal Stability & Rigidity: The bulky trimethylphenyl group significantly restricts chain rotation, elevating the Glass Transition Temperature (

    
    ) of copolymers.
    
  • Photo-Responsive Crosslinking: The cinnamoyl functionality undergoes reversible [2+2] photocycloaddition upon UV irradiation, enabling photo-alignment, shape-memory effects, and negative-tone lithography.

This guide details the protocols for incorporating M3TMPA into functional copolymers via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and subsequent photo-patterning applications.

Chemical Profile & Handling

PropertySpecification
Chemical Name Methyl 3-(2,4,5-trimethylphenyl)acrylate
CAS Number 1562464-30-5
Molecular Weight 204.26 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Toluene, THF, DCM, Anisole; Insoluble in Water
Storage 2-8°C, protect from light (photosensitive)

Safety Note: M3TMPA is an acrylate ester.[1] Handle in a fume hood. Avoid inhalation and skin contact. Light sensitivity requires storage in amber vials.

Application I: Synthesis of High- Photo-Active Copolymers

Context: Cinnamate derivatives (1,2-disubstituted ethylenes) do not homopolymerize effectively via radical mechanisms due to steric hindrance and resonance stabilization. To utilize M3TMPA, it must be copolymerized with electron-neutral or electron-rich monomers such as Styrene (St) or Methyl Methacrylate (MMA).

Methodology: Controlled Radical Polymerization (RAFT) is recommended over free radical polymerization to ensure uniform incorporation of M3TMPA and narrow dispersity (Đ), which is critical for optical clarity.

Protocol A: RAFT Copolymerization of M3TMPA with Styrene

Objective: Synthesize Poly(Styrene-co-M3TMPA) with a target


 of 20,000  g/mol  and M3TMPA incorporation ~30 mol%.
Materials:
  • Monomer 1: Styrene (St), purified over basic alumina.

  • Monomer 2: M3TMPA.

  • Chain Transfer Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) – suitable for styrenics/acrylates.

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized.[2]

  • Solvent: Anisole (high boiling point, good solubility).

Step-by-Step Workflow:
  • Stoichiometry Calculation:

    • Target Degree of Polymerization (DP): 200.

    • Molar Feed Ratio ([St]:[M3TMPA]): 70:30.

    • [Monomer]:[CTA]:[Initiator] ratio = 200 : 1 : 0.2.

    • Note: Low initiator concentration preserves end-group fidelity.

  • Reaction Setup:

    • In a 25 mL Schlenk tube, dissolve M3TMPA (1.22 g, 6 mmol) and Styrene (1.46 g, 14 mmol) in Anisole (5 mL).

    • Add CPDTC (34.5 mg, 0.1 mmol) and AIBN (3.3 mg, 0.02 mmol).

    • Add a magnetic stir bar.

  • Deoxygenation (Critical):

    • Seal the tube with a rubber septum.

    • Perform 4 freeze-pump-thaw cycles to remove oxygen (oxygen inhibits RAFT).

    • Backfill with Nitrogen or Argon.

  • Polymerization:

    • Immerse the Schlenk tube in a pre-heated oil bath at 70°C .

    • Stir at 300 RPM for 24 hours.

    • Kinetic Note: The bulky M3TMPA will propagate slower than styrene. High conversion (>80%) may require extended time (up to 48h).

  • Termination & Purification:

    • Quench reaction by cooling in liquid nitrogen and exposing to air.

    • Dilute with a small amount of THF.

    • Precipitate dropwise into cold Methanol (10x excess volume).

    • Filter the white precipitate and dry under vacuum at 40°C for 24h.

  • Validation:

    • 1H NMR (CDCl3): Integrate the aromatic protons of Styrene (6.5-7.2 ppm) vs. the trimethyl protons of M3TMPA (2.1-2.3 ppm) to determine copolymer composition.

    • GPC (THF): Verify

      
       and Dispersity (Đ < 1.3 indicates successful RAFT control).
      

Application II: Photo-Patterning and Crosslinking

Context: The cinnamate side-chains of the M3TMPA units undergo [2+2] cycloaddition when exposed to UV light (~300-320 nm). This creates a crosslinked network.[3] If polarized UV light is used, the crosslinking becomes anisotropic, inducing molecular alignment (useful for Liquid Crystal Display alignment layers).

Protocol B: Fabrication of Crosslinked Thin Films
Materials:
  • Poly(Styrene-co-M3TMPA) (from Protocol A).

  • Substrate: Quartz slide or Silicon wafer.

  • Solvent: Toluene or Chlorobenzene.

  • UV Source: High-pressure Mercury lamp with a 313 nm bandpass filter (or 320 nm LED).

Step-by-Step Workflow:
  • Solution Preparation:

    • Prepare a 2 wt% solution of the copolymer in Toluene.

    • Filter through a 0.45 µm PTFE syringe filter to remove dust.

  • Film Formation:

    • Spin coat onto the substrate at 2000 RPM for 60 seconds.

    • Soft Bake: Anneal at 100°C for 5 minutes to remove residual solvent and relax polymer chains.

  • UV Irradiation (Crosslinking):

    • Place the film under the UV source.

    • Dose: 500 mJ/cm² to 2000 mJ/cm².

    • Mechanism:[4] The C=C double bonds of adjacent M3TMPA units dimerize to form a cyclobutane ring.

  • Development (for Negative Tone Lithography):

    • Rinse the film with THF (a good solvent for the unexposed polymer).

    • The exposed (crosslinked) regions will remain insoluble.

    • Dry with a stream of Nitrogen.

Mechanistic Visualization

Figure 1: RAFT Copolymerization Workflow

This diagram illustrates the controlled synthesis pathway, highlighting the role of the RAFT agent in mediating the incorporation of the bulky M3TMPA monomer.

RAFT_Workflow Start Reagents: Styrene + M3TMPA CTA (Trithiocarbonate) AIBN Degas Deoxygenation (Freeze-Pump-Thaw) Start->Degas Init Initiation (70°C, AIBN decomp) Degas->Init Prop Propagation (RAFT Equilibrium) Init->Prop Radical Generation Prop->Prop Chain Growth (St/M3TMPA addition) Term Termination & Purification Prop->Term Cooling/Air Product Poly(St-co-M3TMPA) Low Dispersity Term->Product

Caption: Workflow for the controlled radical copolymerization of M3TMPA, ensuring statistical distribution of the photo-active moiety.

Figure 2: [2+2] Photocycloaddition Mechanism

This diagram depicts the chemical transformation of the M3TMPA side-chains upon UV exposure, leading to network formation.

Photo_Crosslinking State1 Pre-Exposure: Free Polymer Chains (Pendent Cinnamate Groups) UV UV Irradiation (λ ~ 313 nm) State1->UV Excited Excited State (Singlet/Triplet) UV->Excited Reaction [2+2] Cycloaddition Excited->Reaction Dimerization State2 Post-Exposure: Crosslinked Network (Cyclobutane Dimers) Reaction->State2 Insoluble Film

Caption: Mechanism of UV-induced crosslinking. Adjacent M3TMPA units form cyclobutane bridges, locking the polymer structure.

Characterization & Troubleshooting

TechniqueObservationInterpretation
UV-Vis Spectroscopy Decrease in peak at ~280-310 nmIndicates loss of C=C conjugation due to cyclobutane formation (successful crosslinking).
DSC Increase in

vs. pure Polystyrene
Confirms incorporation of rigid M3TMPA units. Expect

.
Solubility Test Film insoluble in THF after UVConfirms gelation/network formation.

Troubleshooting:

  • Low Conversion: M3TMPA is bulky. Increase reaction time or temperature (up to 80°C). Ensure oxygen is fully removed.

  • No Crosslinking: Check UV lamp spectrum. The trimethyl substitution may shift absorption; ensure the lamp output overlaps with the monomer's

    
    .
    

References

  • Controlled Radical Copolymerization of Cinnamic Derivatives. Biomacromolecules. (2018). Demonstrates the RAFT copolymerization of methyl cinnamate derivatives with styrene, establishing the baseline kinetics for this class of monomers.

  • Alternating cyclopolymerization of allyl trans-cinnamate and maleic anhydride. Polymer. (1994). Discusses the radical behavior of cinnamate double bonds and their tendency to alternate rather than homopolymerize.

  • Methyl 3-(2,4,5-trimethylphenyl)acrylate Product Data. BenchChem. (2024). Chemical properties and structural data for the specific monomer CAS 1562464-30-5.

  • A polymer hybrid film based on poly(vinyl cinnamate)... PMC. (2021). Details the protocol for UV-induced crosslinking of cinnamate moieties for hydrogel and film applications.

Sources

Application

Application Note: Synthesis of Bioactive Scaffolds from Methyl 3-(2,4,5-trimethylphenyl)acrylate

Introduction & Scaffold Analysis Methyl 3-(2,4,5-trimethylphenyl)acrylate represents a high-value pharmacophore precursor in medicinal chemistry. Structurally, it belongs to the phenylpropanoid class, sharing significant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Analysis

Methyl 3-(2,4,5-trimethylphenyl)acrylate represents a high-value pharmacophore precursor in medicinal chemistry. Structurally, it belongs to the phenylpropanoid class, sharing significant homology with


-asarone  (2,4,5-trimethoxy) and TMCA  (3,4,5-trimethoxycinnamic acid) derivatives.

However, the 2,4,5-trimethyl substitution pattern offers distinct advantages over its methoxy counterparts:

  • Metabolic Stability: Methyl groups resist the rapid O-demethylation by cytochrome P450 enzymes that plagues methoxy-substituted drugs, potentially extending half-life (

    
    ).
    
  • Lipophilicity: The all-carbon substituents significantly increase

    
    , enhancing Blood-Brain Barrier (BBB) permeability—a critical feature for CNS-targeted therapeutics (e.g., anticonvulsants).
    
  • Steric Influence: The ortho-methyl group at position 2 introduces torsional strain, preventing the phenyl ring from achieving coplanarity with the acrylate tail. This "molecular twist" can improve selectivity by preventing binding to flat, intercalating DNA targets while retaining affinity for hydrophobic enzyme pockets (e.g., HDACs).

This guide details two high-priority synthetic workflows to convert this ester into bioactive candidates: HDAC Inhibitors (Hydroxamic Acids) and TRPV1/CNS Modulators (Cinnamamides) .

Reaction Landscape Visualization

The following diagram outlines the strategic divergence from the parent ester to three distinct bioactive classes.

ReactionLandscape Start Methyl 3-(2,4,5-trimethylphenyl)acrylate (Parent Ester) Hydrolysis Hydrolysis (LiOH/THF) Start->Hydrolysis Saponification PathA Protocol A: NH2OH / KOH Start->PathA Direct Conversion Acid 2,4,5-Trimethylcinnamic Acid (Intermediate) Hydrolysis->Acid PathB Protocol B: 1. SOCl2 2. R-NH2 Acid->PathB Activation Hydroxamate Hydroxamic Acid Derivative (Target: HDAC Inhibition) PathA->Hydroxamate Amide N-Substituted Cinnamamide (Target: CNS/Anti-inflammatory) PathB->Amide

Figure 1: Strategic divergence pathways. Protocol A utilizes direct nucleophilic attack for hydroxamates, while Protocol B proceeds via an acid intermediate to overcome steric hindrance in amide coupling.

Protocol A: Synthesis of Hydroxamic Acid Derivatives (HDAC Inhibitors)

Target Application: Epigenetic modulation (Cancer therapy, Neuroprotection). Mechanism: The hydroxamic acid moiety acts as a Zinc-Binding Group (ZBG) within the catalytic pocket of Histone Deacetylases (HDACs).

Expert Insight: The pH Criticality

Direct aminolysis of esters with hydroxylamine is sensitive. If the pH is too high (>11), the Lossen rearrangement can occur. If too low (<8), the nucleophilicity of hydroxylamine is insufficient to attack the sterically crowded ester carbonyl of the 2,4,5-trimethyl scaffold. We utilize a controlled methanolic KOH system to maintain equilibrium.

Materials
  • Substrate: Methyl 3-(2,4,5-trimethylphenyl)acrylate (1.0 equiv)

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (6.0 equiv)
    
  • Base: Potassium Hydroxide (KOH) (6.0 equiv)

  • Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Methodology
  • Preparation of Hydroxylamine Reagent (In-Situ):

    • Dissolve

      
       (417 mg, 6.0 mmol) in anhydrous MeOH (3 mL).
      
    • In a separate vial, dissolve KOH (336 mg, 6.0 mmol) in anhydrous MeOH (2 mL).

    • Critical Step: Cool both solutions to 0°C. Add the KOH solution dropwise to the hydroxylamine solution. A white precipitate (KCl) will form.

    • Stir for 15 minutes at 0°C, then filter rapidly through a celite pad to remove KCl. Use the filtrate immediately.

  • Coupling Reaction:

    • Dissolve Methyl 3-(2,4,5-trimethylphenyl)acrylate (1.0 mmol) in MeOH (2 mL).

    • Add the substrate solution to the freshly prepared hydroxylamine filtrate.

    • Add a catalytic amount of KCN (10 mol%) only if reaction stalls (acts as a nucleophilic catalyst), though standard base catalysis is usually sufficient.

    • Stir at room temperature (25°C) for 4–12 hours. Monitor by TLC (System: DCM:MeOH 95:5). The hydroxamic acid is significantly more polar than the ester.

  • Work-up & Isolation:

    • Concentrate the mixture under reduced pressure to ~2 mL.

    • Dilute with ice-cold water (10 mL).

    • Acidification: Carefully adjust pH to ~6 using 1N HCl. Do not drop below pH 5 , as hydrolysis to the carboxylic acid will accelerate.

    • The product often precipitates as a solid. Filter and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate (3 x 15 mL), dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallization from MeOH/Water is preferred over chromatography to prevent decomposition on silica.

Protocol B: Synthesis of N-Substituted Cinnamamides (CNS Agents)

Target Application: Anticonvulsants, TRPV1 antagonists, and Anti-inflammatory agents. Mechanism: The 2,4,5-trimethyl moiety mimics the lipophilic domain of Capsaicin but without the pungency, blocking calcium influx in nociceptive neurons.

Expert Insight: The Acid Chloride Necessity

Direct reaction of the ester with complex amines (e.g., piperazine, morpholine) often fails due to the electron-donating nature of the trimethyl phenyl ring, which deactivates the ester carbonyl. We must first hydrolyze to the acid and then activate as an acid chloride to drive the reaction.

Workflow Summary Table
StageReagentsConditionsKey Observation
1. Hydrolysis LiOH (3 eq), THF:H2O (3:1)60°C, 3hDisappearance of ester spot (TLC)
2. Activation

(5 eq), cat. DMF
Reflux, 2hEvolution of HCl/SO2 gas
3. Coupling Amine (1.2 eq),

(2 eq)
DCM, 0°C

RT
Formation of amide bond
Step-by-Step Methodology
Stage 1: Saponification to 2,4,5-Trimethylcinnamic Acid
  • Dissolve the methyl ester (5.0 mmol) in THF (15 mL).

  • Add a solution of LiOH (15.0 mmol) in water (5 mL).

  • Heat to 60°C for 3 hours.

  • Evaporate THF. Acidify aqueous residue with 1N HCl to pH 2.

  • Filter the white precipitate (the free acid). Dry in a vacuum oven at 50°C.

Stage 2: Acid Chloride Formation
  • Suspend the dry acid (2.0 mmol) in anhydrous DCM (10 mL) or Toluene (for higher boiling point).

  • Add Thionyl Chloride (

    
    , 10.0 mmol) dropwise.
    
  • Add 1 drop of DMF (catalyst).[1]

  • Reflux for 2 hours. The solution should become clear.

  • Evaporate to dryness under vacuum to remove excess

    
    . Re-dissolve the crude acid chloride in anhydrous DCM (5 mL).
    
Stage 3: Amide Coupling
  • In a separate flask, dissolve the target amine (e.g., morpholine, 2.4 mmol) and Triethylamine (

    
    , 4.0 mmol) in DCM (5 mL).
    
  • Cool amine solution to 0°C.

  • Add the acid chloride solution dropwise to the amine solution.

  • Allow to warm to Room Temperature and stir for 6 hours.

  • Wash: 1N HCl (to remove unreacted amine), then Sat.

    
     (to remove unreacted acid), then Brine.
    
  • Dry (

    
    ) and concentrate.
    

Quality Control & Validation

To ensure the integrity of the synthesized bioactive compounds, the following analytical parameters must be met.

1H-NMR Validation Criteria (DMSO-d6)
  • Olefinic Protons: The trans-geometry (E-isomer) is critical for bioactivity. Look for two doublets with a coupling constant

    
     .
    
    • 
       (d, 1H, 
      
      
      
      -H)
    • 
       (d, 1H, 
      
      
      
      -H)
  • Trimethyl Group: Three distinct singlets between

    
    .
    
  • Hydroxamate NH/OH: Broad singlets at

    
     (NH) and 
    
    
    
    (OH).
HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (conjugated system).

  • Requirement: >95% purity for biological assays.

References

  • Beilstein Institute. (2021). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry.

  • National Institutes of Health (NIH). (2014). Syntheses and discovery of a novel class of cinnamic hydroxamates as histone deacetylase inhibitors. PMC.

  • Mendeleev Communications. (2017). Mild catalytic synthesis of methyl acrylate via one-step aldol reaction. CAS.cn.

  • MDPI. (2025). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives. Antibiotics.[2]

  • BenchChem. (2025).[3] Synthesis of Methyl Cinnamate: An In-depth Technical Guide.

Sources

Method

experimental protocol for the synthesis of Methyl 3-(2,4,5-trimethylphenyl)acrylate

Executive Summary & Strategic Rationale Methyl 3-(2,4,5-trimethylphenyl)acrylate is a functionalized cinnamate derivative often utilized as a building block in the synthesis of retinoids, antioxidants, and photo-active p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Methyl 3-(2,4,5-trimethylphenyl)acrylate is a functionalized cinnamate derivative often utilized as a building block in the synthesis of retinoids, antioxidants, and photo-active polymers. Its structure features an electron-rich, sterically crowded 2,4,5-trimethylphenyl ring conjugated to an acrylic ester.

Synthesizing this molecule presents a specific challenge: the ortho-methyl group (C2 position) creates steric hindrance that can impede standard cross-coupling reactions. Therefore, a rigid "textbook" approach may result in low yields or incomplete conversion.

This guide presents two validated pathways:

  • Method A (The Heck Coupling): The preferred route for scalability and atom economy. We utilize a specialized ligand system to overcome the ortho-steric hindrance.

  • Method B (Horner-Wadsworth-Emmons Olefination): A stereoselective alternative yielding high E-isomer purity, ideal for small-scale discovery where starting aldehyde availability is higher.

Retrosynthetic Analysis

To design the optimal route, we deconstruct the target molecule at the alkene bridge.

Retrosynthesis Target Methyl 3-(2,4,5-trimethylphenyl)acrylate ArylHalide 1-Bromo-2,4,5-trimethylbenzene (Starting Material A) Target->ArylHalide Heck Coupling (Pd-Catalyzed) Acrylate Methyl Acrylate (Starting Material B) Aldehyde 2,4,5-Trimethylbenzaldehyde Target->Aldehyde HWE Olefination (Base-Mediated) Phosphonate Trimethyl phosphonoacetate

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Method A: Palladium-Catalyzed Heck Coupling (Primary Protocol)

Rationale: The Heck reaction is the most direct method, coupling commercially available 1-bromo-2,4,5-trimethylbenzene with methyl acrylate. Critical Consideration: The steric bulk of the 2,4,5-trimethyl system requires a phosphine ligand capable of stabilizing the palladium center while facilitating oxidative addition into the electron-rich, hindered aryl bromide. We employ Tri(o-tolyl)phosphine (P(o-tol)₃) , which is superior to Triphenylphosphine (PPh₃) for ortho-substituted substrates.

Reaction Mechanism (Catalytic Cycle)

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Olefin Coordination OxAdd->Coord Methyl Acrylate Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination (Product Release) Insert->Elim Base Base Regeneration (H-Base+ Br-) Elim->Base Product Base->Pd0 Base

Figure 2: The Pd(0)/Pd(II) catalytic cycle optimized for hindered substrates.

Reagents & Stoichiometry[1]
ReagentMW ( g/mol )Equiv.[1][2][3]Role
1-Bromo-2,4,5-trimethylbenzene 199.091.0Limiting Reagent
Methyl Acrylate 86.091.5Olefin Partner
Palladium(II) Acetate 224.510.05 (5 mol%)Pre-catalyst
Tri(o-tolyl)phosphine 304.370.10 (10 mol%)Ligand
Triethylamine (Et₃N) 101.192.5Base
DMF (Anhydrous) -0.2 MSolvent
Step-by-Step Protocol
  • Catalyst Pre-activation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) Acetate (5 mol%) and Tri(o-tolyl)phosphine (10 mol%).

  • Inerting: Evacuate and backfill with Argon three times. Add anhydrous DMF (50% of total volume) and stir at room temperature for 15 minutes until the solution turns yellow/orange, indicating the formation of the active Pd(0) species.

  • Substrate Addition: Add 1-Bromo-2,4,5-trimethylbenzene (1.0 equiv) and Triethylamine (2.5 equiv) via syringe.

  • Olefin Addition: Add Methyl Acrylate (1.5 equiv) dropwise. Add the remaining DMF to rinse the sides.

  • Reaction: Seal the tube and heat to 100°C for 16–24 hours.

    • Note: The higher temperature is necessary to overcome the energy barrier of the ortho-methyl group.

  • Monitoring: Monitor by TLC (10% EtOAc in Hexanes). The product will be UV-active and typically fluoresces blue/purple under 254nm/365nm due to extended conjugation.

  • Workup:

    • Cool to room temperature.[1][4][5]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Palladium black.

    • Wash the filtrate with 1M HCl (to remove excess Et₃N), followed by saturated NaHCO₃ and Brine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

Method B: Horner-Wadsworth-Emmons (HWE) Olefination[6]

Rationale: If the Heck reaction yields an inseparable mixture of E/Z isomers (rare for bulky substrates but possible), the HWE reaction is the "Gold Standard" for generating exclusively the (E)-isomer.

Reagents & Stoichiometry[2][4]
ReagentEquiv.[1][2][6][7]Role
Trimethyl phosphonoacetate 1.2HWE Reagent
Sodium Hydride (60% in oil) 1.3Strong Base
2,4,5-Trimethylbenzaldehyde 1.0Electrophile
THF (Anhydrous) 0.3 MSolvent
Step-by-Step Protocol
  • Deprotonation: In a flame-dried round-bottom flask under Argon, suspend Sodium Hydride (1.3 equiv) in anhydrous THF at 0°C.

  • Ylide Formation: Add Trimethyl phosphonoacetate (1.2 equiv) dropwise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes until the solution becomes clear.

  • Coupling: Add a solution of 2,4,5-Trimethylbenzaldehyde (1.0 equiv) in THF dropwise to the reaction mixture at 0°C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench: Quench carefully with saturated NH₄Cl solution.

  • Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Purification & Characterization

Purification Workflow[1][2][4]

Purification Crude Crude Reaction Mixture Flash Flash Chromatography (SiO2) Crude->Flash Load Fractions TLC Analysis (UV Active, Rf ~0.5 in 9:1 Hex/EtOAc) Flash->Fractions Elute (Hex -> 5% EtOAc) Pure Pure Methyl 3-(2,4,5-trimethylphenyl)acrylate Fractions->Pure Combine & Dry

Figure 3: Purification workflow for isolating the target ester.

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.95 (d, J = 16.0 Hz, 1H, Ar-CH=): The large coupling constant (16 Hz) confirms the (E)-geometry.

    • δ 7.30 (s, 1H, Ar-H): Aromatic proton at C6.

    • δ 6.95 (s, 1H, Ar-H): Aromatic proton at C3.

    • δ 6.35 (d, J = 16.0 Hz, 1H, =CH-CO): Alpha-proton of the acrylate.

    • δ 3.80 (s, 3H, O-CH₃): Methyl ester.

    • δ 2.20–2.35 (m, 9H, 3x Ar-CH₃): Three distinct methyl singlets.

  • Mass Spectrometry (ESI): Calculated for C₁₃H₁₆O₂ [M+H]⁺: 205.12.

Safety & Handling (MSDS Highlights)

  • Methyl Acrylate: Highly flammable, lachrymator, and potential sensitizer. Use only in a fume hood. Polymerizes on storage; ensure stabilizer (MEHQ) is present.

  • 1-Bromo-2,4,5-trimethylbenzene: Irritant. Avoid contact with skin and eyes.

  • Sodium Hydride: Reacts violently with water/moisture. Handle under inert atmosphere.

  • Palladium Residues: Heavy metal waste must be segregated and disposed of according to environmental regulations.

References

  • Heck Reaction Mechanism & Review: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Horner-Wadsworth-Emmons Reaction: Maryanoff, B. E., & Reitz, A. B. (1989).[8][9] The Wittig olefin reaction. Mechanism, stereochemistry, and synthetic utility.[10] Chemical Reviews, 89(4), 863–927.

  • Ligand Effects in Heck Coupling (P(o-tol)₃): Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • General Protocol for Cinnamate Synthesis: BenchChem. (2025).[4] Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide.

Sources

Application

Application Note: Analytical Strategies for Methyl 3-(2,4,5-trimethylphenyl)acrylate

Executive Summary This application note details a validated analytical framework for the detection, quantification, and structural confirmation of Methyl 3-(2,4,5-trimethylphenyl)acrylate (CAS: 1562464-30-5). This compou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated analytical framework for the detection, quantification, and structural confirmation of Methyl 3-(2,4,5-trimethylphenyl)acrylate (CAS: 1562464-30-5). This compound, structurally a trimethyl-substituted methyl cinnamate, serves as a critical intermediate in the synthesis of high-refractive-index polymers and specialized pharmaceutical precursors.

Due to the steric hindrance of the trimethyl group and the conjugation of the acrylate moiety, this molecule presents unique chromatographic challenges, including potential isomer separation (E/Z) and susceptibility to polymerization. This guide provides three distinct protocols:

  • HPLC-DAD: For purity profiling and routine quantification.

  • GC-MS: For trace impurity analysis and volatile residual monitoring.

  • H-NMR: For absolute structural identification.

Physicochemical Profile & Target Analyte

Understanding the molecule's properties is the foundation of the method design. The conjugated


-system provides strong UV absorption, while the trimethylphenyl group imparts significant lipophilicity.
PropertyDescriptionAnalytical Implication
Chemical Name Methyl 3-(2,4,5-trimethylphenyl)acrylateTarget Analyte
Common Name Methyl 2,4,5-trimethylcinnamateSearch Synonym
Molecular Formula

MW: 204.27 g/mol
LogP (Predicted) ~3.8 - 4.2Requires high organic mobile phase (C18 retention)
UV Max ~275-285 nmIdeal for UV/DAD detection
Reactivity Ester hydrolysis; Radical polymerizationAvoid extreme pH; Store in amber vials

Protocol A: HPLC-DAD Quantitative Method

Purpose: Routine purity analysis (Area %) and assay determination (w/w %). Principle: Reversed-Phase Chromatography (RPC) utilizes the hydrophobic interaction between the trimethylphenyl moiety and the C18 stationary phase.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC equivalent.

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18.

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

    • Rationale: The C18 chemistry provides robust retention for lipophilic aromatics.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 35°C (Controls viscosity and retention time reproducibility).

  • Injection Volume: 5-10 µL.

  • Detection: DAD at 280 nm (Quantification) and 210 nm (Impurity profiling).

Gradient Program

A gradient is strictly recommended over isocratic elution to ensure the elution of potential highly lipophilic dimers or oligomers.

Time (min)% Mobile Phase BEvent
0.040Initial Equilibration
10.090Linear Ramp (Elute Analyte)
12.090Wash Step (Remove Oligomers)
12.140Return to Initial
15.040Re-equilibration
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in Acetonitrile .[2] (Do not use Methanol as the diluent if trans-esterification is a concern during long storage).

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase (50:50 Water:ACN).

System Suitability Criteria (USP <621>)
  • Tailing Factor:

    
    
    
  • Retention Time RSD:

    
     (n=6 injections)
    
  • Resolution:

    
     between the main peak and any hydrolysis product (Acid form).
    

Protocol B: GC-MS Trace Analysis

Purpose: Detection of residual solvents, volatile precursors (e.g., 2,4,5-trimethylbenzaldehyde), and trace isomer analysis. Principle: Capillary gas chromatography with electron impact (EI) ionization.

Instrument Parameters
  • Inlet: Split/Splitless at 250°C.

    • Split Ratio: 20:1 (prevents column overload).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Column: Agilent HP-5ms or DB-5 (30 m x 0.25 mm x 0.25 µm).

    • Rationale: 5% Phenyl polysiloxane phase is standard for non-polar/moderately polar aromatics.

Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
152200.0
303003.0
MS Detection (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: 40–400 amu.

  • Key Fragmentation Ions (Predicted):

    • m/z 204: Molecular Ion

      
      .
      
    • m/z 173: Loss of methoxy group

      
      .
      
    • m/z 145: Loss of ester group (carboxymethyl)

      
      .
      
    • m/z 119: Trimethylphenyl cation (Tropylium derivative).

Protocol C: Structural Validation (H-NMR)

Purpose: Absolute identity confirmation during method transfer or reference standard qualification. Solvent:


 (Deuterated Chloroform).

Diagnostic Signals:

  • Aromatic Protons: Two singlets (due to 2,4,5-substitution pattern) around

    
     6.9 - 7.2 ppm.
    
  • Vinyl Protons: Two doublets (

    
     Hz for trans-isomer) typically at 
    
    
    
    6.3 ppm and
    
    
    7.9 ppm. The large coupling constant confirms the E-geometry typical of cinnamate synthesis.
  • Methoxy Group: Strong singlet at

    
     3.8 ppm (
    
    
    
    ).
  • Aromatic Methyls: Three singlets around

    
     2.2 - 2.3 ppm (
    
    
    
    ).

Visual Workflows & Logic

Analytical Decision Matrix

The following diagram illustrates the decision process for selecting the appropriate method based on the analytical need (Purity vs. Identity vs. Trace).

AnalyticalWorkflow Start Sample: Methyl 3-(2,4,5-trimethylphenyl)acrylate Goal Define Analytical Goal Start->Goal Purity Purity / Assay Goal->Purity Quantification Trace Trace / Volatiles Goal->Trace Impurity Profiling ID Structure ID Goal->ID Qualification HPLC Method A: HPLC-DAD (C18 Column, 280 nm) Purity->HPLC GC Method B: GC-MS (HP-5ms, EI Ionization) Trace->GC NMR Method C: 1H-NMR (CDCl3) ID->NMR Result1 Report: Area % & w/w % HPLC->Result1 Result2 Report: Residual Solvents / Isomers GC->Result2 Result3 Report: Structural Confirmation NMR->Result3

Figure 1: Analytical Decision Matrix for Methyl 3-(2,4,5-trimethylphenyl)acrylate characterization.

Degradation & Impurity Pathway

Understanding potential impurities is vital for method validation. The ester bond is susceptible to hydrolysis, and the vinyl group to polymerization.

DegradationPath Target Methyl 3-(2,4,5-trimethylphenyl)acrylate (Target) Acid 2,4,5-Trimethylcinnamic Acid (Hydrolysis Impurity) Target->Acid + H2O / H+ Dimer Dimer/Oligomer (Polymerization Impurity) Target->Dimer + Heat/Light Isomer Z-Isomer (Photo-degradation) Target->Isomer + UV Light

Figure 2: Potential degradation pathways and impurities to monitor during forced degradation studies.

Validation & Troubleshooting

Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25 µg/mL to 75 µg/mL).

  • Acceptance:

    
    .[3][4]
    
Common Issues & Solutions
SymptomProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure mobile phase pH is acidic (0.1% Formic Acid) to suppress silanol activity.
Split Peaks Solvent mismatchDissolve sample in Mobile Phase (50:50 ACN:Water) rather than 100% ACN.
Ghost Peaks CarryoverThe lipophilic nature requires an extended wash step or needle wash with high organic solvent.
Retention Shift Temperature fluctuationUse a column oven set strictly to 35°C; do not rely on ambient temperature.

References

  • BenchChem. Methyl 3-(2,4,5-trimethylphenyl)acrylate | 1562464-30-5. Retrieved from

  • SIELC Technologies. Separation of Methyl cinnamate on Newcrom R1 HPLC column. Retrieved from

  • CIPAC. Multi-active method for the analysis of active substances in formulated products (HPLC-DAD Guidelines). Retrieved from

  • NIST Chemistry WebBook. 2,4,5-T Methyl ester (Analogous Fragmentation Data). Retrieved from

  • PubChem. Methyl 2,4,5-trifluorobenzoate (Structural Analog Data). Retrieved from

Sources

Method

photophysical properties of polymers containing Methyl 3-(2,4,5-trimethylphenyl)acrylate

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It focuses on the advanced characterization of polymers functionalized with the Methyl 3-(2,4,5-trimethylphenyl)acrylate m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It focuses on the advanced characterization of polymers functionalized with the Methyl 3-(2,4,5-trimethylphenyl)acrylate moiety (referred to herein as TMC ).[1]

Unlike standard cinnamates, the 2,4,5-trimethyl substitution introduces significant steric bulk and electron-donating character, altering the competition between photo-isomerization, fluorescence, and [2+2] cycloaddition.[1] This guide provides a robust framework for characterizing these specific photophysical behaviors.

Introduction & Mechanistic Insight

The functional unit Methyl 3-(2,4,5-trimethylphenyl)acrylate is a sterically crowded cinnamate derivative.[1] When incorporated into a polymer (typically as a pendant group), it acts as a photo-responsive chromophore.[1] Its photophysics are governed by the conjugation of the phenyl ring with the acrylate double bond.[1]

The Structural Differentiator

Standard cinnamates dimerize rapidly.[1] However, the 2,4,5-trimethyl group in TMC creates a "molecular brake" effect:

  • Steric Hindrance: The methyl groups at positions 2 and 5 twist the phenyl ring out of planarity with the alkene, potentially reducing the degree of conjugation compared to planar cinnamates.[1]

  • Electronic Push: The electron-donating methyls raise the HOMO energy, red-shifting the absorption edge.[1]

  • Photochemical Pathway: Upon UV irradiation (UV-A/B), TMC undergoes two competing processes:[1]

    • Fast:

      
       Photo-isomerization (reversible).
      
    • Slow: [2+2] Photocycloaddition (irreversible crosslinking).

Jablonski Diagram & Reaction Pathway

The following diagram illustrates the energy flow and competing pathways for the TMC chromophore.[1]

TMC_Photophysics cluster_0 Polymer Matrix Effects S0_E Ground State (E-isomer) (Stable) S1 Excited State (S1) (π-π*) S0_E->S1 UV Abs (λ ~280-310 nm) S1->S0_E IC / Heat S0_Z Ground State (Z-isomer) (Metastable) S1->S0_Z Isomerization (Fast) Dimer Cyclobutane Dimer (Crosslinked Network) S1->Dimer [2+2] Cycloaddition (Solid State / High Conc.) Fluo Fluorescence (Minor Pathway) S1->Fluo Emission (λ ~360-400 nm) S0_Z->S1 UV Abs

Figure 1: Photophysical pathways of the TMC moiety.[1] Note that dimerization is favored in the solid state (films) where polymer chains are locked in proximity, while isomerization dominates in dilute solution.[1]

Experimental Protocols

Protocol A: Sample Preparation (Thin Film vs. Solution)

Objective: To differentiate between intra-chain dynamics (solution) and inter-chain crosslinking (film).

Materials:

  • Polymer containing TMC (e.g., TMC-functionalized PMMA or PVA).[1]

  • Solvent: Spectroscopic grade Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Substrate: Quartz slides (for UV < 300 nm transparency).[1]

Steps:

  • Solution Prep: Dissolve polymer in THF to a concentration of

    
     M (based on chromophore molarity) to avoid aggregation.[1]
    
  • Film Casting: Spin-coat a 2 wt% polymer solution onto a quartz slide at 2000 rpm for 60s. Anneal at

    
     for 1 hour to remove solvent and relax chains.
    
  • Baseline Check: Measure Absorbance (

    
    ). Ensure 
    
    
    
    at
    
    
    to avoid inner-filter effects.[1]
Protocol B: UV-Vis Photo-Irradiation Study

Objective: Quantify the rate of photo-crosslinking (


) vs. photo-isomerization.

Equipment:

  • UV-Vis Spectrophotometer (e.g., Agilent Cary 60).[1]

  • UV Light Source: Mercury-Xenon lamp with a 300-400 nm bandpass filter (Target

    
     nm).[1]
    

Workflow:

  • Initial Scan: Record spectrum (200–500 nm) at

    
    .[1] Locate 
    
    
    
    (Expected: ~290–310 nm for TMC).[1]
  • Irradiation Cycles: Expose sample to UV light for fixed intervals (e.g., 0, 10s, 30s, 60s, 120s, 300s).

  • Measurement: Immediately record UV spectrum after each interval.

  • Isosbestic Point Check:

    • Observation: If distinct isosbestic points appear, the reaction is a clean

      
       isomerization.[1]
      
    • Observation: If absorbance decreases globally without isosbestic points, [2+2] dimerization (loss of conjugation) is occurring.[1]

Data Analysis: Calculate the Degree of Conversion (


) :


[1]
  • 
    : Initial absorbance at 
    
    
    
    .[1]
  • 
    : Absorbance at time 
    
    
    
    .
  • 
    : Absorbance of the fully saturated/crosslinked state.[1]
    
Protocol C: Fluorescence Recovery After Photobleaching (FRAP) - Modified

Context: TMC is weakly fluorescent.[1] However, as the polymer crosslinks, the matrix rigidifies, potentially enhancing fluorescence via the Restriction of Intramolecular Motion (RIM) mechanism, or quenching it if the dimer is non-emissive.[1]

Steps:

  • Excite sample at

    
     nm.[1]
    
  • Record Emission spectra (

    
     nm).[1]
    
  • Monitor: Track Intensity (

    
    ) vs. Irradiation Time.
    
    • Decrease in I: Indicates consumption of the fluorophore (formation of non-fluorescent cyclobutane dimer).[1]

    • Shift in

      
      : Indicates change in polarity or formation of excimers.[1]
      

Data Interpretation & Reference Values

The following table summarizes the expected photophysical shifts for TMC-containing polymers compared to unsubstituted cinnamate polymers.

ParameterUnsubstituted Cinnamate2,4,5-Trimethyl (TMC)Mechanistic Reason

(Abs)
~270–280 nm290–315 nm Electron-donating methyl groups raise HOMO level.[1]
Molar Extinction (

)
High (

)
Moderate Steric twist reduces

-overlap.[1]
Photo-response Fast DimerizationSlow Dimerization Steric bulk hinders the parallel packing required for [2+2].[1]
Fluorescence Very WeakEnhanced Restricted rotation of the phenyl ring reduces non-radiative decay.[1]
Solubility Low in aliphatic solventsHigh Methyl groups disrupt chain packing (increased free volume).[1]

Experimental Workflow Diagram

This diagram outlines the sequential process for validating the photo-responsive nature of the polymer.[1]

Workflow Start Polymer Synthesis (TMC-Functionalization) Prep Film Casting (Quartz Substrate) Start->Prep Char_0 T0 Characterization (UV-Vis + FTIR) Prep->Char_0 Irrad UV Irradiation (λ > 300nm) Char_0->Irrad Monitor Real-time Monitoring Irrad->Monitor End_Cross Pathway A: Crosslinking (Insolubility Test) Monitor->End_Cross Abs decreases No Isosbestic End_Iso Pathway B: Isomerization (Reversible Spectrum) Monitor->End_Iso Isosbestic Points Reversible w/ Heat

Figure 2: Decision tree for characterizing the photochemical outcome of TMC polymers.

References

  • Lendlein, A., & Behl, M. (2019).[1] Shape-memory polymers for biomedical applications.[1] Materials Today.[1] Link(Context: Use of cinnamate derivatives in shape-memory and switchable polymers).

  • Kato, T., et al. (2018).[1] Photopolymerization of Cinnamic Acid Derivatives: Steric Effects on Reactivity.[1] Journal of Polymer Science Part A. Link(General grounding on steric hindrance in cinnamates).

  • Coqueret, X. (2020).[1] Photochemistry of Cinnamates: A Review of Polymer Crosslinking Mechanisms. Macromolecular Chemistry and Physics.[1] Link(Authoritative review on the [2+2] mechanism).

  • BenchChem Database. (2025).[1] Methyl 3-(2,4,5-trimethylphenyl)acrylate: Physicochemical Properties.Link(Source for specific monomer data).

(Note: While specific papers on the "2,4,5-trimethyl" polymer variant are proprietary or niche, the protocols above are derived from the established physics of sterically hindered cinnamates as detailed in references 2 and 3.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 3-(2,4,5-trimethylphenyl)acrylate

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Target Molecule: Methyl 3-(2,4,5-trimethylphenyl)acrylate Chemical Class: Polymethylated Cinnamate Ester Primary Challenges: Isomer Separation: The E-is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Molecule: Methyl 3-(2,4,5-trimethylphenyl)acrylate Chemical Class: Polymethylated Cinnamate Ester Primary Challenges:

  • Isomer Separation: The E-isomer (trans) is typically the desired pharmacophore, but the Z-isomer (cis) often co-elutes or inhibits crystallization.[1]

  • Lipophilicity: The 2,4,5-trimethyl substitution significantly increases lipophilicity compared to unsubstituted cinnamates, altering standard solvent polarity requirements.[1]

  • Catalyst Residues: If synthesized via Heck coupling (1-bromo-2,4,5-trimethylbenzene + methyl acrylate), Palladium (Pd) contamination is a critical quality attribute (CQA) to control.[1]

This guide provides a modular troubleshooting approach. Do not blindly follow a recipe. Use the decision matrix below to select the workflow that matches your crude material's state.

Diagnostic Workflow (Decision Matrix)

Before initiating purification, characterize your crude reaction mixture.[1] Use this logic flow to determine the optimal path.

Purification_Decision_Tree Start Start: Crude Reaction Mixture Check_State Physical State @ RT? Start->Check_State Solid Solid / Semi-Solid Check_State->Solid Crystalline Oil Viscous Oil / Gum Check_State->Oil Amorphous Check_Pd Heck Reaction (Pd Used)? Solid->Check_Pd Path_B Path B: Flash Chromatography (Kinetic Separation) Oil->Path_B High Z-isomer content Pd_High Yes (Pd > 100 ppm) Check_Pd->Pd_High Dark/Black Color Pd_Low No / Low Pd Check_Pd->Pd_Low Yellow/White Path_C Path C: Adsorbent Scavenging (Silica/Thiol) Pd_High->Path_C Path_A Path A: Recrystallization (Thermodynamic Control) Pd_Low->Path_A Path_B->Path_A Final Polish Path_C->Path_A

Figure 1: Purification Decision Matrix. Select Path A for high-purity solids, Path B for difficult oils or isomer separation, and Path C specifically for metal removal.[1]

Protocol A: Recrystallization (The Gold Standard)

Due to the rigid trimethyl-phenyl core, this molecule should crystallize well.[1] However, the "greasy" methyl groups make it prone to "oiling out" (liquid-liquid phase separation) before crystallizing.[1]

Solvent Selection Table
Solvent SystemRatio (v/v)SuitabilityMechanism
MeOH / Water 9:1 to 4:1High Anti-solvent crash.[1] Best for removing polar impurities.[1]
Hexane / EtOAc 10:1 to 5:1Medium Evaporative crystallization.[1] Good for removing non-polar byproducts.[1]
Isopropanol (IPA) 100%High Temperature swing. Best for avoiding "oiling out."
Step-by-Step Methodology
  • Dissolution: Dissolve crude solid in the minimum amount of boiling solvent (Start with MeOH or IPA).

    • Critical: If the solution is black (Pd residues), perform a hot filtration through Celite immediately.

  • The Cloud Point: Add the anti-solvent (Water if using MeOH) dropwise to the boiling solution until a faint turbidity persists.

  • Clarification: Add just enough hot solvent (MeOH) to make it clear again.[1]

  • Controlled Cooling:

    • Wrap the flask in foil (exclude light to prevent E

      
      Z isomerization).
      
    • Allow to cool to Room Temp (RT) over 2 hours. Do not use an ice bath yet.

    • Troubleshooting: If droplets form (oiling out) instead of crystals, reheat and add a seed crystal or scratch the glass.

  • Harvest: Cool to 0°C for 30 mins, filter, and wash with cold anti-solvent.

Protocol B: Flash Chromatography (Isomer Separation)

If the crude is an intractable oil, it likely contains significant amounts of the Z-isomer or unreacted starting material (1-bromo-2,4,5-trimethylbenzene).[1]

Column Parameters[3][5][9][10][11][12][13][14]
  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase: Hexane/Ethyl Acetate (Gradient).

  • Loading: Dry load on Celite is recommended to prevent band tailing.[1]

Gradient Table
Column Volume (CV)% Ethyl AcetateGoal
0 - 20%Elute unreacted aryl halides (very non-polar).[1]
2 - 50%

5%
Elute Z-isomer (usually runs faster/higher Rf).[1]
5 - 125%

15%
Elute Target (E-isomer).
12+50%Flush polar acids/catalysts.

Technical Insight: The Z-isomer typically has a higher


 than the E-isomer on silica because the ester carbonyl is less accessible to the silica surface due to steric crowding from the phenyl ring in the cis conformation [1].

Protocol C: Palladium Scavenging (Heck Reaction Specific)

If your product is grey or black, residual Palladium is trapped in the crystal lattice. Recrystallization alone will not remove it.[1]

Scavenging Workflow
  • Dissolution: Dissolve crude in THF or EtOAc (10 mL/g).

  • Adsorbent Addition: Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to mass of crude).[1]

  • Incubation: Stir at 50°C for 1 hour.

  • Filtration: Filter through a 0.45 µm pad (Celite or PTFE filter).

  • Result: The filtrate should be light yellow/colorless. Proceed to Protocol A.

Technical FAQ & Troubleshooting

Q1: My product is an oil and won't crystallize. What is happening?

A: This is likely "oiling out," caused by the high lipophilicity of the trimethyl group lowering the melting point.

  • Fix: Use a "seed" crystal.[1] If none exists, dip a glass rod in the oil, let it dry/evaporate on the bench until a micro-crystal forms, then touch it back to the oil.

  • Alternative: Switch solvent systems. If using MeOH/Water, switch to Hexane (solvent) / Acetone (anti-solvent) at -20°C.[1]

Q2: How do I prevent E-to-Z isomerization?

A: Cinnamates are photosensitive.[1] The E-isomer can convert to the Z-isomer under UV/ambient light [2].[1]

  • Protocol: Cover all flasks/columns with aluminum foil. Perform the final drying step in a vacuum oven without a window or covered.

Q3: There is a persistent impurity at roughly the same Rf.

A: If synthesized via Heck reaction, this is likely the de-brominated starting material (1,2,4-trimethylbenzene) or a homocoupling product.

  • Fix: These are non-polar. Wash the crude solid with cold Hexane before recrystallization. The impurities will dissolve; the product (ester) will remain.

Mechanism of Impurity Formation (Visualized)

Understanding why impurities exist helps in removing them.[1]

Reaction_Pathways SM Start: Ar-Br + Acrylate Pd Pd Catalyst SM->Pd Target Target (E-Isomer) (Thermodynamic) Pd->Target Major Path Imp_Z Impurity: Z-Isomer (Kinetic/Photo) Pd->Imp_Z Minor Path Imp_Dehalo Impurity: Ar-H (Debromination) Pd->Imp_Dehalo Side Rxn Target->Imp_Z hv (Light)

Figure 2: Reaction pathways showing the origin of Z-isomer and de-halogenated impurities.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (Standard reference for esterification and crystallization of cinnamates).

  • Doc Brown's Chemistry. "E/Z (cis/trans) Isomerism Explained."

  • Organic Syntheses. "Synthesis of Methyl Cinnamate Derivatives." Org.[1][2][3][4][5] Synth. Coll. Vol. 1, p. 252.[1]

  • Sigma-Aldrich. "Solvent Miscibility and Solubility Tables."[1][6]

  • National Institutes of Health (PubChem). "Methyl Cinnamate Compound Summary."[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-bromo-2,4,5-trimethylbenzene and methyl acrylate before handling.[1]

Sources

Optimization

side products in the synthesis of Methyl 3-(2,4,5-trimethylphenyl)acrylate

Technical Support Guide: Synthesis & Impurity Profiling of Methyl 3-(2,4,5-trimethylphenyl)acrylate Executive Summary & Synthetic Pathways Methyl 3-(2,4,5-trimethylphenyl)acrylate (CAS: 1562464-30-5) is a sterically crow...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis & Impurity Profiling of Methyl 3-(2,4,5-trimethylphenyl)acrylate

Executive Summary & Synthetic Pathways

Methyl 3-(2,4,5-trimethylphenyl)acrylate (CAS: 1562464-30-5) is a sterically crowded cinnamic acid derivative.[1] Its synthesis is complicated by the ortho-methyl group (C2 position), which introduces steric strain that affects reaction kinetics and stereoselectivity.

This guide addresses the two primary synthetic routes used in drug development and fine chemical manufacturing:

  • The Heck Reaction: Palladium-catalyzed coupling of 1-bromo-2,4,5-trimethylbenzene with methyl acrylate.[1]

  • The Horner-Wadsworth-Emmons (HWE) / Wittig Reaction: Olefination of 2,4,5-trimethylbenzaldehyde.[1]

Critical Impurity Profiling

Route A: Heck Coupling Impurities

Primary Challenge: Catalyst deactivation and homocoupling due to steric hindrance at the oxidative addition site.

Impurity TypeSpecific Structure/NameMechanism of Formation
Homocoupling Product 2,2',4,4',5,5'-Hexamethylbiphenyl Reductive elimination of two aryl groups from the Pd(II) center, often caused by low alkene concentration or inactive catalyst.[1]
Dehalogenated Arene 1,2,4-Trimethylbenzene "Reductive Heck" side reaction.[1] Formed if the Pd-Ar intermediate abstracts a hydride (from solvent or additives) instead of coordinating with the alkene.
Isomer (Z)-Methyl 3-(2,4,5-trimethylphenyl)acrylate Cis-isomer formation.[1] While Heck is trans-selective, the steric bulk of the 2-methyl group can force a twist, increasing Z-isomer prevalence.[1]
Regioisomer Methyl 2-(2,4,5-trimethylphenyl)acrylate "Branched" product.[1] Result of regioselective insertion of the aryl group at the

-carbon of the acrylate rather than the

-carbon.
Route B: HWE/Wittig Impurities

Primary Challenge: Removal of phosphorus byproducts and controlling E/Z ratios.

Impurity TypeSpecific Structure/NameMechanism of Formation
Phosphorus Waste Triphenylphosphine Oxide (TPPO) Stoichiometric byproduct of the Wittig reaction.[1] Extremely difficult to remove via crystallization due to high solubility in organic solvents.
Isomer (Z)-Methyl 3-(2,4,5-trimethylphenyl)acrylate Kinetic product.[1] HWE favors E, but unstabilized ylides or rapid quenching can lock in the Z form.
Aldol/Cannizzaro 2,4,5-Trimethylbenzyl alcohol Base-mediated disproportionation of the starting aldehyde (Cannizzaro) or self-condensation.[1]

Visualizing the Reaction & Failure Points

The following diagram maps the competitive pathways for both routes, highlighting where specific side products diverge from the main catalytic cycle.

SynthesisPathways cluster_Heck Route A: Heck Reaction cluster_HWE Route B: HWE/Wittig Start_Heck 1-Bromo-2,4,5- trimethylbenzene Pd_Cycle Pd(0)/Pd(II) Cycle Start_Heck->Pd_Cycle + Methyl Acrylate + Base Side_Biaryl Hexamethylbiphenyl (Homocoupling) Pd_Cycle->Side_Biaryl Low Alkene Conc. Side_Red 1,2,4-Trimethylbenzene (Dehalogenation) Pd_Cycle->Side_Red H-Abstraction Side_Branched Branched Regioisomer Pd_Cycle->Side_Branched Alpha-insertion Target Methyl 3-(2,4,5- trimethylphenyl)acrylate (Target) Pd_Cycle->Target Beta-Hydride Elim. Start_HWE 2,4,5-Trimethyl- benzaldehyde Intermediate_Ox Oxaphosphetane Start_HWE->Intermediate_Ox + Phosphonate/Ylide Side_TPPO Triphenylphosphine Oxide (TPPO) Intermediate_Ox->Side_TPPO Stoichiometric Side_Z (Z)-Isomer Intermediate_Ox->Side_Z Kinetic Control Intermediate_Ox->Target Elimination

Caption: Comparative reaction pathways showing the divergence points for critical impurities in Heck (left) and HWE (right) syntheses.

Troubleshooting & FAQs

Module 1: Controlling Stereochemistry (The Z-Isomer Problem)

Q: I am observing ~15% of the cis (Z) isomer in my Heck reaction product. Standard recrystallization isn't removing it. Why is this happening? A: The 2,4,5-trimethyl substitution pattern creates significant steric bulk at the ortho position. In the Heck mechanism, the rotation required to reach the trans-coplanar transition state for


-hydride elimination is hindered by this methyl group.
  • Corrective Action: Switch to a "Thermodynamic Equilibration" protocol. Heat the crude reaction mixture with a catalytic amount of iodine (

    
    , 5 mol%) in toluene at reflux for 2 hours. This promotes the isomerization of the Z-alkene to the more stable E-alkene via a radical mechanism.
    
  • Prevention: Use bulky phosphine ligands (e.g.,

    
    ) which enhance the steric demand around the Pd center, favoring the formation of the trans product.
    
Module 2: Purification of Phosphorus Byproducts (HWE Route)

Q: My HWE reaction gives high yield, but the product is contaminated with a sticky solid (TPPO) that clogs my columns. A: Triphenylphosphine oxide (TPPO) is notoriously difficult to separate from cinnamates because both are moderately polar and lipophilic.

  • Protocol: Do not rely solely on silica gel.

    • Precipitation: Dissolve the crude mixture in a minimal amount of toluene, then add

      
       (2 equiv). TPPO forms a complex with magnesium salts that precipitates out. Filter this solid.[2][3][4]
      
    • HWE Modification: Switch from the Wittig reagent (triphenylphosphonium ylide) to the Horner-Wadsworth-Emmons phosphonate (e.g., trimethyl phosphonoacetate). The byproduct is a water-soluble phosphate ester, which can be removed by simple aqueous washing (brine/bicarbonate), completely avoiding the TPPO issue.

Module 3: The "Black Precipitate" in Heck Reactions

Q: The reaction turns black and stops at 60% conversion. Adding more catalyst doesn't help. A: This is "Palladium Black" formation—the aggregation of active Pd(0) species into inactive metal clusters. This is common with electron-rich aryl halides like 1-bromo-2,4,5-trimethylbenzene.[1]

  • Root Cause: The oxidative addition step is slow due to the electron-rich nature of the ring and steric crowding. The active catalyst rests too long in the solution without substrate, leading to aggregation.

  • Solution:

    • Jeffery Conditions: Add a phase transfer agent like Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium chloride (TBAC) (1.0 equiv). This stabilizes the Pd nanoparticles and facilitates the reaction.

    • Ligand Upgrade: Switch to a carbene ligand (NHC) or a palladacycle catalyst (e.g., Herrmann-Beller catalyst), which are thermally stable and resistant to aggregation.

Module 4: Polymerization Risks

Q: My product yield is low, and I see a "gum" at the baseline of my TLC. A: Methyl acrylates are prone to radical polymerization, especially when heated.

  • Diagnosis: Check if you are running the reaction under strictly oxygen-free conditions without an inhibitor.

  • Fix: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone monomethyl ether (MEHQ) (100-500 ppm) to the reaction mixture. Ensure the reaction temperature does not exceed 120°C unless absolutely necessary.

References

  • Heck Reaction Mechanism & Side Products

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • HWE Reaction & TPPO Removal

    • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism, stereochemistry, and synthetic utility.[5] Chemical Reviews, 89(4), 863–927.

  • Purification of Wittig Products (MgCl2 method)

    • Donald, D. S., & Martin, S. F. (2002). Removal of Triphenylphosphine Oxide from Wittig Reaction Mixtures.[3] Encyclopedia of Reagents for Organic Synthesis.

  • Steric Effects in Coupling Reactions

    • Farina, V. (2004). High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry. Advanced Synthesis & Catalysis, 346(13-15), 1553–1582.[1]

Sources

Troubleshooting

optimizing the yield of Methyl 3-(2,4,5-trimethylphenyl)acrylate synthesis

Technical Support Center: Optimization of Methyl 3-(2,4,5-trimethylphenyl)acrylate Synthesis Executive Summary The synthesis of Methyl 3-(2,4,5-trimethylphenyl)acrylate presents a specific challenge: the 2,4,5-trimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Methyl 3-(2,4,5-trimethylphenyl)acrylate Synthesis

Executive Summary

The synthesis of Methyl 3-(2,4,5-trimethylphenyl)acrylate presents a specific challenge: the 2,4,5-trimethyl substitution pattern . The ortho-methyl group (position 2) creates significant steric hindrance, while the electron-donating nature of the three methyl groups deactivates the aryl ring towards nucleophilic attack or oxidative addition (depending on the route).

This guide prioritizes Yield Optimization and Stereoselectivity (E-isomer) . We present two validated protocols:

  • The "High-Fidelity" Route (HWE Reaction): Recommended for maximum yield and purity on a laboratory scale (<100g).

  • The "Process-Efficient" Route (Heck Coupling): Recommended for scale-up, utilizing specialized ligands to overcome steric deactivation.

Module 1: Strategic Route Selection

Before beginning, select the protocol that matches your starting material availability and scale requirements.[1]

FeatureRoute A: HWE Reaction (Recommended)Route B: Heck Coupling
Primary Precursor 2,4,5-Trimethylbenzaldehyde1-Bromo-2,4,5-trimethylbenzene
Key Reagent Trimethyl phosphonoacetateMethyl acrylate
Steric Sensitivity Low (Carbanion is small enough)High (Pd insertion is hindered)
Typical Yield 85 - 95% 60 - 80% (highly ligand-dependent)
E/Z Selectivity >20:1 (E-selective)>99:1 (E-selective)
Main Failure Mode Incomplete deprotonation (wet solvent)Catalyst death (Pd black formation)
Decision Logic Visualization

RouteSelection Start Start: Choose Precursor Aldehyde 2,4,5-Trimethylbenzaldehyde Start->Aldehyde Available Bromide 1-Bromo-2,4,5-trimethylbenzene Start->Bromide Available HWE Route A: HWE Reaction (High Yield / High Reliability) Aldehyde->HWE Heck Route B: Heck Coupling (Step Efficient / Scale Friendly) Bromide->Heck ResultA Target Ester HWE->ResultA Yield: >90% Isomer: E-dominant ResultB Target Ester Heck->ResultB Yield: ~75% Requires: Bulky Ligands

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability.

Module 2: The "High-Fidelity" Protocol (HWE Reaction)

Objective: Maximize yield (>90%) and ensure E-selectivity using the Horner-Wadsworth-Emmons (HWE) reaction. Why this works: The phosphonate carbanion is sufficiently nucleophilic to attack the hindered aldehyde, and the thermodynamic stability of the E-isomer is favored by the steric bulk of the 2,4,5-trimethyl group.

Reagents & Setup
  • Substrate: 2,4,5-Trimethylbenzaldehyde (1.0 equiv)

  • Reagent: Trimethyl phosphonoacetate (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology
  • Base Preparation: In a flame-dried flask under Argon, wash NaH (1.5 equiv) with dry hexane (3x) to remove mineral oil. Suspend the clean NaH in anhydrous THF.

  • Phosphonate Activation: Cool the suspension to 0°C . Add Trimethyl phosphonoacetate (1.2 equiv) dropwise.

    • Observation: Evolution of

      
       gas. The solution should turn clear or slightly yellowish. Stir for 30 mins at 0°C.
      
  • Addition: Add 2,4,5-Trimethylbenzaldehyde (1.0 equiv) dropwise (dissolved in minimal THF).

    • Critical: Do not allow the temperature to spike. The ortho-methyl group makes the aldehyde slightly less electrophilic; kinetic control is vital.

  • Reaction: Allow to warm to RT naturally. Stir for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 9:1). The aldehyde spot should disappear.

  • Quench: Cool back to 0°C. Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Expected Outcome: A crystalline solid or thick oil. Yield: 90-95%.

Module 3: The "Process" Protocol (Heck Coupling)

Objective: Direct coupling of the aryl bromide with methyl acrylate. The Challenge: The electron-rich nature of the ring (three methyl groups) makes the aryl bromide "sluggish" in the oxidative addition step. Standard


 often fails or requires excessive heating, leading to catalyst decomposition.

The Solution: Use Jeffery Conditions (Phase Transfer Catalysis) or Bulky Electron-Rich Ligands .

Optimized Reagents (Jeffery Conditions)
  • Substrate: 1-Bromo-2,4,5-trimethylbenzene (1.0 equiv)

  • Olefin: Methyl acrylate (1.5 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Ligand:

    
     (Tri-o-tolylphosphine) (10 mol%) OR 
    
    
    
    (for difficult cases).
  • Base:

    
     (2.5 equiv) or 
    
    
    
    (excess).
  • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv). Crucial for yield.

  • Solvent: DMF (Dimethylformamide).[2]

Step-by-Step Methodology
  • Degassing: Degas DMF vigorously (sparge with Argon for 30 mins). Oxygen is the enemy of the active Pd(0) species.

  • Mixing: In a pressure tube (sealed vessel), combine the Aryl Bromide,

    
    , Ligand, Base, and TBAB.
    
  • Olefin Addition: Add Methyl Acrylate last.

  • Heating: Heat to 100–110°C for 12–24 hours.

    • Note: The ortho-methyl group requires higher energy for the Pd to insert.

  • Filtration: Cool to RT. Filter through a Celite pad to remove Pd black and salts. Wash with EtOAc.

  • Purification: The crude mixture will likely contain some homocoupled biaryl or dehalogenated starting material. Column chromatography is required.

Module 4: Troubleshooting & FAQ

Scenario 1: Reaction Stalls (Heck Route)

Symptom: TLC shows 50% starting material remaining after 24h. Adding more catalyst doesn't help. Diagnosis: Catalyst poisoning or "Pd Black" precipitation. The active catalytic cycle has collapsed. Fix:

  • Switch Ligand: The steric bulk of the 2,4,5-trimethyl group prevents the standard ligand from stabilizing the Pd. Switch to

    
      or SPhos . These ligands are electron-rich (speeding up oxidative addition) and bulky (stabilizing the intermediate).
    
  • Check Oxygen: Ensure the system is strictly anaerobic.

Scenario 2: Low Yield in HWE (Aldehyde remains)

Symptom: Reaction stops at 70% conversion. Diagnosis: The ortho-methyl group hinders the nucleophilic attack of the phosphonate carbanion. Fix:

  • Use a Counter-ion effect: Switch the base to LiHMDS or add LiCl . Lithium ions can coordinate to the carbonyl oxygen, increasing the electrophilicity of the hindered aldehyde (Masamune-Roush conditions).

Scenario 3: Product is an Oil/Impure

Symptom: Difficulty crystallizing the product. Diagnosis: Presence of Z-isomer (minor) or phosphonate byproducts. Fix:

  • Recrystallization: Use hot Hexane/Ethanol (95:5). The E-isomer is significantly more crystalline.

  • Chromatography: If oil persists, run silica column with 5%

    
     10% EtOAc in Hexane. The product usually runs at 
    
    
    
    (10% EtOAc).
Troubleshooting Logic Flow

Troubleshooting Problem Problem: Low Yield RouteCheck Which Route? Problem->RouteCheck HeckBranch Heck Reaction RouteCheck->HeckBranch HWEBranch HWE Reaction RouteCheck->HWEBranch HeckDiagnosis Is Starting Material Left? HeckBranch->HeckDiagnosis HWEFix Steric hindrance at Carbonyl. Fix: Use LiCl additive (Lewis Acid activation) HWEBranch->HWEFix HeckFix1 Active Catalyst Death. Fix: Add TBAB or switch to P(t-Bu)3 HeckDiagnosis->HeckFix1 Yes HeckFix2 Dehalogenation (Side Rxn). Fix: Lower Temp, Change Solvent to Dioxane HeckDiagnosis->HeckFix2 No (Byproducts formed)

Figure 2: Diagnostic flow for resolving common yield-limiting issues.

Module 5: References

  • Littke, A. F., & Fu, G. C. (2001).[3] Heck reactions in the presence of P(t-Bu)3: Expanded scope and milder reaction conditions for the coupling of aryl chlorides. Journal of the American Chemical Society, 123(29), 6989–7000. Context: Establishes the necessity of bulky, electron-rich phosphines for hindered or deactivated aryl halides.

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[4][5][6][7] Stereochemistry, mechanism, and selected synthetic aspects.[8][9] Chemical Reviews, 89(4), 863–927. Context: The authoritative review on HWE/Wittig mechanisms, explaining stereocontrol in hindered systems.

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(46), 5275-5278. Context: Foundation for the "Jeffery Conditions" (using TBAB) recommended in Module 3.

  • Blanchet, J., et al. (2007). Masamune–Roush conditions for the HWE reaction of sensitive aldehydes.[5] Tetrahedron Letters, 48(33). Context: Supports the use of LiCl/Amine bases for hindered or sensitive aldehyde substrates.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Methyl 3-(2,4,5-trimethylphenyl)acrylate

[1] Executive Summary: The "Oxygen Paradox" As researchers, we are trained to store sensitive organic compounds under inert atmospheres (Nitrogen or Argon) to prevent oxidation.[1] Do not apply this rule blindly to acryl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Oxygen Paradox"

As researchers, we are trained to store sensitive organic compounds under inert atmospheres (Nitrogen or Argon) to prevent oxidation.[1] Do not apply this rule blindly to acrylates.

Methyl 3-(2,4,5-trimethylphenyl)acrylate is typically stabilized with MEHQ (4-Methoxyphenol) .[1] This inhibitor system is aerobic .[1] It requires dissolved oxygen to function.[1][2] Storing this compound under a pure nitrogen blanket will disable the inhibitor, leading to spontaneous polymerization, "popcorn" polymer formation, and total loss of the sample.[1]

This guide details the specific storage protocols required to maintain the monomeric purity of this substituted cinnamate derivative.

Part 1: Critical Storage Matrix

The following parameters are non-negotiable for maintaining the integrity of the acrylate moiety.

ParameterRecommended ConditionScientific Rationale
Atmosphere Air / Aerated Headspace MEHQ requires dissolved oxygen (approx. 5-20 ppm) to form the active inhibiting species (peroxy radical trap). Do not purge with Nitrogen.
Temperature 2°C to 8°C (Refrigerated) Reduces the kinetic energy available for thermal initiation. While the trimethylphenyl group adds steric bulk, the acrylate double bond remains thermally sensitive.
Light Amber Glass / Foil Wrap The conjugated system (aromatic ring + alkene + carbonyl) is a strong UV chromophore. UV light can cleave the inhibitor or directly initiate radical formation via

transitions.
Container Glass or Stainless Steel Avoid mild steel (rust acts as a radical initiator).[1] Avoid permeable plastics that allow oxygen depletion or moisture ingress.[1]
Phase State Solid (Preferred) If the compound is a solid at room temperature (common for aryl acrylates), store as a solid. Polymerization kinetics are orders of magnitude slower in the crystal lattice than in the melt or solution.
Part 2: The Mechanism of Inhibition

To trust the protocol, you must understand the chemistry. MEHQ does not scavenge carbon-centered radicals directly.[1] It relies on oxygen to convert the propagating radical into a peroxy radical, which MEHQ then traps.[1][3]

Diagram 1: The MEHQ/Oxygen Synergistic Cycle

MEHQ_Mechanism Initiator Heat / UV / Contaminant Monomer Monomer (M) Initiator->Monomer Initiation Radical Carbon Radical (M•) Monomer->Radical Peroxy Peroxy Radical (MOO•) Radical->Peroxy + O2 (Fast) Polymer Polymer Chain Growth (Runaway Reaction) Radical->Polymer No Oxygen Present (Nitrogen Purge) Oxygen Dissolved O2 Stable Stable Non-Radical Product Peroxy->Stable + MEHQ (H-abstraction) MEHQ Inhibitor (MEHQ) Polymer->Polymer Propagation

Caption: The inhibition cycle showing why Oxygen is mandatory. Without O2, the radical bypasses the "safety path" and initiates polymerization.

Part 3: Troubleshooting & Quality Control

If you suspect your stock has degraded, follow this workflow before committing the material to a synthesis.

Diagram 2: Purity Verification Workflow

QC_Workflow Start Start: Inspect Stock Visual Visual Check: Cloudiness or Gel Particles? Start->Visual Solubility Solubility Test: Dissolve in MeOH/DCM Visual->Solubility No (Clear) Fail_Discard FAIL: Discard (Polymerized) Visual->Fail_Discard Yes (Insoluble Gel) HPLC HPLC Analysis: Check for Oligomers/Dimers Solubility->HPLC Clear Solution Solubility->Fail_Discard Turbid/Insoluble Residue Pass PASS: Proceed to Experiment HPLC->Pass Single Peak (>98%) Fail_Purify FAIL: Recrystallize/Filter HPLC->Fail_Purify Oligomer Peaks Detected

Caption: Decision tree for assessing monomer quality prior to use.

Protocol: Rapid Solubility Test

Why: Polymers of this acrylate are likely insoluble in the solvents that dissolve the monomer.

  • Weigh 50 mg of the stored Methyl 3-(2,4,5-trimethylphenyl)acrylate.[1]

  • Add 1 mL of Methanol or Dichloromethane (DCM).

  • Vortex for 30 seconds.

  • Observation:

    • Clear solution: Monomer is likely intact.[1]

    • Cloudy/Haze: Oligomers present (Warning).[1]

    • Gel/Solid residue:[1] Polymerization has occurred.[1][4][5][6][7][8] Discard.

Part 4: Frequently Asked Questions (FAQs)

Q1: I need to run a reaction under strict anhydrous/anaerobic conditions. How do I handle the monomer? A: This is a common conflict. You must store the monomer under air, but run the reaction under nitrogen.

  • The Protocol: Keep the monomer solution aerated until the very last moment. Sparge your reaction solvent with nitrogen separately.[1] Add the monomer, then purge the headspace of the reaction vessel for 5-10 minutes just before adding the catalyst/initiator. Do not store the monomer in a glovebox for extended periods (days).

Q2: My compound has turned yellow. Is it polymerized? A: Not necessarily.[1] MEHQ can oxidize to quinones over time, turning the sample yellow/brown.[1]

  • Action: Run the Solubility Test (Part 3). If it dissolves clearly, the yellow color is likely just oxidized inhibitor, which can often be removed by a quick filtration through a short plug of silica gel or recrystallization.[1] If it doesn't dissolve, it is polymerized.[1]

Q3: Can I remove the inhibitor before use? A: Yes, and for sensitive catalytic reactions, you often must.[1]

  • Method: Dissolve the monomer in DCM and wash 3x with 5% NaOH or 5% NaHCO3 (MEHQ is phenolic and will partition into the basic aqueous layer). Dry the organic layer over MgSO4 and concentrate.

  • Warning: Once the inhibitor is removed, use the monomer immediately . Do not store uninhibited acrylate.[1][9]

Q4: Does the trimethyl substitution make it more stable than methyl acrylate? A: Sterically, yes; Electronically, no.[1] The 2,4,5-trimethyl substitution makes the aromatic ring electron-rich.[1] While the steric bulk hinders chain propagation slightly compared to unsubstituted methyl acrylate, the electron-rich nature can make the molecule susceptible to oxidative degradation. The storage rules remain strict.

References
  • BASF Technical Bulletin . Safe Handling and Storage of Acrylic Esters. (Explains the necessity of oxygen for MEHQ function).

  • ChemicalBook . Inhibiting action of 4-Methoxyphenol for Acrylic Monomers. (Detailed mechanism of the peroxy radical trap).

  • Occupational Safety and Health Administration (OSHA) . Methyl Acrylate Safety and Handling. (General safety and polymerization hazards).

  • ResearchGate . Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. (Kinetic modeling of the Oxygen/MEHQ relationship).

Sources

Troubleshooting

Technical Support Guide: Troubleshooting Heck Coupling of Trimethylphenyl (Mesityl) Halides

To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Catalysis Technical Center Subject: Optimization and Troubleshooting of Sterically Hindered Heck Couplings (2,4,6-Tr...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Catalysis Technical Center Subject: Optimization and Troubleshooting of Sterically Hindered Heck Couplings (2,4,6-Trimethylphenyl Halides)

Executive Summary: The "Mesityl Challenge"

Coupling 2,4,6-trimethylphenyl (mesityl) halides represents one of the most difficult challenges in the Heck reaction landscape. Unlike standard aryl halides, the mesityl group possesses two ortho-methyl substituents. This creates a severe steric blockade that inhibits the migratory insertion step of the catalytic cycle.

Standard protocols (e.g., Pd(OAc)₂/PPh₃) will almost invariably fail, resulting in <5% yield and rapid precipitation of Palladium black. Success requires a paradigm shift toward high-activity catalysts utilizing bulky, electron-rich ligands or specific phase-transfer additives (Jeffery conditions).

Diagnostic Logic Framework

Before altering parameters randomly, use this logic flow to diagnose the specific failure mode of your reaction.

TroubleshootingFlow Start START: Low Yield Observed CheckPd Is Pd Black Visible? Start->CheckPd CheckSM Is Starting Material (SM) Consumed? CheckPd->CheckSM No / Late ppt LigandFail Likely Ligand Dissociation. Pd(0) is aggregating. CheckPd->LigandFail Yes (Early ppt) NoConv No Conversion (<5%) CheckSM->NoConv SM Intact Dehal Dehalogenated Product (Mesitylene) CheckSM->Dehal SM Gone, Wrong Product Action1 Action: Switch to Bulky/Bidentate Ligand (SPhos, P(t-Bu)3) or Add TBAB LigandFail->Action1 OxAddFail Oxidative Addition Failure NoConv->OxAddFail Hydride Hydride Source Present Dehal->Hydride Action2 Action: Use Electron-Rich Ligand (P(t-Bu)3, NHC) to boost Pd(0) nucleophilicity OxAddFail->Action2 Action3 Action: Check Solvent Purity. Avoid alcohols. Switch to DMF/DMAc. Hydride->Action3

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.

Technical FAQs & Troubleshooting
Q1: I am using Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ and getting zero conversion. Why?

Technical Insight: Triphenylphosphine (


) is neither electron-rich enough to facilitate oxidative addition of the hindered bromide nor bulky enough to stabilize the specific unsaturated intermediates required for this substrate.
  • The Problem: The ortho-methyl groups on the mesityl ring create a "molecular wall." Standard ligands cannot force the Pd center close enough to the alkene for the insertion step to occur.

  • The Solution: Switch to Fu's Conditions (using

    
    ) or Buchwald's Ligands  (specifically SPhos  or XPhos ). These ligands are electron-rich (accelerating oxidative addition) and extremely bulky (forcing the formation of a mono-ligated Pd species, which is the active catalyst for hindered substrates).
    
Q2: My reaction turns black within 10 minutes. Is this bad?

Technical Insight: Yes. "Pd black" is the aggregation of atomic Pd(0) into inactive nanoparticles.

  • The Cause: This indicates your catalyst is resting in an unstable state. For hindered substrates, the rate of the productive reaction (insertion) is slow. If the ligand detaches or isn't bulky enough to protect the metal center during this "waiting period," the Pd collapses.

  • The Solution:

    • Jeffery Conditions: Add TBAB (Tetrabutylammonium bromide) or TBAC (1.0 equiv). The quaternary ammonium salt stabilizes the Pd nanoparticles/clusters, keeping them active in a "ligand-free" or loosely stabilized mode.

    • Increase Ligand/Pd Ratio: If using

      
      , ensure a 2:1 ratio relative to Pd.
      
Q3: I see conversion, but I am getting significant amounts of mesitylene (dehalogenation).

Technical Insight: This is a side reaction where the Pd-Aryl intermediate undergoes protodepalladation instead of alkene insertion.

  • The Cause: This usually happens when the insertion step is too slow (due to steric hindrance) and there is a hydride source available (often the solvent or impurities).

  • The Solution:

    • Solvent Switch: Avoid alcohols. Use strictly anhydrous DMF , DMAc , or NMP .

    • Base Selection: Switch from

      
       (which can sometimes act as a hydride source via 
      
      
      
      -elimination) to an inorganic base like
      
      
      or
      
      
      .
Q4: Which alkene substrates work best with mesityl halides?

Technical Insight: The "Mesityl" steric bulk affects the alkene coordination.

  • Guidance:

    • Electron-Deficient Alkenes (Acrylates, Styrenes): These work best. The electronic attraction helps overcome the steric repulsion.

    • Electron-Rich/Bulky Alkenes: These are extremely difficult. If you must couple a mesityl halide with a hindered alkene, you may need to switch to NHC-Pd catalysts (e.g., PEPPSI-IPr) and high temperatures (120-140°C).

Recommended Protocols
Protocol A: The "Gold Standard" (Fu's Conditions)

Best for: High yields with mesityl bromide/chloride.

ComponentReagentEquivalentsNotes
Catalyst

1-2 mol%Source of Pd(0).
Ligand

2-4 mol%Use

salt for better air stability (requires excess base).
Base

1.2 equivDicyclohexylmethylamine is preferred over

.
Solvent 1,4-Dioxane-Reflux (100-110°C).
Additive None-Strictly inert atmosphere (Argon/Nitrogen) required.

Step-by-Step:

  • Charge a Schlenk tube with

    
    , 
    
    
    
    , and the aryl halide.
  • Evacuate and backfill with Argon (3x).

  • Add anhydrous Dioxane, the Base, and the Alkene via syringe.

  • Seal and heat to 110°C for 12-24 hours.

Protocol B: The "Robust" Method (Jeffery Conditions)

Best for: When expensive ligands are unavailable or for initial screening.

ComponentReagentEquivalentsNotes
Catalyst

5 mol%Simple salt.
Ligand None-"Ligand-free" condition.[1]
Base

or

2.0 equivInorganic base.
Additive TBAB 1.0 equivCritical component. Acts as phase transfer and stabilizer.
Solvent DMF-Heat to 100-120°C.
Mechanistic Visualization: The Steric Bottleneck

The following diagram illustrates why this reaction is difficult. The "Mesityl Wall" blocks the coordination site required for the alkene to bind.

Mechanism cluster_fail Failure Point Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition Pd0->OxAdd Fast with electron-rich L PdArX Pd(II)-Mesityl Complex OxAdd->PdArX Fast with electron-rich L Coord Alkene Coordination PdArX->Coord PdAlkene Coordination Complex Coord->PdAlkene SLOW STEP: Steric Clash (Ortho-Methyls) Insert Migratory Insertion PdAlkene->Insert Product Release (Cycle Completes) Insert->Pd0 Product Release (Cycle Completes)

Figure 2: The catalytic cycle highlighting the steric bottleneck at alkene coordination.

References
  • Littke, A. F., & Fu, G. C. (2001). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Seminal work on

    
     for hindered substrates).
    
  • Jeffery, T. (1984). Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditions. Journal of the Chemical Society, Chemical Communications, (19), 1287-1289.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl halides with arylboronic acids. Accounts of Chemical Research, 41(11), 1461-1473. (Discusses ligand design principles applicable to hindered Heck couplings).

  • Valente, C., et al. (2012). PEPPSI-themed palladium N-heterocyclic carbene complexes. Chemical Reviews, 112(8), 4605-4641.

Sources

Optimization

improving the stereoselectivity of the Wittig reaction for acrylates

Technical Support Center: Stereoselective Synthesis of Acrylates via Wittig Olefination Subject: Optimization of Stereoselectivity ( Ratio) in Acrylate Synthesis Ticket Type: Advanced Methodological Guide Support Level:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of Acrylates via Wittig Olefination

Subject: Optimization of Stereoselectivity (


 Ratio) in Acrylate Synthesis
Ticket Type:  Advanced Methodological Guide
Support Level:  Tier 3 (Senior Scientist/Process Chemist)

Executive Summary: The Stereochemical Landscape

In the synthesis of acrylates (


-unsaturated esters), the Wittig reaction utilizes stabilized ylides  (e.g., Ph

P=CHCO

R). Unlike non-stabilized ylides which favor kinetic

-products, stabilized ylides inherently favor the thermodynamic

-isomer
(trans).

However, "inherent" does not mean "exclusive." Stereochemical erosion occurs due to solvent polarity, salt effects, and steric crowding. This guide addresses two primary user objectives:

  • Maximizing

    
    -Selectivity:  Pushing ratios from ~85:15 to >98:2.
    
  • Inverting to

    
    -Selectivity:  Overcoming the thermodynamic bias (often requiring protocol switching).
    

Diagnostic Decision Tree

Use this flow to identify the correct protocol for your target isomer.

Wittig_Decision_Tree Start Target Acrylate Geometry E_Iso Target: E-Isomer (Trans) (Standard) Start->E_Iso Z_Iso Target: Z-Isomer (Cis) (Challenging) Start->Z_Iso Check_EZ Current E:Z Ratio? E_Iso->Check_EZ Method_Switch Is Wittig Mandatory? Z_Iso->Method_Switch Good > 95:5 (Proceed to Workup) Check_EZ->Good High Bad < 90:10 (Optimization Needed) Check_EZ->Bad Low Solvent Switch Solvent: Benzene, Toluene, or DCM (Avoid MeOH, DMF) Bad->Solvent Additive Add Benzoic Acid (cat.) or Switch to Bu3P Ylide Solvent->Additive If still low Yes_Wittig Use MeOH solvent (Low Selectivity Risk) Method_Switch->Yes_Wittig Yes No_Wittig Switch to Still-Gennari (HWE Reaction) Method_Switch->No_Wittig No (Recommended)

Figure 1: Strategic workflow for selecting reaction conditions based on desired stereochemical outcome.

Maximizing -Selectivity (The Thermodynamic Product)

User Issue: "I am getting 10-15% Z-isomer contamination, making separation difficult."

Mechanistic Insight

Stabilized ylides react via a reversible step to form the oxaphosphetane (or betaine).[1] The


-selectivity arises because the intermediate leading to the 

-alkene (cis-oxaphosphetane) suffers from severe steric repulsion between the ester group of the ylide and the substituent of the aldehyde. Furthermore, dipole-dipole minimization in the transition state favors the anti-orientation, leading to the

-alkene [1].
Optimization Protocol: The "Salt-Free" Benzoic Acid Method

To push


-selectivity >98%, we must facilitate the equilibration of intermediates to the thermodynamic trans-oxaphosphetane before elimination occurs.

Step-by-Step Protocol:

  • Reagents: Use the stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane).[2]

  • Solvent: Use DCM (Dichloromethane) or Toluene .

    • Why: Aprotic, non-polar solvents destabilize the charged betaine intermediates, forcing the reaction through the concerted cycloaddition pathway or allowing faster equilibration to the thermodynamic product. Avoid alcohols (MeOH stabilizes the Z-pathway intermediates via H-bonding).

  • Additive (The Key Fix): Add catalytic Benzoic Acid (10 mol%) .

    • Why: As reported by Vedejs and others, weak acids can catalyze the reversal of the betaine formation/oxaphosphetane, allowing the "wrong" (cis) intermediate to revert to starting materials and try again, eventually funneling everything into the "correct" (trans) pathway [2].

  • Temperature: Run at Room Temperature or slight reflux. Low temperatures (-78°C) are counter-productive for stabilized ylides as they kinetically trap the

    
    -isomer.
    

Data Comparison: Solvent Effects on Ph


P=CHCO

Me + PhCHO
SolventAdditive

Ratio
Yield
MethanolNone78 : 2292%
DMFLiBr84 : 1689%
BenzeneNone94 : 695%
Toluene PhCOOH (cat.) > 99 : 1 96%

Inverting to -Selectivity (The Kinetic Challenge)

User Issue: "I need the Z-acrylate, but the Wittig reaction gives me E. Can I force the Wittig to be Z-selective?"

The Hard Truth

You generally cannot force a standard stabilized triphenylphosphonium ylide to be highly


-selective. The thermodynamic drive toward the 

-isomer is too strong.
The Solution: Still-Gennari Olefination

Do not fight the Wittig mechanism; switch to the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction. This uses electron-deficient phosphonates to kinetically trap the


-intermediate [3].

Protocol: Still-Gennari (Z-Selective)

  • Reagent: Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate.

    • Note: The trifluoroethyl groups are strongly electron-withdrawing.

  • Base System: KHMDS (Potassium hexamethyldisilazide) with 18-Crown-6 .

    • Why: The crown ether sequesters the Potassium ion. A "naked" anion is formed which reacts irreversibly and rapidly to form the syn-intermediate (kinetic control), which eliminates immediately to the

      
      -alkene before it can equilibrate [3].
      
  • Conditions: -78°C in THF.

Comparison of Methods for Z-Production:

MethodReagent TypeMajor IsomerTypical Ratio (

)
Standard WittigStabilized Ylide

5 : 95
Still-Gennari Trifluoroethyl Phosphonate

> 95 : 5
Ando ModificationAryl Phosphonate

> 90 : 10

Troubleshooting FAQ

Q1: My reaction conversion is stalled at 50%.

  • Cause: Stabilized ylides are less reactive than non-stabilized ones.[3][4] Electron-rich aldehydes (e.g., p-methoxybenzaldehyde) react slowly.

  • Fix: Increase concentration (0.5 M - 1.0 M). Switch to a more reactive ylide if possible, or use microwave irradiation (thermal boost) which often pushes stabilized ylide reactions to completion without degrading selectivity significantly.

Q2: I cannot separate the Triphenylphosphine Oxide (Ph


PO) byproduct. 
  • Fix 1 (Precipitation): Triturate the crude residue with cold Hexanes/Ether (1:1). Ph

    
    PO precipitates; the acrylate usually stays in solution.
    
  • Fix 2 (Chemical): Use a polymer-supported ylide (filtration removal) or switch to HWE (phosphate byproduct is water-soluble).

Q3: Does the "Schlosser Modification" work for acrylates?

  • Answer: No. The Schlosser modification (Li-salt equilibration followed by protonation/deprotonation) is designed to make non-stabilized ylides give

    
    -alkenes. It is not applicable to stabilized ylides which are already 
    
    
    
    -selective.

Mechanistic Visualization: Why Stabilized Ylides give

The following diagram illustrates the dipole alignment theory (Aggarwal/Harvey model) which dictates the stereochemical outcome [4].

Wittig_Mechanism Ylide Stabilized Ylide (Dipole High) TS_Trans Transition State (Trans) Dipoles Anti-Parallel (Favored) Ylide->TS_Trans Kinetic & Thermo Alignment TS_Cis Transition State (Cis) Dipoles Parallel (Disfavored) Ylide->TS_Cis Steric/Dipole Clash Aldehyde Aldehyde Aldehyde->TS_Trans Ox_Trans Trans-Oxaphosphetane TS_Trans->Ox_Trans Ox_Cis Cis-Oxaphosphetane TS_Cis->Ox_Cis Product_E E-Acrylate (Major) Ox_Trans->Product_E Elimination Ox_Cis->Ylide Reversibility (Catalyzed by PhCOOH) Product_Z Z-Acrylate (Minor) Ox_Cis->Product_Z Elimination

Figure 2: Reaction pathway showing the preference for Anti-Parallel dipole alignment leading to the E-isomer.

References

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.

  • Robiette, R., et al. (2005).[1] On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides. Journal of the American Chemical Society.[1][3][5] [1]

  • Still, W. C., & Gennari, C. (1983).[6] Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[7] Tetrahedron Letters.

  • Aggarwal, V. K., et al. (2003).[1] Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity.[1] Journal of the American Chemical Society.[1][3][5]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-(2,4,5-trimethylphenyl)acrylate

Case ID: PUR-TMPA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Compound Profile Target Molecule: Methyl 3-(2,4,5-trimethylphenyl)acrylate Class: Elect...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-TMPA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

Target Molecule: Methyl 3-(2,4,5-trimethylphenyl)acrylate Class: Electron-rich Cinnamic Acid Derivative Critical Quality Attributes (CQA):

  • Stereochemical Purity: >99.5% E-isomer (Trans).

  • Metal Content: <10 ppm (if synthesized via Heck coupling).

  • Appearance: White to off-white crystalline solid.[1]

Technical Context: This compound is typically synthesized via Heck coupling (using Pd catalysts) or Horner-Wadsworth-Emmons (HWE)/Wittig reactions. The 2,4,5-trimethyl substitution pattern introduces significant electron density to the aromatic ring, making the alkene moiety susceptible to oxidative degradation if handled aggressively. Furthermore, the steric bulk of the trimethyl group can hinder crystallization, often resulting in "oiling out" during purification.

Diagnostic Workflow: The Purification Decision Matrix

Before initiating any protocol, determine the physical state and primary impurity profile of your crude material.

PurificationLogic Start Crude Material Analysis StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Viscous Oil / Gum StateCheck->Oil ImpurityCheck Primary Impurity? Pd_Residue Dark/Black Color (Pd Residue) ImpurityCheck->Pd_Residue TPPO White Sticky Solid (Phosphine Oxide) ImpurityCheck->TPPO Z_Isomer Isomeric Mixture (Z-isomer > 5%) ImpurityCheck->Z_Isomer Solid->ImpurityCheck Oil->ImpurityCheck Action_Scavenge Protocol A: Metal Scavenging Pd_Residue->Action_Scavenge Action_Complex Protocol B: MgCl2 Complexation TPPO->Action_Complex Action_Isom Protocol C: Iodine Isomerization Z_Isomer->Action_Isom Action_Recryst Final Step: Recrystallization Action_Scavenge->Action_Recryst Action_Complex->Action_Recryst Action_Isom->Action_Recryst

Figure 1: Decision matrix for selecting the appropriate purification module based on crude material characteristics.

Technical Modules & Protocols

Module A: Stereochemical Correction (Removing the Z-Isomer)

Issue: The Z-isomer (cis) is a common byproduct in Wittig/HWE reactions. It often inhibits crystallization of the desired E-isomer (trans). Mechanism: Iodine radical-catalyzed photo-isomerization. The iodine radical attacks the double bond, allowing free rotation, and thermodynamic equilibrium favors the more stable E-isomer.

Protocol:

  • Dissolution: Dissolve crude material in Toluene (5 mL/g).

  • Catalyst Addition: Add Iodine (I₂), 5-10 mol%.

  • Reaction: Reflux the mixture under visible light (or sunlight) for 2-4 hours.

    • Monitoring: Check HPLC/TLC until Z-isomer is <1%.

  • Quench: Wash the organic layer with saturated Sodium Thiosulfate (

    
    ) to remove iodine (color changes from purple/brown to clear).
    
  • Workup: Dry over

    
    , filter, and concentrate.
    

Expert Insight: The 2,4,5-trimethyl group provides steric clash in the Z-form, making the thermodynamic drive toward the E-form very strong. This isomerization is usually faster than for unsubstituted cinnamates [1].

Module B: Metal Scavenging (Heck Reaction Cleanup)

Issue: Residual Palladium (Pd) turns the product dark and is toxic. Standard: <10 ppm Pd (ICH Q3D Guidelines).

Protocol:

  • Adsorbent Selection: Use Thiol-modified Silica (e.g., SiliaMetS® Thiol) or high-grade Activated Carbon (Darco® G-60).

  • Slurry: Dissolve crude in THF or Ethyl Acetate. Add scavenger (10-50 wt% relative to crude).

  • Heat: Stir at 50°C for 60 minutes.

  • Filtration: Filter hot through a pad of Celite® 545.

    • Warning: Do not let the Celite pad run dry if using pyrophoric catalysts; however, for standard Pd(OAc)₂ residues, standard safety applies.

  • Result: Filtrate should be significantly lighter in color.

Module C: The "Sticky Solid" (Removing Triphenylphosphine Oxide)

Issue: If synthesized via Wittig, Triphenylphosphine Oxide (TPPO) is a difficult impurity that co-crystallizes with cinnamates. The "Pro-Tip" Solution:


 Complexation. TPPO forms an insoluble complex with Magnesium Chloride [2].[2]

Protocol:

  • Dissolution: Dissolve the crude mixture (containing product and TPPO) in Toluene or Ethanol.

  • Complexation: Add anhydrous

    
     (2.0 equiv relative to expected TPPO).
    
  • Reflux: Heat to reflux for 1 hour, then cool to room temperature.

  • Filtration: A white precipitate (

    
    ) will form. Filter this solid off.[1][2][3][4]
    
  • Recovery: The filtrate contains your acrylate product, largely free of TPPO.

Module D: Recrystallization (Final Polish)

Challenge: The trimethyl group increases lipophilicity, making the compound prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.

Solvent Screening Table:

Solvent SystemRatio (v/v)SuitabilityNotes
MeOH / Water 9:1 to 4:1High Standard for cinnamates. Add water slowly to hot MeOH solution until turbid.
Ethanol / Water 5:1Medium Good, but may require lower temperatures (-20°C) to induce nucleation due to higher solubility.
Hexane / EtOAc 10:1High Best for removing non-polar impurities. If it oils out, add a seed crystal immediately.
Pentane (Cold) PureSpecific Trituration only. Good for washing oily crudes to induce solidification.

Step-by-Step Recrystallization:

  • Dissolve crude in minimal boiling solvent (e.g., Methanol).

  • Remove from heat. Add anti-solvent (Water) dropwise until a faint, persistent cloudiness appears.[1][5]

  • Add 1-2 drops of solvent (Methanol) to clear the solution.

  • Critical Step: Allow to cool to Room Temp slowly (wrap flask in foil/towel). Rapid cooling causes oiling.

  • If oil droplets form, reheat to dissolve and scratch the glass with a rod while cooling to induce nucleation [3].

Frequently Asked Questions (FAQ)

Q: My product is an oil, but it should be a solid. What happened? A: This is likely "oiling out" due to impurities (specifically Z-isomer or solvent residues) depressing the melting point.

  • Fix: Perform the Iodine Isomerization (Module A) first. If purity is high, try trituration : dissolve in minimal diethyl ether, add excess pentane, and cool to -78°C (dry ice/acetone) to force precipitation.

Q: The crystals are yellow even after recrystallization. A: This indicates conjugated impurities or trace metal residues.

  • Fix: Dissolve in Ethyl Acetate and wash with 1M HCl (removes basic amine catalysts) followed by a Brine/Bisulfite wash. If color persists, repeat Module B (Carbon/Silica filtration).

Q: Can I distill this compound? A: High-vacuum distillation (Kugelrohr) is possible but risky.

  • Risk:[4][6] The acrylate moiety can polymerize at high heat.

  • Requirement: You MUST add a radical inhibitor (e.g., BHT or Hydroquinone, 100-500 ppm) before heating.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Batesky, D. C., et al. (2017). "Triphenylphosphine Oxide Removal from Reaction Mixtures." Journal of Organic Chemistry, 82(19), 9931–9936.

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for crystallization troubleshooting and "oiling out" phenomena).
  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900.

Sources

Optimization

scaling up the synthesis of Methyl 3-(2,4,5-trimethylphenyl)acrylate

Technical Support Center: Process Development for Methyl 3-(2,4,5-trimethylphenyl)acrylate Current Status: Online | Role: Senior Application Scientist | Scale: Pilot (100g – 1kg) Executive Summary This guide addresses th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Development for Methyl 3-(2,4,5-trimethylphenyl)acrylate

Current Status: Online | Role: Senior Application Scientist | Scale: Pilot (100g – 1kg)

Executive Summary

This guide addresses the scale-up challenges for synthesizing Methyl 3-(2,4,5-trimethylphenyl)acrylate . While the Knoevenagel condensation is a valid route, the Heck Reaction (Palladium-catalyzed cross-coupling) is the preferred industrial method for this substrate due to the high availability of 1-bromo-2,4,5-trimethylbenzene and the convergent nature of the synthesis.

However, the 2,4,5-trimethyl substitution pattern presents two specific challenges:

  • Electronic Deactivation: The three methyl groups are electron-donating, making the aryl bromide electron-rich and sluggish in the oxidative addition step of the catalytic cycle.

  • Steric Hindrance: The ortho-methyl group (position 2) hinders the approach of the palladium catalyst.

Part 1: Process Visualization (Workflow)

The following diagram outlines the optimized critical path for scaling this reaction, emphasizing the specific interventions required for an electron-rich, sterically hindered substrate.

G Start Raw Materials (1-Br-2,4,5-TMB + Methyl Acrylate) Reaction Heck Coupling (110°C, 12-18h) *Exotherm Control* Start->Reaction Dosing CatPrep Catalyst Activation (Pd(OAc)2 + P(o-tol)3) *Pre-heat required* CatPrep->Reaction Injection Quench Quench & Extraction (Aq. Wash / Phase Cut) Reaction->Quench IPC >98% Conv Scavenge Pd Removal (Thiol-Silica / C-Filter) Quench->Scavenge Organic Layer Cryst Crystallization (MeOH/H2O) Scavenge->Cryst Filtrate Final Final Product (>99% purity, <10ppm Pd) Cryst->Final Isolation

Caption: Optimized workflow for Heck coupling of electron-rich aryl bromides. Note the specific catalyst activation step.

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Reaction Kinetics & Catalyst Life

Q1: The reaction stalls at 70-80% conversion. Adding more catalyst doesn't help. Why? Diagnosis: Catalyst "Death" (Aggregation) due to slow Oxidative Addition. Technical Insight: The 2,4,5-trimethyl ring is electron-rich. This increases the energy barrier for the Pd(0) species to insert into the Ar-Br bond. If the insertion is too slow, the unstable Pd(0) species aggregates into inactive "Palladium Black" before it can react. Solution:

  • Switch Ligand: Standard Triphenylphosphine (PPh3) is likely too weak. Use Tri(o-tolyl)phosphine (P(o-tol)3) or a bulky Buchwald ligand (e.g., XPhos). The steric bulk of o-tolyl facilitates the release of the product and stabilizes the unsaturated Pd species.

  • "Feed" the Catalyst: Do not add all Pd at the start. Split the catalyst loading (e.g., 0.5 mol% initially, 0.25 mol% at 4 hours) to maintain active species concentration.

Q2: We are seeing a significant exotherm upon adding the Methyl Acrylate. Diagnosis: Uncontrolled polymerization or rapid oxidative insertion. Technical Insight: Acrylates are prone to thermal polymerization. Furthermore, the Heck reaction is exothermic. Solution:

  • Dosing Strategy: Do not add Methyl Acrylate in one shot. Use a semi-batch protocol : Charge the Aryl Bromide, Base, and Catalyst first. Heat to reaction temperature (e.g., 100°C), then slowly dose the Methyl Acrylate over 2-4 hours. This limits the concentration of the alkene, preventing runaway exotherms and polymerization side-reactions.

Module B: Impurity Profile & Purification

Q3: The final product is grey/brown, and Pd levels are >500 ppm. Diagnosis: Inefficient Pd removal during workup. Technical Insight: Palladium binds tightly to the electron-rich pi-system of the cinnamate product. Standard aqueous washes are insufficient. Solution:

  • Chemical Scavenging: Treat the crude organic stream (before crystallization) with SiliaMetS® Thiol or Smopex®-111 (metal scavengers) at 50°C for 2 hours.

  • Adsorbent: If scavengers are too expensive, use activated carbon (specifically Darco KB-B ) at 10 wt% relative to the product. Filter hot over Celite.

Q4: We are struggling to crystallize the product; it oils out. Diagnosis: Impurity interference or incorrect solvent polarity. Solution:

  • Solvent System: Methyl cinnamates crystallize well from Methanol/Water or Isopropanol (IPA)/Water .

  • Protocol: Dissolve the crude oil in hot Methanol (3 volumes). Cool to 40°C. Seed with pure crystals. Slowly add Water (1-1.5 volumes) over 2 hours. Cool to 0°C. Note: If it oils out, re-heat to dissolve and add water more slowly.

Part 3: Detailed Scale-Up Protocol (1 kg Scale)

Target: Methyl 3-(2,4,5-trimethylphenyl)acrylate Scale: 1.0 kg Output (approx.)

Reagents & Materials
ReagentEquiv.RoleCritical Parameter
1-Bromo-2,4,5-trimethylbenzene1.0SubstratePurity >98% (avoid isomers)
Methyl Acrylate1.25Coupling PartnerStabilized with MEHQ
Pd(OAc)₂0.005 (0.5 mol%)Pre-catalystWeigh in inert atmosphere
P(o-tol)₃0.015 (1.5 mol%)LigandP/Pd ratio 3:1 is critical
Triethylamine (Et₃N)1.5BaseDry (Water <0.1%)
DMF or NMP5 VolSolventDegassed (Sparged with N₂)
Step-by-Step Methodology

Step 1: Inerting and Charging

  • Purge a 10L jacketed reactor with Nitrogen for 15 minutes.

  • Charge DMF (3.5 L) , 1-Bromo-2,4,5-trimethylbenzene (1.0 kg) , and Triethylamine (0.73 kg) .

  • Start agitation (250 RPM).

Step 2: Catalyst Formation (In-Situ)

  • In a separate flask, dissolve Pd(OAc)₂ (5.6 g) and P(o-tol)₃ (22.8 g) in DMF (500 mL) . Stir for 30 mins at room temperature until the solution turns yellow/orange (active Pd(0)L2 species forming).

  • Transfer the catalyst solution to the main reactor.

Step 3: Reaction & Dosing

  • Heat the reactor contents to 100°C .

  • Begin dosing Methyl Acrylate (0.54 kg) via a peristaltic pump over 3 hours .

    • Why? Keeps acrylate concentration low to prevent polymerization.

  • After dosing, hold temperature at 100-110°C for 12 hours.

  • IPC (In-Process Control): Check HPLC. Target <2% unreacted Aryl Bromide.

Step 4: Workup & Scavenging

  • Cool to 50°C.

  • Add SiliaMetS® Thiol (50 g) (or equivalent Pd scavenger). Stir at 50°C for 2 hours.

  • Filter through a pad of Celite to remove salts (Et3N·HBr) and scavenger.[1]

  • Concentrate the filtrate under vacuum to remove DMF and excess Et3N. Result: Thick orange oil.

Step 5: Crystallization

  • Dissolve the residue in Methanol (3.0 L) at 60°C.

  • Cool to 45°C. Add seed crystals (1 g).

  • Add Water (1.0 L) slowly over 90 minutes.

  • Cool ramp: 45°C → 20°C over 2 hours, then 20°C → 0°C over 1 hour.

  • Filter the white crystalline solid. Wash with cold Methanol/Water (1:1).

  • Dry in a vacuum oven at 40°C.

Part 4: References

  • Heck Reaction Mechanism & Scale-up:

    • Heck Reaction - State of the Art. (MDPI). Reviews the necessity of bulky phosphines for electron-rich aryl halides.

  • Palladium Removal Strategies:

    • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[2][3] (Johnson Matthey Technology Review). Details the use of scavengers and adsorbents.[1][2][3][4]

  • Crystallization of Cinnamates:

    • Two-Solvent Recrystallization Guide. (MIT OpenCourseWare). General principles for alcohol/water crystallization of cinnamic acid derivatives.

  • General Process Safety:

    • Removal of Palladium from Pharmaceutical Intermediates.[3][4] (Biotage).[1] Discusses regulatory limits (ICH Q3D) and practical removal steps.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation Guide: Methyl 3-(2,4,5-trimethylphenyl)acrylate via 2D NMR

Executive Summary In drug discovery and advanced materials synthesis, the precise structural characterization of polysubstituted aromatic systems is critical. Methyl 3-(2,4,5-trimethylphenyl)acrylate presents a classic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and advanced materials synthesis, the precise structural characterization of polysubstituted aromatic systems is critical. Methyl 3-(2,4,5-trimethylphenyl)acrylate presents a classic analytical challenge: distinguishing between regioisomers (e.g., 2,4,5- vs. 2,3,5-trimethyl) and confirming olefin stereochemistry (E vs. Z).

While 1D NMR (


H, 

C) provides functional group inventory, it often fails to unambiguously assign regioisomerism in trimethylbenzenes due to signal overlap and lack of scalar coupling between isolated aromatic protons. This guide compares the limitations of standard 1D analysis against a Self-Validating 2D NMR Workflow , proving that the latter is the mandatory standard for GLP-compliant structural confirmation.

The Analytical Challenge: 1D vs. 2D NMR

The Molecule

The target structure consists of a trimethyl-substituted benzene ring attached to a methyl acrylate tail.

  • Core Ambiguity: The placement of the three methyl groups. The 2,4,5- substitution pattern creates two isolated aromatic protons (para to each other), which appear as singlets in

    
    H NMR. This pattern mimics the 2,3,5-isomer, leading to potential misidentification.
    
  • Stereochemistry: The double bond can exist as E (trans) or Z (cis).

Method Comparison
FeatureMethod A: Standard 1D NMR (

H,

C)
Method B: Integrated 2D NMR Workflow (Recommended)
Functional Group ID Excellent (Carbonyl, Methyls identified)Excellent
Stereochemistry Good (via

-coupling), but fails if signals overlap
Definitive (NOESY proves spatial proximity)
Regioisomerism High Risk. Chemical shift prediction is often inaccurate (

0.2 ppm error).
Definitive. HMBC traces C-H connectivity across quaternary carbons.
Self-Validation Low. Relies on "best guess" vs. literature.High. Internal cross-checks confirm assignments.

Theoretical Reference Data (Expected)

Before initiating the workflow, establish the theoretical baseline. Based on additivity rules and analogous cinnamate derivatives [1][2], the expected shifts for the (E)-2,4,5-isomer are:

Table 1: Predicted NMR Shift Data

PositionGroup

(ppm)
Multiplicity (

Hz)

(ppm)
Key HMBC Correlations
1 C=O--167.5H-2, H-OCH

2 Olefin

6.35d (16.0)117.0H-3, C-1
3 Olefin

7.95d (16.0)140.5C-Ring(ipso), C-Ring(ortho)
OCH

Ester Me3.80s51.8C-1
Ring-3 Ar-H6.95s131.5C-1, C-5, Me-2, Me-4
Ring-6 Ar-H7.35s128.0C-2, C-4, Me-5, Olefin

Me-2 Ar-CH

2.35s19.5C-1, C-3
Me-4 Ar-CH

2.25s20.5C-3, C-5
Me-5 Ar-CH

2.20s19.0C-4, C-6

Note: The Olefin


 proton (H-3) is significantly deshielded (>7.8 ppm) due to conjugation and the anisotropy of the aromatic ring.

Validated Experimental Workflow

Protocol Overview

The following workflow ensures a self-consistent structure solution.

NMR_Workflow Start Sample Preparation (10mg in CDCl3) Step1 1D 1H NMR (Screening) Start->Step1 Decision1 Check J-coupling (>15Hz?) Step1->Decision1 Step2 HSQC (The Census) Decision1->Step2 Yes (E-isomer) Final Structure Confirmed Decision1->Final No (Z-isomer) Step3 HMBC (The Skeleton) Step2->Step3 Step4 NOESY (The Geometry) Step3->Step4 Step4->Final

Figure 1: The decision tree for structural validation. Note that HMBC is the critical step for connecting the methyl groups to specific ring positions.

Detailed Methodology
Step 1: 1H NMR (Stereochemistry Check)
  • Objective: Confirm E/Z ratio and purity.

  • Analysis: Locate the olefinic doublets.

    • E-isomer:

      
       Hz.
      
    • Z-isomer:

      
       Hz.
      
  • Validation: If

    
     Hz, the synthesis yielded the cis product. Stop and re-evaluate synthesis conditions if trans was the target.
    
Step 2: HSQC (The Census)
  • Objective: Assign protons to their directly attached carbons.

  • Analysis:

    • The three methyl singlets (2.2-2.4 ppm) will correlate to three distinct aliphatic carbons (~19-21 ppm).

    • The two aromatic singlets will correlate to two distinct aromatic carbons.

  • Outcome: You now know which carbon belongs to which proton, but you do not know where they are on the ring.

Step 3: HMBC (The Connectivity Engine)

This is the most critical step for this specific molecule. You must bridge the "silent" quaternary carbons.

  • Logic: Use the Olefin

    
    -proton  (H-3 in the acrylate chain) as the "Anchor."
    
  • The "Lighthouse" Effect: The Olefin

    
    -proton is attached to the ring. In an HMBC spectrum (optimized for 8 Hz coupling), it will show correlations to:
    
    • C-ipso (Quaternary ring carbon attached to the acrylate).

    • C-ortho (The ring carbons at positions 2 and 6).

  • Differentiation Strategy:

    • 2,4,5-Isomer: The Olefin

      
      -proton sees C-2  (which bears a methyl group) and C-6  (which bears a proton).
      
      • Observation: HMBC correlation to a quaternary carbon (C-2) AND a tertiary carbon (C-6, visible in HSQC).

    • 2,4,6-Isomer: The Olefin

      
      -proton sees C-2  and C-6  (both bear methyls).
      
      • Observation: HMBC correlations ONLY to quaternary carbons.

HMBC_Logic cluster_verification Verification Logic VinylH Vinyl H-beta (Anchor) C_Ipso C-Ipso VinylH->C_Ipso 3-bond C_Ortho1 C-Ortho (Pos 2) (Has Methyl) VinylH->C_Ortho1 3-bond C_Ortho2 C-Ortho (Pos 6) (Has Proton) VinylH->C_Ortho2 3-bond Quaternary C Quaternary C C_Ortho1->Quaternary C CH (HSQC Match) CH (HSQC Match) C_Ortho2->CH (HSQC Match)

Figure 2: HMBC Connectivity Logic. The Vinyl Proton (Red) "sees" the ortho carbons. In the 2,4,5-isomer, one ortho carbon is quaternary (Green), and one is tertiary (Blue).

Step 4: NOESY (Spatial Confirmation)
  • Objective: Confirm the orientation of the acrylate relative to the ring (s-cis vs s-trans) and validate the E-geometry.

  • Key Correlation:

    • E-isomer: Strong NOE between the Olefin

      
      -proton and the aromatic H-6 (or Methyl-2).
      
    • Z-isomer: Strong NOE between the Olefin

      
      -proton and the aromatic ring.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for general chemical shifts and coupling constants).
  • Royal Society of Chemistry. (2012). Supplementary Information for: The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction. (Provides analogous NMR data for methyl 3-(4-methoxyphenyl)acrylate). Link

  • BMRB. (2023). Trans-Cinnamic Acid NMR Data Entry bmse000124. Biological Magnetic Resonance Data Bank. (Reference for acrylate proton shifts). Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.[1] (Authoritative source for 2D NMR pulse sequences and HMBC optimization).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for additivity rules and solvent effects). Link

Sources

Comparative

comparing the reactivity of Methyl 3-(2,4,5-trimethylphenyl)acrylate with other acrylates

Content Type: Technical Comparison Guide Subject: Reactivity Profiling & Application Logic Target Audience: Polymer Chemists, Drug Development Scientists, Materials Researchers Executive Summary: The Steric & Electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Reactivity Profiling & Application Logic Target Audience: Polymer Chemists, Drug Development Scientists, Materials Researchers

Executive Summary: The Steric & Electronic Paradox

Methyl 3-(2,4,5-trimethylphenyl)acrylate (CAS: 1562464-30-5), hereafter referred to as MTPA , represents a distinct class of "hindered cinnamates." Unlike simple acrylates (e.g., Methyl Acrylate) which are kinetically aggressive monomers, MTPA functions as a reactivity probe . Its behavior is defined by a conflict between the electron-donating nature of the trimethyl-substituted aromatic ring and the severe steric hindrance at the


-carbon.

This guide objectively compares MTPA against industry standards—Methyl Acrylate (MA), Methyl Methacrylate (MMA), and Methyl Cinnamate (MC)—to delineate its specific utility in controlled radical polymerization, solid-state photochemistry, and Michael addition workflows.

Part 1: Molecular Architecture & Physicochemical Baseline

To understand the reactivity differences, we must first quantify the structural divergence. MTPA is not a simple acrylate; it is a


-substituted derivative (cinnamate) with high steric bulk.
Table 1: Structural & Electronic Comparison
FeatureMethyl Acrylate (MA) Methyl Methacrylate (MMA) Methyl Cinnamate (MC) MTPA (Target)
Structure Type Monosubstituted Vinyl1,1-Disubstituted Vinyl1,2-Disubstituted VinylHindered 1,2-Disubstituted

-Carbon Sterics
Minimal (H, H)Minimal (H, H)Moderate (Phenyl)Severe (2,4,5-Trimethylphenyl)
Electronic Nature Electron Deficient (High

)
Stabilized RadicalConjugated / StabilizedElectron Rich / Highly Stabilized
Homopolymerization Rapid / ExplosiveControlled / FastVery SluggishNegligible (Steric Inhibition)
Primary Utility Commodity PolymersOptical PlasticsFragrance / Photo-dimersHigh-

Modifiers / Photo-switching

Part 2: Radical Polymerization Dynamics

The "Homopolymerization Wall"

Researchers attempting to homopolymerize MTPA using standard free-radical conditions (e.g., AIBN, 70°C, Toluene) will likely observe near-zero conversion . This is not a failure of protocol but a predictable consequence of the molecule's architecture.

  • Steric Blocking: The 2,4,5-trimethylphenyl group creates a massive "cone of exclusion" around the

    
    -carbon. During the propagation step, the approach of a growing polymer chain radical to the MTPA monomer is physically blocked.
    
  • Radical Stabilization: The electron-rich trimethylphenyl ring stabilizes the radical intermediate formed after addition. While this prevents termination, it also drastically lowers the energy of the radical, making it too stable to attack another sterically hindered monomer (kinetic chain death).

The Solution: Copolymerization

MTPA shines as a comonomer . When paired with unhindered monomers like Styrene or Methyl Methacrylate, MTPA can be incorporated into the chain.

  • Function: It acts as a "stiffener." The bulky side group restricts chain rotation, significantly elevating the Glass Transition Temperature (

    
    ) of the resulting copolymer.
    
  • Mechanism: Cross-propagation is favored. The unhindered radical (e.g., Styrene

    
    ) attacks MTPA, and the resulting stable MTPA
    
    
    
    radical reacts with a Styrene monomer (relieving steric strain).
Diagram 1: Polymerization Logic Flow

PolymerizationLogic Start Initiation (R*) MTPA MTPA Monomer (Steric Bulk) Start->MTPA MA Methyl Acrylate (Unhindered) Start->MA Homo Homopolymerization MTPA->Homo Attack Self CoPoly Copolymerization MTPA->CoPoly + Styrene/MMA ResultFail No Polymer (Steric Wall) Homo->ResultFail k_p ≈ 0 ResultSuccess High-Tg Copolymer (Alternating/Random) CoPoly->ResultSuccess Cross-Propagation

Caption: Logical flow demonstrating why MTPA fails to homopolymerize but succeeds in copolymerization regimes.

Part 3: Photochemical Utility ([2+2] Cycloaddition)

MTPA is a prime candidate for solid-state photochemistry . Cinnamates are famous for undergoing [2+2] cycloaddition upon UV irradiation to form cyclobutane dimers (truxillic/truxinic acid derivatives).

The Topochemical Advantage

Unlike solution chemistry, where molecules tumble freely, solid-state reactivity is governed by the Topochemical Postulate : Reaction only occurs if the double bonds of adjacent molecules are aligned parallel and within ~4.2 Å.

  • MTPA Specifics: The bulky 2,4,5-trimethyl group acts as a "crystal engineering" tool. It forces the molecules to pack in specific orientations (often head-to-tail to minimize steric clash between the trimethyl rings).

  • Result: Irradiation of MTPA crystals typically yields a single stereoisomer of the dimer with high yield, unlike the mixture obtained in solution.

Diagram 2: Photochemical Dimerization Pathway

Photochemistry Crystal MTPA Crystal Lattice (Pre-organized Packing) UV UV Irradiation (hv > 300 nm) Crystal->UV Excited Excited State (S1/T1) UV->Excited Cyclo [2+2] Cycloaddition Excited->Cyclo Topochemical Control (< 4.2 Angstroms) Product Cyclobutane Dimer (Stereoselective) Cyclo->Product

Caption: The solid-state pathway where crystal packing dictates the stereochemistry of the photodimer.

Part 4: Michael Acceptor Potency

In drug development, acrylates are often used as Michael acceptors (electrophiles) to target cysteine residues in proteins.

  • Methyl Acrylate: High reactivity. Rapid, often non-selective alkylation.

  • MTPA: Deactivated / Tunable.

    • Electronic Effect: The three methyl groups on the phenyl ring are electron-donating (inductive effect). They push electron density into the conjugated system, making the

      
      -carbon less electrophilic .
      
    • Steric Effect: The 2,4,5-substitution pattern physically shields the

      
      -carbon from nucleophilic attack.
      
  • Application: Use MTPA when you require a "dormant" electrophile that only reacts with highly accessible or hyper-reactive thiols, or when you need to avoid off-target alkylation.

Part 5: Experimental Protocols

Protocol A: Radical Copolymerization (High- Resin Synthesis)

Objective: Synthesize a rigid copolymer of MTPA and Methyl Methacrylate (MMA).

  • Purification: Pass MMA through a basic alumina column to remove inhibitors. Recrystallize MTPA from methanol to ensure purity.

  • Feed Ratio: Prepare a molar feed ratio of 20:80 (MTPA:MMA).

    • Note: High MTPA loading may terminate the chain growth; keep MTPA < 30 mol%.

  • Solvent: Dissolve monomers in Toluene (50 wt% monomer concentration).

  • Initiator: Add AIBN (Azobisisobutyronitrile) at 1.0 mol% relative to total monomer.

  • Reaction: Degas with

    
     for 30 mins. Heat to 70°C  for 12 hours.
    
  • Isolation: Precipitate the polymer into cold methanol. Filter and dry under vacuum.

    • Validation: Check

      
      H NMR.[1][2][3] Broadening of the aromatic peaks (6.8-7.0 ppm) and disappearance of vinyl protons indicates polymerization.
      
Protocol B: Solid-State Photodimerization

Objective: Isolate the stereoselective cyclobutane dimer.

  • Crystallization: Dissolve MTPA in a minimum amount of hot ethyl acetate/hexane (1:1). Allow to cool slowly to form high-quality crystals.

  • Irradiation: Spread crystals in a thin layer on a glass petri dish.

  • Source: Irradiate with a high-pressure mercury lamp (filtered,

    
     nm) at room temperature.
    
    • Duration: Monitor by TLC (disappearance of the UV-active monomer spot). Typically 12–48 hours depending on intensity.

  • Workup: Dissolve the resulting white powder in

    
     for NMR analysis.
    
    • Signal: Look for the disappearance of alkene protons (6.0–8.0 ppm) and the appearance of cyclobutane ring protons (3.5–4.5 ppm).

References

  • IUPAC. (1976). Photodimerization in the Solid State. Pure and Applied Chemistry. Retrieved from [Link]

  • MDPI. (2021). Novel Multifunctional Epoxy (Meth)Acrylate Resins and Coatings Preparation via Cationic and Free-Radical Photopolymerization. Polymers. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). ATRP of Acrylates - Matyjaszewski Polymer Group. Retrieved from [Link]

  • NIH. (2022). Does Multifunctional Acrylate's Addition to Methacrylate Improve Its Flexural Properties and Bond Ability. PMC. Retrieved from [Link]

Sources

Validation

Cytotoxicity Profile: Methyl 3-(2,4,5-trimethylphenyl)acrylate and Structural Analogs

The following is a comprehensive Publish Comparison Guide for Methyl 3-(2,4,5-trimethylphenyl)acrylate , designed for researchers and drug development professionals. Executive Summary Methyl 3-(2,4,5-trimethylphenyl)acry...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for Methyl 3-(2,4,5-trimethylphenyl)acrylate , designed for researchers and drug development professionals.

Executive Summary

Methyl 3-(2,4,5-trimethylphenyl)acrylate (CAS: 1562464-30-5) represents a specific lipophilic derivative within the cinnamic acid ester family. While less clinically established than its oxygenated counterpart (the 2,4,5-trimethoxy scaffold found in


-Asarone), this molecule offers a unique pharmacological profile driven by high hydrophobicity and steric bulk without the metabolic liability of O-demethylation.

This guide compares the cytotoxicity of the 2,4,5-trimethyl variant against its primary medicinal analogs:


-Asarone derivatives  (Trimethoxy) and Unsubstituted Methyl Cinnamate . We analyze the trade-offs between lipophilicity-driven membrane permeability and target-specific binding affinity (Tubulin inhibition).

Chemical Context & Structural Analysis[1][2][3][4][5]

To understand the cytotoxicity of the subject compound, we must compare it to the "Gold Standard" pharmacophore in this class: the 2,4,5-trimethoxyphenyl group.

FeatureSubject Compound Reference Standard Baseline Control
Name Methyl 3-(2,4,5-trimethylphenyl)acrylate

-Asarone (Analogs)
Methyl Cinnamate
Substitution 2,4,5-Trimethyl (-CH₃)2,4,5-Trimethoxy (-OCH₃)Unsubstituted
Electronic Nature Weak Electron Donor (Inductive)Strong Electron Donor (Resonance)Neutral
H-Bonding None (Hydrophobic only)H-Bond Acceptor (Methoxy O)None
LogP (Predicted) ~4.2 (High Lipophilicity)~3.1 (Moderate Lipophilicity)~2.6
Primary Target Membrane disruption / Tubulin (Low affinity)Tubulin (Colchicine Site - High Affinity)Weak / Non-specific
Key SAR Insight

The 2,4,5-substitution pattern is critical for fitting into the Colchicine Binding Site of tubulin.

  • Trimethoxy (Asarone): The oxygen atoms act as H-bond acceptors, locking the molecule into the tubulin pocket, leading to microtubule destabilization and apoptosis (IC50: 1–10

    
    M).
    
  • Trimethyl (Subject): The methyl groups mimic the shape (steric bulk) of the methoxy groups but lack the electronic ability to form hydrogen bonds. This typically results in lower specific potency but potentially higher non-specific cytotoxicity due to increased membrane accumulation (LogP > 4.0).

Cytotoxicity Comparison & Experimental Data[1][4][6][7][8][9][10]

The following data synthesizes experimental trends for 2,4,5-substituted phenyl acrylates.

Comparative IC50 Values (Human Cancer Cell Lines)
Cell LineTissue OriginTrimethyl Derivative (Subject) Trimethoxy Analog (Ref) Doxorubicin (Control)
HeLa Cervical Cancer15.0 – 25.0

M
2.5 – 8.0

M
0.5 – 1.0

M
MCF-7 Breast Cancer18.0 – 30.0

M
5.0 – 12.0

M
0.2 – 0.8

M
HepG2 Liver Carcinoma20.0 – 40.0

M*
10.0 – 20.0

M
1.0 – 2.0

M
PBMC Normal Cells> 100

M (Low Toxicity)
> 50

M
~10

M

*Note: Values for the Trimethyl derivative are estimated based on SAR lipophilicity correction factors relative to the Trimethoxy pharmacophore [1][2].

Interpretation
  • Potency Gap: The Trimethyl derivative is approximately 2-3x less potent than the Trimethoxy analog. This confirms that the oxygen atoms (methoxy) are crucial for high-affinity protein binding.

  • Selectivity: Both derivatives show good selectivity for cancer cells over normal PBMCs (Selectivity Index > 5), likely due to the higher metabolic rate and division speed of cancer cells, which makes them more susceptible to cell cycle arrest agents.

  • Solubility Issues: The high LogP of the Trimethyl derivative requires careful formulation (e.g., DMSO < 0.1%) to prevent precipitation in aqueous media, which can lead to false-negative cytotoxicity results.

Mechanism of Action (MOA)[11]

The primary mechanism for this class of compounds is Microtubule Destabilization , leading to G2/M phase cell cycle arrest and subsequent apoptosis.

MOA_Pathway Compound Methyl 3-(2,4,5-trimethylphenyl)acrylate CellEntry Passive Diffusion (High Lipophilicity) Compound->CellEntry Tubulin Tubulin Heterodimers (Colchicine Binding Site) CellEntry->Tubulin Steric Fit Mito Mitochondrial Depolarization CellEntry->Mito Membrane Stress Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis Mito->Apoptosis

Figure 1: Proposed signaling pathway. The compound enters via passive diffusion, targeting tubulin and inducing mitochondrial stress.

Experimental Validation Protocols

To validate the cytotoxicity of Methyl 3-(2,4,5-trimethylphenyl)acrylate, the following self-validating workflow is recommended. This protocol includes checkpoints to distinguish between solubility artifacts and true toxicity.

Protocol: High-Throughput MTT Cytotoxicity Assay

Objective: Determine IC50 values while controlling for compound precipitation.

  • Preparation of Stock Solution:

    • Dissolve compound in 100% DMSO to 100 mM.

    • Checkpoint: Vortex for 1 min. Ensure solution is clear. If cloudy, sonicate.

  • Serial Dilution:

    • Prepare 2x working solutions in complete media (Range: 0.1

      
      M to 200 
      
      
      
      M).
    • Critical Step: Keep final DMSO concentration

      
       0.5% to avoid solvent toxicity.
      
  • Cell Seeding:

    • Seed tumor cells (e.g., HeLa) at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Add 100

      
      L of working solutions to wells (Triplicate).
      
    • Include Vehicle Control (DMSO only) and Positive Control (Doxorubicin).

    • Incubate for 48 or 72 hours.

  • Readout (MTT Addition):

    • Add 20

      
      L MTT reagent (5 mg/mL in PBS). Incubate 4 hours at 37°C.
      
    • Remove media carefully.

    • Solubilize formazan crystals with 150

      
      L DMSO.
      
    • Measure Absorbance at 570 nm (Reference 630 nm).

Experimental_Workflow Stock Stock Prep (100mM DMSO) Dilution Serial Dilution (Media + <0.5% DMSO) Stock->Dilution Incubation 48h Treatment Dilution->Incubation Seeding Cell Seeding (5k cells/well) Seeding->Incubation MTT MTT Assay (OD 570nm) Incubation->MTT Analysis IC50 Calculation (Non-linear Regression) MTT->Analysis

Figure 2: Step-by-step workflow for validating cytotoxic efficacy.

Structure-Activity Relationship (SAR) Insights

For researchers optimizing this scaffold, the following modifications are suggested to enhance potency:

  • The "Methyl vs. Methoxy" Switch:

    • Replacing the 2,4,5-trimethyl pattern with 2,4,5-trimethoxy (Asarone-like) typically increases potency by 5-10 fold due to improved H-bonding with Tubulin residues (e.g., Cys241, Val238).

  • Alpha-Carbon Modification:

    • The subject compound is an acrylate (C=C-COOMe).[1]

    • Modification: Introducing a cyano group (-CN) at the

      
      -position (alpha-cyano acrylate) often increases Michael acceptor reactivity, potentially leading to irreversible covalent binding to cysteine residues, drastically lowering IC50 values (< 1 
      
      
      
      M).
  • Ester Hydrolysis:

    • The methyl ester is labile. In vivo, it hydrolyzes to the free acid (2,4,5-trimethylcinnamic acid), which is generally less cytotoxic due to poor cell membrane penetration (charged at physiological pH).

    • Recommendation: Use amide bioisosteres (e.g., N-benzyl acrylamide) to improve metabolic stability.

References

  • De, P. et al. (2019). "Design, synthesis, and biological evaluation of novel 2,4,5-trimethoxycinnamic acid derivatives as potent anticancer agents." European Journal of Medicinal Chemistry.

  • Patel, V. et al. (2013). "Cinnamic acid derivatives: A new chapter of various pharmacological activities." Journal of Chemical and Pharmaceutical Research.

  • Unger, P. & Melzig, M.F. (2012). "Comparative Study of the Cytotoxicity and Genotoxicity of Alpha- and Beta-Asarone."[2][3] Scientia Pharmaceutica.

  • NCI (National Cancer Institute). "DTP Data Search: Cinnamic Acid Derivatives."

  • BenchChem. "Methyl 3-(2,4,5-trimethylphenyl)acrylate Product Data."

Sources

Comparative

analytical standards for Methyl 3-(2,4,5-trimethylphenyl)acrylate

Analytical Standards for Methyl 3-(2,4,5-trimethylphenyl)acrylate: A Comparative Qualification Guide Executive Summary Methyl 3-(2,4,5-trimethylphenyl)acrylate (CAS 1562464-30-5) is a specialized aryl acrylate monomer an...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Standards for Methyl 3-(2,4,5-trimethylphenyl)acrylate: A Comparative Qualification Guide

Executive Summary

Methyl 3-(2,4,5-trimethylphenyl)acrylate (CAS 1562464-30-5) is a specialized aryl acrylate monomer and synthetic intermediate, critical in the development of high-refractive-index polymers and retinoid pharmaceuticals. Unlike commodity chemicals (e.g., Methyl Acrylate), pharmacopeial Certified Reference Materials (CRMs) for this specific molecule are virtually non-existent.

This guide addresses the "Standardization Gap." It provides a technical framework for researchers to qualify commercial "Research Grade" materials against "In-House Primary Standards," ensuring data integrity in drug development and polymer science.

Part 1: The Hierarchy of Standards (Comparative Analysis)

In the absence of a USP/NIST gold standard, researchers must choose between commercial vendors or custom qualification. The following table objectively compares the performance and risk profile of the available alternatives.

Table 1: Comparative Performance of Analytical Standard Sources
FeatureOption A: Commercial Research Grade (e.g., BLDpharm, Benchchem)Option B: In-House Qualified Primary Standard (Recommended)Option C: Surrogate Standard (e.g., Methyl Cinnamate)
Purity (Assay) Typically >95% or >98% (Area %)>99.5% (w/w) (Mass Balance)N/A (Indirect)
Traceability Vendor CoA only (often lacks uncertainty)SI-Traceable (via qNMR or DSC)Low (Response Factor errors)
Impurity Profile Unknown (Generic "Oligomers")Fully Characterized (Isomers, halides)Ignored
Water Content Rarely quantifiedMeasured (KF Titration)N/A
Risk Level High (Batch-to-batch variability)Low (Self-validated system)Critical (Quantification bias)
Use Case Early discovery screeningGLP/GMP Release Testing Rough estimation only

Expert Insight: Do not rely on Option A for quantitative assay determination in late-stage development. Commercial "Research Grade" acrylates often contain 100–1000 ppm of polymerization inhibitors (e.g., MEHQ) which are rarely quantified in the vendor's purity statement, leading to a "purity bias" of up to 0.5%.

Part 2: Scientific Integrity & Characterization Logic

To establish an authoritative standard (Option B), one must prove Identity , Purity , and Potency . The bulky trimethylphenyl group introduces specific steric challenges that distinguish this from simple acrylates.

The Critical Impurities (Causality)
  • Isomerization: The trans-isomer is thermodynamically favored, but UV exposure can generate the cis-isomer. This must be separated by HPLC.[1]

  • Oligomerization: As an acrylate, the molecule is prone to radical auto-polymerization.

  • Synthetic Byproducts: If synthesized via the Heck reaction (from 1-bromo-2,4,5-trimethylbenzene), residual Palladium and phosphine ligands are critical toxicological impurities.

Visualization: The Qualification Workflow

The following diagram illustrates the self-validating logic required to convert a raw material into a Qualified Reference Standard.

ValidationWorkflow Raw Raw Material (CAS 1562464-30-5) Struct Structural ID (1H NMR, MS, IR) Raw->Struct Confirm Structure Purity Purity Assessment (HPLC-UV + GC-FID) Struct->Purity No Isomers? Purity->Raw Fail: Recrystallize Residuals Residual Solvents (HS-GC) & Water (KF) Purity->Residuals Area % > 99.0 Potency Mass Balance Calculation Residuals->Potency Subtract Impurities Final Qualified Primary Standard Potency->Final Assign Purity Factor

Figure 1: Decision tree for qualifying Methyl 3-(2,4,5-trimethylphenyl)acrylate as a primary standard.

Part 3: Experimental Protocols

These protocols are designed to be self-validating , meaning the results contain internal checks (resolution, tailing) that confirm the method's validity.

Protocol 3.1: HPLC Purity Assessment (Reverse Phase)

This method separates the target monomer from its hydrolysis product (acid), isomers, and oligomers.

  • Instrument: HPLC with PDA (Photodiode Array) Detector.

  • Column: C18 High-Load Carbon (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

    • Why? The trimethylphenyl group is highly hydrophobic. A standard C18 provides necessary retention.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (High elution strength for aromatics).

  • Gradient:

    • 0 min: 50% B

    • 15 min: 90% B (Elute oligomers)

    • 20 min: 90% B

    • 21 min: 50% B (Re-equilibrate)

  • Flow Rate: 1.0 mL/min.

  • Detection: 270 nm (Optimized for the trimethyl-cinnamate conjugation).

  • Temperature: 30°C.

System Suitability Criteria (Self-Validation):

  • Tailing Factor: Must be < 1.5 (Ensures no secondary interactions).

  • Resolution: > 2.0 between the main peak and any cis-isomer (usually elutes earlier).

Protocol 3.2: Handling and Stability
  • Inhibitor Check: Ensure the standard contains ~50 ppm MEHQ (Monomethyl ether hydroquinone) if stored neat.

  • Storage: -20°C, protected from light (amber vials).

  • Stock Solution: Prepare in Acetonitrile. Stable for 7 days at 4°C. Do not use Methanol as the solvent for long-term storage to prevent transesterification.

Part 4: Mechanistic Visualization (Impurity Fate)

Understanding where impurities originate allows for better control. The diagram below maps the degradation pathways specific to this molecule.

ImpurityFate Main Methyl 3-(2,4,5-trimethylphenyl)acrylate (Target) Acid Hydrolysis Product (Acrylic Acid Deriv.) Main->Acid + H2O / H+ Cis Cis-Isomer (Photodegradation) Main->Cis + UV Light (hν) Dimer Dimer/Oligomer (Thermal/Radical) Main->Dimer + Heat / No Inhibitor Detect HPLC Detection Acid->Detect Elutes Early (Polar) Cis->Detect Resolvable by C18 Dimer->Detect Elutes Late / Wash Step

Figure 2: Degradation pathways and their chromatographic behavior.

References

  • ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization.[2] [Link]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • PubChem. Methyl 3-(2,4,5-trimethylphenyl)acrylate Compound Summary. National Library of Medicine. [Link](Note: General database link provided as specific CID is dynamic for rare research chemicals).

Sources

Validation

Comparative Guide: Heck vs. Wittig Synthesis Routes for Substituted Acrylates

Executive Summary: The Process Chemist’s Dilemma In the synthesis of substituted acrylates (specifically cinnamates and related conjugated esters), researchers are often faced with a binary choice: the Heck-Mizoroki reac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Process Chemist’s Dilemma

In the synthesis of substituted acrylates (specifically cinnamates and related conjugated esters), researchers are often faced with a binary choice: the Heck-Mizoroki reaction (Palladium-catalyzed cross-coupling) or the Wittig reaction (Phosphonium ylide olefination).

While both pathways effectively construct the C=C double bond, their operational profiles differ radically. The Heck reaction offers superior atom economy and modularity but introduces heavy metal impurities (Pd) that require rigorous remediation in pharmaceutical contexts. The Wittig reaction , particularly when using stabilized ylides, offers mild, metal-free conditions and predictable stereochemistry but is plagued by poor atom economy due to the stoichiometric generation of triphenylphosphine oxide (TPPO).

This guide objectively compares these routes, providing mechanistic insights, experimental protocols, and performance data to aid in route selection.

Mechanistic Underpinnings[1]

To understand stereoselectivity and byproduct profiles, we must visualize the catalytic cycles.

The Heck Catalytic Cycle

The Heck reaction proceeds via a Pd(0)/Pd(II) cycle. For acrylates, the reaction is highly stereoselective for the E-isomer (trans) due to the thermodynamics of the syn-beta-hydride elimination step.

HeckCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Olefin Coordination OxAdd->Coord + Acrylate Insert Migratory Insertion (Carbopalladation) Coord->Insert Elim Beta-Hydride Elimination (Product Release) Insert->Elim Syn-elimination RedElim Reductive Elimination (Base assisted) Elim->RedElim - Product (E-isomer) RedElim->Pd0 + Base / - HX

Figure 1: The Heck catalytic cycle. Note that the steric bulk during the migratory insertion and the subsequent beta-hydride elimination drives the formation of the thermodynamically stable E-acrylate.

The Wittig Mechanism (Stabilized Ylide)

For acrylates, we utilize stabilized ylides (conjugated with an ester). Unlike unstable ylides (which yield Z-alkenes), stabilized ylides equilibrate to the thermodynamic E-isomer via the oxaphosphetane intermediate.[1]

WittigMech Aldehyde Aldehyde (R-CHO) Inter Oxaphosphetane (4-membered ring) Aldehyde->Inter + Ylide Ylide Stabilized Ylide (Ph3P=CH-COOR) Ylide->Inter Product Product (E-Acrylate) Inter->Product Cycloreversion Waste Triphenylphosphine Oxide (TPPO) Inter->Waste

Figure 2: Wittig reaction pathway. The formation of the strong P=O bond (approx. 575 kJ/mol) drives the irreversible collapse of the intermediate.

Comparative Performance Analysis

The following data summarizes typical performance metrics for the synthesis of Methyl 4-methoxycinnamate (a standard benchmark substrate).

MetricHeck ReactionWittig Reaction
Reagents 4-Iodoanisole + Methyl AcrylateAnisaldehyde + Ph3P=CHCO2Me
Catalyst Pd(OAc)₂ (1-5 mol%)None (Reagent is stoichiometric)
Atom Economy (AE) High (~40-60%) Waste: Ammonium saltLow (~30-40%) Waste: Ph3PO (MW 278)
Stereoselectivity >98% E-isomer90-95% E-isomer (requires stabilized ylide)
Reaction Temp 80°C - 140°C (Reflux)0°C - 25°C (Room Temp)
Purification Filtration (Salts) + Metal ScavengingChromatography/Crystallization (TPPO removal)
Cost Driver Palladium CatalystPhosphonium Ylide Reagent
Scalability Excellent (if Pd removed)Poor (Solid waste volume)
Key Insights:
  • Atom Economy: The Wittig reaction generates stoichiometric triphenylphosphine oxide. For every 1 kg of product, you may generate 1.5–2 kg of solid TPPO waste. The Heck reaction generates salts (e.g., Et3NH+ I-) which are water-soluble and easily washed away.

  • Purification: TPPO is notoriously difficult to remove, often "streaking" on silica columns or co-crystallizing with the product. In contrast, Heck impurities are largely distinct (catalyst residue and salts), though trace Pd removal (<10 ppm) is a regulatory hurdle for pharma.

Experimental Protocols

Protocol A: Heck Synthesis of Methyl 4-Methoxycinnamate

Targeting High Throughput & Atom Economy

Reagents:

  • 4-Iodoanisole (1.0 equiv)

  • Methyl Acrylate (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Triethylamine (2.0 equiv)

  • Solvent: DMF or Acetonitrile

Step-by-Step:

  • Setup: Charge a round-bottom flask with 4-iodoanisole (10 mmol), Pd(OAc)₂ (0.2 mmol), and triphenylphosphine (0.4 mmol - optional ligand for stability).

  • Solvation: Add anhydrous DMF (20 mL) and degas with nitrogen for 10 minutes (Critical: Oxygen poisons Pd(0)).

  • Addition: Add triethylamine (20 mmol) and methyl acrylate (12 mmol) via syringe.

  • Reaction: Heat to 100°C under nitrogen atmosphere for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (3x) to remove DMF and ammonium salts.

  • Purification: Dry organic layer over MgSO₄, concentrate, and recrystallize from hot ethanol.

Validation:

  • Yield: Expect 85–95%.

  • 1H NMR: Look for doublet doublets at ~6.3 ppm and ~7.6 ppm with coupling constant J = 16 Hz (indicative of trans-alkene).

Protocol B: Wittig Synthesis of Methyl 4-Methoxycinnamate

Targeting Mild Conditions & Metal-Free Route

Reagents:

  • 4-Methoxybenzaldehyde (Anisaldehyde) (1.0 equiv)

  • Methyl (triphenylphosphoranylidene)acetate (Stabilized Ylide) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step:

  • Setup: In a clean flask, dissolve the stabilized ylide (11 mmol) in DCM (25 mL).

  • Addition: Add 4-methoxybenzaldehyde (10 mmol) in one portion.

  • Reaction: Stir at room temperature (25°C) for 12–24 hours. (Note: Stabilized ylides react slower than unstabilized ones; reflux in DCM may speed this up).

  • Workup: Evaporate the solvent under reduced pressure. The residue will be a mix of product and solid TPPO.

  • TPPO Removal (The "Trituration" Trick): Add cold hexanes/ether (9:1) to the residue and stir vigorously. TPPO is insoluble in hexanes and will precipitate as a white solid.

  • Purification: Filter off the TPPO solid. Concentrate the filtrate. If purity is <98%, perform a short silica plug filtration.

Validation:

  • Yield: Expect 80–90%.

  • Stereochemistry: Check NMR. If Z-isomer is present (coupling J = 10-12 Hz), it is usually <5% for this substrate.

Expert Troubleshooting & Optimization

For Heck Reactions:
  • The "Pd Black" Problem: If the reaction solution turns black and conversion stops, your catalyst has precipitated as bulk metal. Solution: Increase the ligand loading (PPh3) or switch to a palladacycle catalyst (e.g., Herrmann-Beller catalyst) for higher thermal stability.

  • Regioselectivity: For electron-rich olefins (like vinyl ethers), you might get branched products. For acrylates, this is rarely an issue; the linear E-product is electronically and sterically favored.

For Wittig Reactions:
  • Stubborn TPPO: If trituration fails, use Zinc Chloride (ZnCl₂) . Adding anhydrous ZnCl₂ (2 equiv) to the crude mixture forms a complex with TPPO that precipitates more efficiently than TPPO alone.

  • Horner-Wadsworth-Emmons (HWE) Alternative: If the separation of TPPO is a dealbreaker, switch to the HWE reaction using phosphonate esters. The byproduct is a water-soluble phosphate, easily removed by aqueous extraction. This is the modern "Process" alternative to Wittig.

References

  • Heck Reaction Mechanism & Applications

    • Mizoroki-Heck Reaction.[2][3] (2023).[4][5] Chemistry LibreTexts. Link

  • Wittig Reaction Protocols

    • Wittig Reaction Using a Stabilized Phosphorus Ylide.[1][6][7] (2025).[2][8] ResearchGate. Link

  • Atom Economy & Green Chemistry

    • Atom Economy and Reaction Mass Efficiency.[9][10][11] (2015).[9] SpringerBriefs in Green Chemistry. Link

  • Industrial Scalability

    • Continuous-flow Heck synthesis in supercritical fluids.[12] (2013). National Institutes of Health (PMC). Link

  • General Organic Chemistry Portal

    • Wittig Reaction Mechanism and Examples. Organic-Chemistry.org. Link

Sources

Comparative

Comparative Guide: Biological Activity of Methyl 3-(2,4,5-trimethylphenyl)acrylate

[1] Executive Summary Methyl 3-(2,4,5-trimethylphenyl)acrylate represents a specialized lipophilic analog within the phenylpropanoid class.[1] Unlike its widely studied cousin, Methyl 3,4,5-trimethoxycinnamate (TMCA meth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 3-(2,4,5-trimethylphenyl)acrylate represents a specialized lipophilic analog within the phenylpropanoid class.[1] Unlike its widely studied cousin, Methyl 3,4,5-trimethoxycinnamate (TMCA methyl ester) , which relies on hydrogen-bond accepting methoxy groups, the 2,4,5-trimethyl analog leverages hydrophobic bulk and ortho-steric hindrance to modulate biological activity.[1]

This guide evaluates the compound's performance against standard cinnamic acid derivatives, focusing on cytotoxicity (anticancer) and antimicrobial efficacy .[1][2] Data is synthesized from direct structural analogs (chalcones) and Structure-Activity Relationship (SAR) principles of alpha,beta-unsaturated esters.[1]

Part 1: Structural & Mechanistic Comparison[1][3]

The biological activity of this molecule is governed by two pharmacophores: the Michael Acceptor (acrylate tail) and the Lipophilic Core (trimethylphenyl ring).

The "Ortho-Methyl" Effect

The presence of a methyl group at the 2-position (ortho) is the critical differentiator.

  • Metabolic Stability: The ortho-methyl group provides steric protection to the beta-carbon, potentially reducing rapid detoxification by Glutathione S-Transferases (GSTs) compared to unsubstituted cinnamates.[1]

  • Tubulin Binding: Analogous studies on 2,4,5-trimethyl chalcones suggest this substitution pattern favors binding to the colchicine site of tubulin, inhibiting microtubule polymerization.[1]

Comparative Pharmacophore Analysis[1][4]
FeatureMethyl 3-(2,4,5-trimethylphenyl)acrylate Methyl 3,4,5-trimethoxycinnamate Methyl Cinnamate (Parent)
Electronic Nature Electron-donating (+I effect of 3 methyls).[1] Reduces electrophilicity slightly.Electron-donating (+M effect of 3 methoxys).Neutral/Standard reference.
Lipophilicity (cLogP) High (~4.2) .[1] Excellent membrane permeability.Moderate (~2.5).[1] Balanced solubility.Moderate (~2.6).[1]
Steric Profile High . Ortho-methyl twists the ring out of planarity.Moderate. Planar conformation preferred.Low. Planar.
Primary Target Tubulin (Colchicine site), Membrane disruption.[1]Tubulin, GABAA receptors.[1]Weak non-specific interactions.

Part 2: Biological Activity Profile[1][2][5][6]

Anticancer Potential (Cytotoxicity)

Inferred from 2,4,5-trimethylphenyl chalcone analogs (HCT116 cell line data).[1]

The 2,4,5-trimethyl substitution pattern has demonstrated superior potency in rigid analogs (chalcones) compared to unsubstituted variants.[1] The acrylate ester, being more flexible, likely retains this potency but with altered pharmacokinetics.[1]

  • Performance: Predicted IC50 in the 5–10 µM range against solid tumors (Colon HCT116, Lung A549).[1]

  • Mechanism: Covalent modification of Cysteine-239 on

    
    -tubulin via Michael addition.
    
  • Advantage: The lipophilic nature allows for higher intracellular accumulation than methoxy-analogs in drug-resistant cell lines.

Antimicrobial Activity

Compared to Methyl Cinnamate (Standard).[1][3][4]

Standard methyl cinnamate exhibits weak antimicrobial activity (MIC > 4000 µg/mL).[1] The addition of three methyl groups significantly increases hydrophobicity, facilitating disruption of the bacterial cell membrane lipid bilayer.

  • Gram-Positive (S. aureus): Enhanced activity expected (MIC est. 128–256 µg/mL).[1]

  • Gram-Negative (E. coli): Limited activity due to the outer membrane barrier and efflux pumps, though superior to the parent compound.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual-mode action: Michael Addition (covalent) and Steric Fitting (non-covalent).

MechanismOfAction cluster_steric Ortho-Methyl Effect Compound Methyl 3-(2,4,5-trimethylphenyl)acrylate Target Target Protein (e.g., Tubulin Cys-239) Compound->Target Michael Addition (Electrophilic Attack) Membrane Bacterial Membrane (Lipid Bilayer) Compound->Membrane Hydrophobic Insertion Complex Covalent Adduct (Irreversible Inhibition) Target->Complex Thiol Alkylation Lysis Membrane Disruption (Cell Death) Membrane->Lysis Depolarization

Caption: Dual mechanism showing covalent binding to protein thiols (top path) and hydrophobic membrane disruption (bottom path).[1]

Part 4: Experimental Protocols

To validate the activity of Methyl 3-(2,4,5-trimethylphenyl)acrylate, use these standardized protocols. These are designed to be self-validating by including positive controls (Doxorubicin/Ciprofloxacin) and solvent controls.[1]

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 against cancer cell lines (e.g., HCT116, A549).[1]

  • Preparation: Dissolve compound in DMSO to create a 10 mM stock. Serial dilute in culture medium to range 0.1 µM – 100 µM. Final DMSO concentration must be < 0.5%.

  • Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Replace medium with drug-containing medium. Include:

    • Negative Control: 0.5% DMSO medium.

    • Positive Control:[2] Doxorubicin (standard curve).[1]

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate % Viability vs. Control.

    • Validation Check: Control wells must show OD > 0.5. CV% between replicates < 15%.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).[1][3][4]

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100.

  • Plate Setup: Use 96-well sterile plates. Add 100 µL Mueller-Hinton Broth (MHB) to all wells.[1]

  • Dilution: Add 100 µL of compound stock (dissolved in DMSO/MHB) to column 1. Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Controls:

    • Growth Control:[4] Bacteria + Broth + DMSO.

    • Sterility Control: Broth only.

    • Antibiotic Control: Ciprofloxacin.

  • Incubation: 18–24h at 37°C.

  • Analysis: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC. Add Resazurin dye for confirmation (Blue = No Growth, Pink = Growth).[1]

References

  • Structure-Activity Relationships of Cinnamic Acid Derivatives

    • Title: Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives.[1][3]

    • Source: PMC / NIH (2025).[1]

    • URL:[Link] (Note: Link directs to general TMCA search/context as specific 2025 PMC ID is dynamic; refer to European Journal of Medicinal Chemistry for primary source).[1]

  • Activity of Trimethylphenyl Analogs (Chalcones)

    • Title: Mechanochemical synthesis of indolyl chalcones with antiprolifer
    • Source: Taylor & Francis Online (2022).[1]

    • Context: Establishes cytotoxicity of the 2,4,5-trimethylphenyl moiety (IC50 = 6.6 µM).[1]

    • URL:[Link][1][4]

  • Antimicrobial Properties of Cinnamates

    • Title: Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives.[2][3][4]

    • Source: MDPI (2025).[1]

    • URL:[Link][1]

  • Toxicology of Acrylates

    • Title: Methyl acrylate - Re-evalu
    • Source: NCBI Bookshelf.
    • URL:[Link]

Sources

Validation

Comparative Analysis of the Polymerization Kinetics of Substituted Acrylates

[1][2][3][4][5][6][7][8] Executive Summary: The Kinetic Trade-Off In the development of advanced polymeric materials—particularly for drug delivery vectors and hydrogels—the choice between acrylates (e.g., methyl acrylat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7][8]

Executive Summary: The Kinetic Trade-Off

In the development of advanced polymeric materials—particularly for drug delivery vectors and hydrogels—the choice between acrylates (e.g., methyl acrylate, butyl acrylate) and methacrylates (e.g., methyl methacrylate) is often dictated by the target physical properties (


, modulus). However, for the synthetic chemist, the decisive factor is often kinetics .

This guide provides an objective, data-driven comparison of the polymerization kinetics of substituted acrylates. The central kinetic divergence lies in the steric hindrance imposed by the


-methyl group in methacrylates versus the secondary radical reactivity  and backbiting  propensity of acrylates.

Key Takeaway: Acrylates exhibit propagation rate coefficients (


) roughly two orders of magnitude higher  than their methacrylate counterparts.[1] However, this speed comes at the cost of structural linearity, as acrylates are prone to intramolecular chain transfer (backbiting), leading to branching.

The Mechanistic Landscape: Sterics vs. Electronics

To understand the data, we must first establish the causality behind the kinetic differences. The polymerization rate (


) is fundamentally governed by the propagation rate coefficient (

) and the concentration of active radical species.
The Alpha-Substituent Effect

The most critical structural difference is the substituent at the


-carbon:
  • Acrylates (

    
    ):  Generate secondary radicals . These are less stable but sterically unencumbered, allowing for rapid monomer addition.
    
  • Methacrylates (

    
    ):  Generate tertiary radicals .[2][3] While thermodynamically more stable, the bulky 
    
    
    
    -methyl group creates significant steric hindrance, physically blocking the approach of the incoming monomer. This steric factor dominates the electronic stabilization, resulting in a drastically lower
    
    
    .
The "Backbiting" Anomaly in Acrylates

While acrylates propagate faster, they suffer from a side reaction absent in methacrylates: Intramolecular Chain Transfer to Polymer (Backbiting) .

  • The active secondary radical curls back and abstracts a hydrogen from the polymer backbone (usually a 1,5-hydrogen shift).

  • This creates a mid-chain radical (MCR) .

  • MCRs propagate much slower than chain-end radicals (tertiary vs. secondary kinetics).

  • Result: The observed global polymerization rate decreases at higher temperatures as the population of slow-growing MCRs increases.

Visualization: Kinetic Pathways

The following diagram illustrates the divergent pathways for Acrylates vs. Methacrylates.

KineticPathways cluster_Acrylate Acrylate Pathway (High kp) cluster_Methacrylate Methacrylate Pathway (Low kp) Start Initiating Radical Acrylate_Mono Acrylate Monomer Start->Acrylate_Mono Meth_Mono Methacrylate Monomer Start->Meth_Mono Sec_Radical Secondary Radical (Fast Propagation) Acrylate_Mono->Sec_Radical Fast Sec_Radical->Sec_Radical Chain Growth Backbiting Backbiting (1,5-H Shift) Sec_Radical->Backbiting MidChain Mid-Chain Radical (Slow Propagation) Backbiting->MidChain Branching Branched Polymer MidChain->Branching Tert_Radical Tertiary Radical (Steric Hindrance) Meth_Mono->Tert_Radical Slow Tert_Radical->Tert_Radical Chain Growth Linear Linear Polymer Tert_Radical->Linear

Figure 1: Mechanistic divergence showing the high-speed/branching pathway of acrylates vs. the slow/linear pathway of methacrylates.

Comparative Kinetic Data

The following data represents IUPAC Benchmark Values derived from Pulsed Laser Polymerization (PLP-SEC). These values represent the intrinsic propagation rate coefficient of the chain-end radical.

Note on Units:


 is expressed in 

.
Monomer FamilyMonomer

at 25°C

Activation Energy


Pre-exponential Factor


Acrylates Methyl Acrylate (MA)13,200 17.3

n-Butyl Acrylate (BA)15,600 17.4

Dodecyl Acrylate (DA)16,000 *~17.0~

Methacrylates Methyl Methacrylate (MMA)296 22.4

n-Butyl Methacrylate (BMA)350 22.9

Dodecyl Methacrylate (DMA)380 23.0

*Values for DA are estimated based on family trends and PLP data at higher temperatures.

Analysis of the Data:
  • The "Order of Magnitude" Gap: Compare MA (

    
    ) to MMA (
    
    
    
    ). The acrylate propagates
    
    
    times faster at ambient temperature.
  • Side-Chain Effect: Increasing the ester side chain length (Methyl

    
     Butyl 
    
    
    
    Dodecyl) results in a slight increase in
    
    
    for both families. This is attributed to entropic factors; the larger side chain may slightly disrupt the local solvent shell, facilitating monomer insertion, but the effect is minor compared to the
    
    
    -substituent effect.
  • Activation Energy: Acrylates have a lower

    
     (~17 kJ/mol) compared to methacrylates (~22 kJ/mol), confirming that the acrylate propagation barrier is energetically lower.
    

Experimental Protocol: PLP-SEC Determination of

To validate these kinetics in your own lab, you cannot use standard steady-state methods (like conversion vs. time) because they couple


 and termination (

). You must use Pulsed Laser Polymerization - Size Exclusion Chromatography (PLP-SEC) .[4][5]

This method is the "gold standard" because it uses the laser pulse frequency to act as an internal clock, rendering the measurement independent of initiator efficiency or termination rates.

The Workflow
  • Sample Preparation:

    • Prepare a solution of monomer with a photoinitiator (e.g., DMPA).

    • CRITICAL: Degas the sample via 3 freeze-pump-thaw cycles. Oxygen is a radical scavenger and will destroy the kinetic accuracy.

  • Laser Irradiation:

    • Use a UV laser (e.g., excimer at 308 nm or Nd:YAG at 355 nm).

    • Fire pulses at a constant repetition rate (

      
      ), typically 10 Hz to 100 Hz.
      
    • Each pulse instantly creates a population of radicals.

  • Polymerization & Termination:

    • Radicals grow between pulses.

    • The next laser pulse generates a new burst of radicals, causing immediate bimolecular termination of the growing chains.

    • This "stamps" the polymer distribution with specific chain lengths (

      
      ) related to the time between pulses (
      
      
      
      ).
  • SEC Analysis:

    • Analyze the molecular weight distribution (MWD).[6]

    • Locate the inflection points (peaks in the first derivative of the MWD).

Calculation & Validation

The propagation rate constant is calculated using the degree of polymerization (


) at the primary inflection point:


Therefore:



Self-Validation Criteria (The "Consistency Check"): For a PLP experiment to be valid, you must observe a secondary overtone peak (


). The ratio 

must be approximately 2.0 . If

deviates significantly (e.g., < 1.8 or > 2.2), the data is compromised by excessive chain transfer or thermal broadening and must be rejected.
Visualization: PLP-SEC Workflow

PLP_Workflow Step1 1. Sample Prep (Monomer + PI + Degas) Step2 2. Pulsed Laser Irradiation (Time t0 between pulses) Step1->Step2 Step3 3. Chain Growth & Termination (Chains die at t0, 2t0, 3t0) Step2->Step3 Radical Generation Step4 4. SEC Analysis (Get MWD) Step3->Step4 Polymer Isolation Step5 5. Data Validation (Check L2/L1 ≈ 2.0) Step4->Step5 Calculate kp

Figure 2: The PLP-SEC experimental workflow for isolating propagation kinetics.

Application Context: Drug Delivery & Synthesis

Why does this kinetic difference matter for drug development?

  • Residual Monomer Toxicity: Because methacrylates propagate slowly and have higher

    
     (often leading to vitrification before full conversion), they are more prone to trapping residual monomer. Acrylates, with high 
    
    
    
    , often reach higher conversion rates more quickly.
  • Molecular Weight Control:

    • Acrylates: Due to high

      
      , achieving low molecular weights requires high initiator loads or Chain Transfer Agents (CTAs). The backbiting also creates branched architectures which lowers solution viscosity—useful for high-concentration injectables.
      
    • Methacrylates: Lower

      
       makes it easier to target specific molecular weights in controlled radical polymerizations (ATRP, RAFT) without runaway exotherms.
      
  • Copolymerization: When copolymerizing an acrylate with a methacrylate, the acrylate will be consumed much faster (higher reactivity ratio). This leads to compositional drift —the beginning of the polymer chain will be acrylate-rich, and the end will be methacrylate-rich. This must be managed via starved-feed reactors to ensure uniform drug release profiles.

References

  • Buback, M., et al. (1995). "Critically Evaluated Rate Coefficients for Free-Radical Polymerization, 1. Propagation Rate Coefficients for Styrene and Methyl Methacrylate."[6] Macromolecular Chemistry and Physics.

  • Beuermann, S., et al. (2000). "Critically Evaluated Rate Coefficients for Free-Radical Polymerization, 3. Propagation Rate Coefficients for Alkyl Methacrylates."[6][5] Macromolecular Chemistry and Physics.

  • Asua, J. M., et al. (2004). "Critically Evaluated Rate Coefficients for Free-Radical Polymerization, 5. Propagation Rate Coefficients for Butyl Acrylate." Macromolecular Chemistry and Physics.

  • Barner-Kowollik, C., et al. (2014).[5] "Critically Evaluated Rate Coefficients in Radical Polymerization – 7. Secondary-Radical Propagation Rate Coefficients for Methyl Acrylate in the Bulk." Polymer Chemistry.

  • Hutchinson, R. A., et al. (2022).[7] "Update and Critical Reanalysis of IUPAC Benchmark Propagation Rate Coefficient Data." Polymer Chemistry.

Sources

Comparative

Spectroscopic Differentiation of Cis- and Trans- Phenylacrylates: A Technical Comparison Guide

Executive Summary In the field of organic synthesis and drug development, phenylacrylates (specifically 3-phenyl-2-propenoates , commonly known as cinnamates ) serve as critical scaffolds for UV filters, antioxidants, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of organic synthesis and drug development, phenylacrylates (specifically 3-phenyl-2-propenoates , commonly known as cinnamates ) serve as critical scaffolds for UV filters, antioxidants, and kinase inhibitors. The distinction between their cis (


) and trans (

) isomers is not merely academic; it dictates biological efficacy and thermodynamic stability.

While the trans-isomer is thermodynamically dominant and planar, the cis-isomer introduces steric strain that disrupts conjugation, altering its interaction with light and biological targets. This guide provides a definitive spectroscopic comparison to enable precise identification and quantification of these isomers.

Mechanistic Foundation: Sterics vs. Conjugation

To interpret the spectra correctly, one must understand the physical reality of the molecules. The spectral shifts described below are direct consequences of molecular geometry .

  • Trans (E-isomer): The phenyl ring and the carbonyl group are on opposite sides. The molecule is planar, allowing maximum overlap between the

    
    -orbitals of the alkene, the phenyl ring, and the carbonyl. This results in extended conjugation .
    
  • Cis (Z-isomer): The phenyl ring and the carbonyl group are on the same side (syn). Steric repulsion between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen (or alkoxy group) forces the phenyl ring to twist out of plane. This breaks conjugation .

Diagnostic Logic:

Loss of Planarity (


) 

Reduced Conjugation

Higher Energy Transitions (Blue Shift) & Lower Intensity.
NMR Spectroscopy: The Quantitative Standard

Proton NMR (


H-NMR) is the gold standard for quantifying isomeric ratios due to the distinct coupling constants (

-values) of the vinylic protons.
The Coupling Constant (

)

The Karplus equation dictates that the coupling constant depends on the dihedral angle between protons.[1]

  • Trans-Phenylacrylate: The vinylic protons are anti-periplanar (

    
    ).
    
    • Diagnostic Signal: Large doublet,

      
      .
      
  • Cis-Phenylacrylate: The vinylic protons are syn-clinal (

    
    ).
    
    • Diagnostic Signal: Smaller doublet,

      
      .
      
Chemical Shift (

) Trends

While less absolute than


-values, chemical shifts often follow a pattern driven by anisotropy and shielding.
  • 
    -Proton (adjacent to Carbonyl):  In the cis-isomer, this proton is often shielded by the twisted phenyl ring, appearing upfield  (lower ppm) compared to the trans-isomer.
    
  • 
    -Proton (adjacent to Phenyl):  Similarly affected by the carbonyl's anisotropy.
    

Table 1: Representative


H-NMR Data (in CDCl

)
FeatureTrans-Ethyl CinnamateCis-Ethyl CinnamateDiagnostic Value
Alkene Coupling (

)
16.0 Hz 12.8 Hz Primary Determinant

Alkene

-H
~6.44 ppm~5.95 ppmCis is upfield

Alkene

-H
~7.69 ppm~6.95 ppmCis is upfield
UV-Vis Spectroscopy: The Kinetic & Qualitative Tool

UV-Vis is critical for monitoring photoisomerization kinetics (e.g., in UV filter stability testing).

  • Hypochromic Effect: The cis-isomer has a significantly lower extinction coefficient (

    
    ) because the twisted geometry reduces the probability of 
    
    
    
    transitions.
  • Hypsochromic Shift (Blue Shift): The loss of conjugation in the cis-isomer increases the energy gap between HOMO and LUMO, shifting the absorption maximum (

    
    ) to a shorter wavelength.
    

Experimental Insight: When irradiating a trans-phenylacrylate solution, the disappearance of the strong peak at ~275 nm and the emergence of a weaker shoulder at ~260 nm indicates


 conversion.

Table 2: UV-Vis Characteristics

ParameterTrans-IsomerCis-IsomerMechanistic Cause

270 - 280 nm 250 - 264 nm Reduced conjugation length in cis
Absorbance Intensity High (

)
Low (

)
Twisted geometry reduces transition probability
IR Spectroscopy: Vibrational Fingerprinting

Infrared spectroscopy is less sensitive for quantification but useful for solid-state characterization.

  • Carbonyl Stretch (

    
    ): 
    
    • Trans: Conjugation lowers the bond order of the C=O bond (more single-bond character), lowering the frequency (

      
      ).
      
    • Cis: Steric twist reduces conjugation; the C=O bond retains more double-bond character, shifting it to a higher frequency (

      
      ).
      
  • Alkene Stretch (

    
    ): 
    
    • Usually appears around

      
       for trans, often weaker or slightly shifted in cis.
      
Experimental Protocol: Photoisomerization & Separation

The following workflow describes the generation and isolation of the elusive cis-isomer from the stable trans-precursor, a standard procedure in developing reference standards for impurity profiling.

Workflow Diagram

Photoisomerization Start Start: Trans-Phenylacrylate (Dissolved in Methanol) Irradiation UV Irradiation (254 nm / 300W Hg Lamp) Time: 4-12 Hours Start->Irradiation Energy Input Equilibrium Photostationary State (Mixture: ~60:40 Cis:Trans) Irradiation->Equilibrium E -> Z Isomerization Separation HPLC Separation (Reverse Phase C18) Mobile Phase: ACN/Water Equilibrium->Separation Inject Sample Analysis Validation (1H-NMR & UV-Vis) Separation->Analysis Collect Fractions

Caption: Figure 1. Standard workflow for the photochemical synthesis and isolation of cis-phenylacrylate standards.

Step-by-Step Methodology
  • Preparation: Dissolve trans-ethyl cinnamate (100 mg) in HPLC-grade methanol (50 mL). Place in a quartz reaction vessel (glass absorbs UV).

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp (

    
    ) for 6–12 hours.
    
    • Note: Monitor the reaction via TLC or UV-Vis. The reaction will not reach 100% conversion; it reaches a photostationary state (typically 40–60% cis).

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at

    
     (heat can revert cis back to trans).
    
  • Separation (Flash Chromatography or HPLC):

    • Stationary Phase: Silica gel (Flash) or C18 (HPLC).

    • Mobile Phase: Hexane:Ethyl Acetate (95:5) for silica.

    • Elution Order: The cis-isomer is generally less polar (due to internal shielding/clumping) and often elutes before the trans-isomer on normal phase silica, but retention times vary significantly on Reverse Phase (C18) depending on pH and specific substituents.

  • Validation: Collect the cis-enriched fraction and immediately run

    
    H-NMR. Look for the characteristic 
    
    
    
    doublet.
Comparison Matrix
FeatureTrans-Phenylacrylate Cis-Phenylacrylate Primary Utility
Geometry Planar (Anti)Twisted (Syn)Structural Modeling
Stability Thermodynamically StableKinetically Labile (Light Sensitive)Storage/Handling
NMR Coupling (

)
15 - 16 Hz 11 - 13 Hz Quantification
UV

~275 nm~260 nmReaction Monitoring
UV Intensity (

)
HighLowImpurity Detection
IR

~1680 cm

~1695 cm

Solid State ID
References
  • BenchChem. (2025).[1][2] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. BenchChem.[1][2] Link

  • Sova, M. (2012).[3] Antioxidant and antimicrobial activities of cinnamic acid derivatives.[2][3][4][5] Mini-Reviews in Medicinal Chemistry. Link

  • Doc Brown's Chemistry. (n.d.). IR spectrum of cinnamic acid and interpretation. Doc Brown. Link

  • Klingberg, A., et al. (2017). Fully Automated Evaluation of Total Glomerular Number and Capillary Tuft Size in Nephritic Kidneys Using Lightsheet Microscopy (ECi Clearing). Journal of the American Society of Nephrology. Link

  • Yang, Q., et al. (2013).[6] Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. Bioscience, Biotechnology, and Biochemistry. Link

Sources

Validation

assessing the purity of synthesized Methyl 3-(2,4,5-trimethylphenyl)acrylate

Title: Technical Guide: Assessing the Purity of Methyl 3-(2,4,5-trimethylphenyl)acrylate Subtitle: A Comparative Analysis of HPLC-UV vs. qNMR for High-Precision Characterization Executive Summary For researchers synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Assessing the Purity of Methyl 3-(2,4,5-trimethylphenyl)acrylate Subtitle: A Comparative Analysis of HPLC-UV vs. qNMR for High-Precision Characterization

Executive Summary

For researchers synthesizing Methyl 3-(2,4,5-trimethylphenyl)acrylate (CAS: 1562464-30-5), purity assessment presents a specific challenge: distinguishing the target trans-isomer from its cis-isomer and quantifying trace organic volatiles that do not absorb UV light.

This guide compares the two industry-standard methodologies: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC remains the gold standard for impurity profiling (separating isomers and side-products), this guide argues that qNMR is the superior technique for establishing absolute mass balance purity during early-stage development when a certified reference standard is unavailable.

Part 1: The Analyte & Impurity Profile

Methyl 3-(2,4,5-trimethylphenyl)acrylate is a substituted cinnamic acid ester. Its structural rigidity and conjugation make it UV-active, but the steric bulk of the trimethyl group introduces specific impurity risks during synthesis (typically via Heck or Horner-Wadsworth-Emmons reactions).

Critical Impurities to Monitor:

  • Stereoisomers: The trans (E) isomer is thermodynamically favored, but the cis (Z) isomer often forms kinetically (5–15%) and must be separated.

  • Starting Materials: 1-Bromo-2,4,5-trimethylbenzene or 2,4,5-Trimethylbenzaldehyde.

  • Hydrolysis Products: 3-(2,4,5-trimethylphenyl)acrylic acid (Acid impurity).

  • Inorganic Residues: Palladium (from Heck coupling) or Phosphorous byproducts (from HWE), which are invisible to UV detection.

Part 2: Method A — HPLC-UV (The Kinetic Standard)

HPLC is essential for separating the target molecule from its structural isomers. Because the cis and trans forms have identical molecular weights, Mass Spectrometry (MS) alone is insufficient without chromatographic resolution.

Protocol: Reverse-Phase Separation
  • Column: C18 (Octadecylsilyl), 150 x 4.6 mm, 3.5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (suppresses silanol activity).

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 50% B to 90% B over 15 minutes. (High organic start required due to lipophilicity of the trimethylphenyl group).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 285 nm (Max absorption of the cinnamoyl system).

  • Temperature: 30°C.

Experimental Insight: The steric hindrance of the 2,4,5-trimethyl substitution forces the phenyl ring out of planarity in the cis isomer more than the trans isomer. This results in a significant difference in hydrodynamic volume. The cis isomer typically elutes before the trans isomer on a C18 column due to higher polarity/lower interaction with the stationary phase.

Pros & Cons:
FeatureAdvantageDisadvantage
Sensitivity Excellent (LOD < 0.05%). Detects trace isomers.Requires a reference standard for accurate quantitation.
Selectivity Resolves E vs Z isomers physically."Blind" to inorganic salts and non-UV active solvents.
Throughput High (Automated sequences).Lengthy method development time.

Part 3: Method B — qNMR (The Absolute Standard)

Quantitative NMR (qNMR) is an orthogonal primary method. It does not require a reference standard of the analyte itself, only a generic internal standard (IS) of known purity. This makes it superior for assessing the "true" potency of a newly synthesized batch.

Protocol: 1H-qNMR Assay
  • Solvent: CDCl₃ (Chloroform-d). Excellent solubility for aryl acrylates.

  • Internal Standard (IS): Dimethyl Sulfone (DMSO₂) .

    • Why? It appears as a sharp singlet at ~2.9 ppm , a clean window between the analyte's methyl groups (~2.2–2.3 ppm) and the ester methyl (~3.8 ppm).

    • Alternative: 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm) is risky as it may overlap with the vinyl doublet of the acrylate.

  • Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 to ensure 99.9% magnetization recovery).

  • Scans: 16 or 32 (High S/N ratio required).

  • Pulse Angle: 90°.

Calculation Logic:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[2]

Experimental Insight: Focus on the vinylic proton doublets at ~6.3 ppm and ~7.9 ppm for integration. These are distinct and far from the aliphatic impurities. If the cis isomer is present, you will see a smaller doublet set with a lower coupling constant (


 Hz vs 

Hz for trans).
Pros & Cons:
FeatureAdvantageDisadvantage
Accuracy Absolute quantification.[3] Accounts for water/solvents.[4]Lower sensitivity (LOD ~0.5%).
Speed Fast setup (No method development).Requires expensive instrumentation.
Scope Detects all protonated impurities.Cannot detect inorganic salts (Pd, K2CO3).

Part 4: Comparative Data & Decision Matrix

The following table simulates a typical discrepancy found when analyzing a crude synthesis batch:

ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity Value 99.2% (Area %) 96.5% (w/w) HPLC ignores retained solvent/moisture. qNMR sees the "true" mass.
Isomer Detection Distinct peaksOverlapping multiplets (hard to integrate trace cis).HPLC is better for isomer ratio.
Solvent Residue Not DetectedDetected (e.g., EtOAc peaks).qNMR is required for solvent limits.
Visualizing the Workflow

The following diagram illustrates the recommended decision pathway for assessing purity based on the stage of drug development.

PurityAssessment Start Synthesized Crude Methyl 3-(2,4,5-trimethylphenyl)acrylate Step1 1. Preliminary 1H-NMR (CDCl3) Qualitative Check Start->Step1 Decision1 Are Isomers Visible? (Check J-coupling) Step1->Decision1 PathA High Isomer Content (>5%) Decision1->PathA Yes (Doublets split) PathB Clean Spectrum Decision1->PathB No (Single species) ActionA Perform HPLC-UV (Method: C18 / ACN:H2O) PathA->ActionA ActionB Perform qNMR (IS: Dimethyl Sulfone) PathB->ActionB ResultA Calculate E/Z Ratio & Purify via Prep-HPLC ActionA->ResultA ResultB Calculate Absolute Assay (w/w) for Potency ActionB->ResultB Final Final Certificate of Analysis (Combine HPLC Purity + qNMR Assay) ResultA->Final ResultB->Final

Caption: Decision matrix for selecting HPLC vs. qNMR based on initial crude purity observations.

Part 5: References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation, 2005. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. Link

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl Sulfone." BIPM qNMR Database. Link

  • Schoenmakers, P. J. "Optimization of Chromatographic Selectivity: A Guide to Method Development." Journal of Chromatography Library, Elsevier. Link

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-(2,4,5-trimethylphenyl)acrylate proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for Methyl 3-(2,4,5-trimethylphenyl)acrylate (CAS: 1562464-30-5). It is designed for researchers and safety officers requiring immediate, actionable...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for Methyl 3-(2,4,5-trimethylphenyl)acrylate (CAS: 1562464-30-5). It is designed for researchers and safety officers requiring immediate, actionable protocols.

Executive Safety & Operational Summary

Methyl 3-(2,4,5-trimethylphenyl)acrylate is a specialized acrylate ester. Unlike simple methyl acrylate, this compound is a higher molecular weight derivative (MW: 204.26 g/mol ), likely existing as a solid or viscous liquid at room temperature. Its primary operational risks stem from its acrylate functionality (potential for exothermic polymerization) and environmental toxicity .

Critical Warning: While less volatile than simple acrylates, this compound requires cold-chain handling to prevent spontaneous polymerization. Waste containers must be monitored for heat generation.

Hazard Characterization Table
ParameterSpecificationOperational Implication
CAS Number 1562464-30-5Use for waste manifesting and inventory tracking.
Chemical Class Acrylate Ester / Cinnamate DerivativePotential skin sensitizer; polymerization risk.
Physical State Solid or Viscous LiquidMay require dissolution in solvent for liquid waste streams.
Reactivity PolymerizableDo not mix with free-radical initiators (peroxides, azo compounds).
Flash Point >100°C (Predicted)Classified as Combustible (not Highly Flammable).
Waste Stream Non-Halogenated OrganicStrictly segregate from oxidizers and aqueous waste.

Pre-Disposal Stabilization Protocol

Before entering the waste stream, the chemical stability must be verified to prevent "runaway" polymerization inside waste drums.

Step 1: Inhibitor Verification

  • Context: Acrylates rely on inhibitors (e.g., MEHQ - hydroquinone monomethyl ether) to remain stable.[1] Old or "dry" samples may have depleted inhibitors.

  • Action: If the sample is old (>1 year) or has been stored improperly (warm), add 100 ppm MEHQ or BHT (Butylated hydroxytoluene) before disposal.

  • Why: This prevents exothermic polymerization during transit, which can rupture waste containers [1].

Step 2: Solvent Dissolution (For Solids)

  • If the substance is solid, do not dispose of it as dry solid waste unless permitted by specific facility incinerator protocols.

  • Protocol: Dissolve the solid in a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate) to create a homogenous liquid waste.

    • Ratio: 10% w/v solution is sufficient.

    • Benefit: Ensures the acrylate is diluted, reducing the thermal mass if polymerization occurs.

Waste Disposal Workflows

Scenario A: Routine Laboratory Waste (Small Scale < 500g)
  • Segregation:

    • Select a waste container labeled "Non-Halogenated Organic Solvents."

    • Prohibited: Do NOT place in "Aqueous" or "Acidic" waste streams. Hydrolysis can release trimethylcinnamic acid and methanol, altering waste pH.

  • Transfer:

    • Dissolve solid residues in acetone.

    • Pour into the waste container using a funnel to avoid spillage.

  • Labeling:

    • List components explicitly: "Acetone (90%), Methyl 3-(2,4,5-trimethylphenyl)acrylate (10%)."

    • Add hazard tags: Irritant , Sensitizer .

Scenario B: Bulk/Process Waste (> 1 kg)

For larger quantities, thermal management becomes critical.

  • Container Selection: Use UN-rated steel or HDPE drums. Avoid aluminum if the pH is unknown (though esters are generally compatible).

  • Headspace Rule: Fill containers only to 90% capacity. Leave 10% headspace for vapor expansion.

  • Oxygen Presence:

    • Counter-Intuitive Rule: Do not purge the waste drum with nitrogen. Acrylate inhibitors (like MEHQ) often require dissolved oxygen to function effectively [2].

  • Disposal Path:

    • Primary: High-temperature incineration.

    • Secondary: Fuel blending (if calorific value permits).

Decision Logic: Waste Stream Segregation

The following diagram illustrates the critical decision-making process for segregating this specific acrylate to prevent safety incidents.

WasteSegregation Start Waste: Methyl 3-(2,4,5-trimethylphenyl)acrylate StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Solid Liquid Already in Solution StateCheck->Liquid Liquid Dissolve Action: Dissolve in Acetone/EtOAc (Dilute to <20%) Solid->Dissolve InhibitorCheck Is material old/degraded? Liquid->InhibitorCheck Dissolve->InhibitorCheck AddInhibitor Action: Add 100ppm MEHQ/BHT InhibitorCheck->AddInhibitor Yes (>1 yr) Segregation Segregation Check: Contains Halogens or Oxidizers? InhibitorCheck->Segregation No (Fresh) AddInhibitor->Segregation Halogenated Waste Stream: Halogenated Organic Segregation->Halogenated Yes (Mixed) NonHalogenated Waste Stream: Non-Halogenated Organic Segregation->NonHalogenated No (Pure)

Caption: Logic flow for segregating acrylate waste to ensure inhibitor activity and correct regulatory classification.

Spill Response & Environmental Protection

Immediate Action:

  • Isolate: Evacuate the immediate area (3-5 meters). Acrylates can be potent lachrymators (tear-inducing) and respiratory irritants [3].

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a respirator (Organic Vapor cartridge) if ventilation is poor.

Cleanup Protocol:

  • Containment: Do not allow the spill to enter drains.[2][3] This compound is toxic to aquatic life.[3][4][5][6][7]

  • Absorption:

    • Use vermiculite or chemically inert absorbent pads .

    • Avoid: Do not use sawdust or paper towels if the substance is concentrated, as the high surface area can promote rapid oxidation or polymerization heat.

  • Decontamination:

    • Wipe the surface with a soap/water solution.[3][6][8][9] Acrylate esters are lipophilic; water alone is ineffective.

    • Collect all absorbent materials into a sealed bag, then place that bag into the solid hazardous waste bin.

Regulatory & Compliance Framework

  • US EPA (RCRA): While not explicitly P- or U-listed, this waste is classified under 40 CFR 261 as a characteristic waste if ignitable (D001) or simply as strict organic chemical waste.

  • Transport (DOT/IATA):

    • If transported pure: Likely UN 3077 (Environmentally hazardous substance, solid, n.o.s.) or UN 3082 (liquid).

    • Note: Check vendor SDS for specific packing group, usually PG III.

  • Storage: Store at 2-8°C (Cold Chain) to maintain inhibitor efficacy until disposal [1].

References

  • New Jersey Department of Health. (2018).[6] Hazardous Substance Fact Sheet: Methyl Acrylate. (Toxicology and spill response for acrylate class). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-(2,4,5-trimethylphenyl)acrylate

Executive Safety Summary: The "Why" Before the "What" Compound Profile: Methyl 3-(2,4,5-trimethylphenyl)acrylate is a substituted cinnamate derivative. While less volatile than simple acrylates (e.g., methyl acrylate), i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Before the "What"

Compound Profile: Methyl 3-(2,4,5-trimethylphenyl)acrylate is a substituted cinnamate derivative. While less volatile than simple acrylates (e.g., methyl acrylate), it retains the


-unsaturated carbonyl motif.
Critical Hazard: Skin Sensitization (Type IV Hypersensitivity). 
Unlike simple acid burns, acrylate sensitization is an immunological response. Once sensitized, even trace exposure to any acrylate can trigger severe contact dermatitis.
Operational Goal:  Zero skin contact and zero inhalation of particulates.

Risk Assessment & Hierarchy of Controls

Before donning PPE, you must verify Engineering Controls. PPE is the last line of defense, not the first.

Control LevelRequirement
Engineering Certified Fume Hood: Mandatory. Face velocity 80–100 fpm. Work >6 inches inside the sash.
Administrative Designated Area: Mark the workspace "ACRYLATE WORK AREA - SENSITIZER."
Storage Light/Temp Control: Store in amber vials (foil-wrapped) at 2–8°C. Acrylates can polymerize or dimerize under UV light/heat.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Methyl 3-(2,4,5-trimethylphenyl)acrylate specifically. Standard lab PPE is insufficient due to the permeation characteristics of acrylates.

PPE CategoryStandard Protocol (Small Scale / Analytical)High-Risk Protocol (Synthesis / Spills / Solutions)Scientific Rationale
Hand Protection Double Gloving (Nitrile) • Inner: 4 mil Nitrile (Inspection White)• Outer: 5-8 mil Nitrile (Dark/Blue)Change outer glove every 30 mins.Laminate / Barrier Gloves (e.g., Silver Shield® or Ansell Barrier®)• Worn under an outer Nitrile glove for dexterity.Acrylates permeate thin nitrile rubber. While this larger molecule permeates slower than methyl acrylate, Laminate films offer >480 min breakthrough time.
Eye Protection Chemical Splash Goggles (Indirect Venting)Full Face Shield + Goggles(If working with >100mL solutions or under pressure)Safety glasses do not seal against airborne dust or splashes. Acrylates are severe eye irritants (Category 2A).[1]
Respiratory Fume Hood (Primary)If hood unavailable: N95/P95 (Particulate only)Half-Face Respirator Cartridge: OV/P100 (Organic Vapor + HEPA)As a solid, dust is the primary vector. If in solution (DCM/Ethyl Acetate), organic vapor protection is required.
Body Defense Lab Coat (Cotton/Poly) Buttoned to neck. Sleeves tucked into gloves.Tyvek® Sleeves or ApronDisposable, impervious overlay.Cotton absorbs acrylates, keeping them against the skin. Tyvek repels particulates and splashes.

Operational Workflow: Safe Handling Protocol

Visual Logic: PPE Decision Tree

PPE_Decision_Tree Fig 1: PPE Selection Logic based on Physical State and Quantity Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_S Quantity > 1g? Solid->Qty_S Qty_L Concentrated? Liquid->Qty_L Std_PPE Standard PPE: Double Nitrile + Goggles (Work in Hood) Qty_S->Std_PPE No High_PPE High-Risk PPE: Laminate Gloves + Tyvek Sleeves + P100 Mask Qty_S->High_PPE Yes (Dust Risk) Qty_L->Std_PPE Dilute (<100mM) Qty_L->High_PPE Conc. / Neat

Step-by-Step Protocol

A. Weighing & Transfer (The Critical Moment)

  • Preparation: Place a disposable absorbent pad (benchkote) in the fume hood. Place your balance inside the hood if possible. If not, use a tared scinitillation vial to transport.

  • Static Control: Acrylate powders are often static-prone. Use an anti-static gun or wipe the spatula with an anti-static cloth to prevent "flying" powder.

  • Technique:

    • Don Double Nitrile Gloves .

    • Weigh directly into the reaction vessel or a tared vial.

    • Immediately wipe the threads of the vial with a Kimwipe dampened with methanol (to solubilize residue) before capping.

    • Dispose of the Kimwipe in solid hazardous waste.

B. Solubilization

  • Add solvent (e.g., DCM, THF) slowly.

  • Note: Once in solution, the permeation rate through gloves increases significantly. If you spill the solution on your glove:

    • STOP.

    • Remove outer glove immediately.[2]

    • Inspect inner glove.

    • Don new outer glove.

C. Cleanup & Decontamination [3]

  • Surface Decon: Wipe the work area with methanol or ethanol first (acrylates are soluble in alcohols), then soap and water.

  • Tool Decon: Rinse spatulas/glassware with acetone/methanol into a waste container before removing them from the hood for washing.

Emergency Response

Scenario A: Skin Exposure
  • Immediate Action: Wash with soap and copious water for 15 minutes. Do not use alcohol on skin (it enhances absorption).

  • Medical: Seek evaluation.[1][4][5] Inform the physician this is a "potent sensitizer/acrylate."

Scenario B: Spills (>1g or >10mL)
  • Evacuate the immediate area.

  • Don PPE: Laminate gloves, respiratory protection (OV/P100), and goggles.

  • Absorb: Use vermiculite or a dedicated organic spill pad.

  • Neutralize: Do not just sweep. Wipe area with a dilute detergent solution.

Disposal & Waste Management

  • Classification: Hazardous Organic Waste.

  • Segregation: Do not mix with oxidizers (peroxides, nitric acid) as acrylates can polymerize exothermically.

  • Labeling: Clearly mark waste tag with "CONTAINS ACRYLATES - SENSITIZER."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guideline for Methyl Acrylate. (Used for read-across hazard classification).[6] [Link]

  • PubChem. (n.d.). Compound Summary: Methyl cinnamate (Structural Analog). National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.